Product packaging for Val-Gly-Ser-Glu(Cat. No.:CAS No. 61756-22-7)

Val-Gly-Ser-Glu

Katalognummer: B1330616
CAS-Nummer: 61756-22-7
Molekulargewicht: 390.39 g/mol
InChI-Schlüssel: KDZIGQIDPXKMBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Val-Gly-Ser-Glu is a useful research compound. Its molecular formula is C15H26N4O8 and its molecular weight is 390.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N4O8 B1330616 Val-Gly-Ser-Glu CAS No. 61756-22-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZIGQIDPXKMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40319789
Record name VGSG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61756-22-7
Record name NSC350591
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name VGSG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Tetrapeptide Val-Gly-Ser-Glu

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the tetrapeptide Val-Gly-Ser-Glu (VGSE). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this eosinophilotactic peptide.

Chemical Structure and Physicochemical Properties

The tetrapeptide this compound is a sequence of four amino acids: L-valine, glycine, L-serine, and L-glutamic acid, linked by peptide bonds.

Chemical Structure

The chemical structure of this compound is depicted below.

This compound Chemical Structure

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computed from publicly available databases.[1]

PropertyValueSource
Molecular Formula C₁₅H₂₆N₄O₈PubChem[1]
Molecular Weight 390.39 g/mol PubChem[1]
Exact Mass 390.17506380 DaPubChem[1]
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acidPubChem[1]
Synonyms VGSE, Eosinophilotactic TetrapeptidePubChem[1]
Computed XLogP3 -5.1PubChem[1]
Hydrogen Bond Donor Count 7PubChem[1]
Hydrogen Bond Acceptor Count 9PubChem[1]
Rotatable Bond Count 12PubChem[1]
Calculated Isoelectric Point (pI) ~3.5Estimated based on pKa values of constituent amino acids
Solubility Expected to be soluble in aqueous solutions.Inferred from hydrophilic amino acid content.[2]

Note: The isoelectric point (pI) is an estimation based on the pKa values of the N-terminus, C-terminus, and the side chain of glutamic acid. The actual experimental pI may vary.

Biological Activity

This compound is recognized for its biological role as an eosinophilotactic tetrapeptide, meaning it selectively attracts eosinophils, a type of white blood cell involved in allergic responses and parasitic infections.[3]

Eosinophil Chemotaxis

Studies have shown that this compound can induce the migration of human eosinophils.[3] This chemotactic activity suggests its potential involvement in inflammatory and allergic processes where eosinophils play a crucial role.

Signaling Pathway

The chemotactic effect of this compound on eosinophils is likely mediated through G protein-coupled receptors (GPCRs), with the C-C chemokine receptor 3 (CCR3) being a primary candidate. CCR3 is highly expressed on eosinophils and binds to several chemokines, such as eotaxin, which are potent eosinophil chemoattractants.[4][5] Activation of CCR3 initiates a downstream signaling cascade involving G-proteins, leading to an increase in intracellular calcium, activation of protein kinases, and ultimately, cell migration.

Proposed CCR3 Signaling Pathway for this compound

CCR3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol VGSE This compound CCR3 CCR3 VGSE->CCR3 Binds to G_protein Gαi/Gβγ CCR3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin Actin Polymerization Ca_release->Actin PKC->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: Proposed signaling cascade upon this compound binding to CCR3.

Experimental Protocols

This section outlines general methodologies for the synthesis, purification, and biological characterization of this compound. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.

Synthesis by Solid-Phase Peptide Synthesis (SPPS)

This compound can be synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

SPPS Workflow for this compound

SPPS_Workflow Resin Start: Fmoc-Glu(OtBu)-Wang Resin Deprotection1 1. Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Coupling1 2. Coupling (Fmoc-Ser(tBu)-OH, HBTU, DIPEA) Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 3. Fmoc Deprotection Wash1->Deprotection2 Coupling2 4. Coupling (Fmoc-Gly-OH) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 5. Fmoc Deprotection Wash2->Deprotection3 Coupling3 6. Coupling (Fmoc-Val-OH) Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Deprotection4 7. Fmoc Deprotection Wash3->Deprotection4 Cleavage 8. Cleavage and Side-Chain Deprotection (TFA cocktail) Deprotection4->Cleavage Precipitation 9. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification (HPLC) Precipitation->Purification Characterization 11. Characterization (Mass Spec, NMR) Purification->Characterization

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Methodology:

  • Resin Preparation: Start with a pre-loaded Fmoc-Glu(OtBu)-Wang resin. The tert-butyl (OtBu) group protects the side chain of glutamic acid.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of glutamic acid.

  • Amino Acid Coupling: Activate the next amino acid, Fmoc-Ser(tBu)-OH, using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine), and add it to the resin to form a peptide bond.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for Fmoc-Gly-OH and Fmoc-Val-OH.

  • Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

Protocol:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% of mobile phase B over a specified time (e.g., 30 minutes).

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak and confirm the purity and identity by mass spectrometry.

Characterization

Mass Spectrometry:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the calculated exact mass of 391.1823.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H and ¹³C NMR in a suitable solvent (e.g., D₂O or DMSO-d₆).

  • Expected Signals: Characteristic chemical shifts for the protons and carbons of the valine, glycine, serine, and glutamic acid residues.

Eosinophil Chemotaxis Assay

Protocol (Boyden Chamber Assay):

  • Cell Preparation: Isolate human eosinophils from peripheral blood.

  • Assay Setup: Use a multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).

  • Chemoattractant: Place different concentrations of this compound in the lower wells of the chamber. A negative control (buffer alone) and a positive control (e.g., eotaxin) should be included.

  • Cell Addition: Add the eosinophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a specified time (e.g., 1-3 hours).

  • Quantification: Quantify the number of migrated cells in the lower wells by microscopy or by using a fluorescent dye and a plate reader.

Eosinophil Chemotaxis Assay Workflow

Chemotaxis_Workflow Start Isolate Human Eosinophils Setup Prepare Boyden Chamber Start->Setup Add_Peptide Add this compound to Lower Wells Setup->Add_Peptide Add_Cells Add Eosinophils to Upper Wells Add_Peptide->Add_Cells Incubate Incubate at 37°C Add_Cells->Incubate Quantify Quantify Migrated Cells Incubate->Quantify Analyze Analyze Data (Dose-Response Curve) Quantify->Analyze

References

Val-Gly-Ser-Glu (CAS Number 61756-22-7): A Technical Overview of an Eosinophil Chemotactic Tetrapeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Val-Gly-Ser-Glu, a tetrapeptide with the CAS number 61756-22-7, is a biologically active molecule known for its specific effects on eosinophils. Historically identified as a component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A), this peptide plays a role in the targeted recruitment and activation of these specialized immune cells. This technical guide provides a comprehensive summary of the available scientific information regarding this compound, including its biochemical properties, biological functions, and the experimental methodologies used to characterize it. All quantitative data is presented in structured tables, and key experimental workflows are detailed.

Biochemical Profile

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 61756-22-7[1]
Molecular Formula C15H26N4O8[2]
Molecular Weight 390.39 g/mol [2]
Canonical SMILES CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NPubChem
Synonyms VGSE, Eosinophilotactic Peptide, NSC 350591[3]

Biological Activity and Function

The primary biological role of this compound is centered on the modulation of eosinophil behavior, specifically through chemotaxis and the enhancement of cell surface receptors.

Eosinophil Chemotaxis

This compound is a potent chemoattractant for eosinophils, inducing their migration along a concentration gradient. This activity is a hallmark of its function as a component of ECF-A, which is released during immediate hypersensitivity reactions.[4] The chemotactic response is dose-dependent, with peak in vitro activity observed in the nanomolar to micromolar range.

Enhancement of Eosinophil Receptors

In addition to attracting eosinophils, this compound enhances the expression of key receptors on their surface. Specifically, it has been shown to increase the number of receptors for the C3b component of complement and the Fc region of IgG antibodies.[4][5] This upregulation of receptors suggests a role for the peptide in augmenting eosinophil-mediated immune responses, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis of opsonized targets.

Quantitative Biological Data

The following table summarizes the key quantitative data regarding the biological activity of this compound.

ActivityConcentration RangeCell TypeSource
Peak Chemotactic Activity3 x 10⁻⁸ M to 10⁻⁶ MHuman EosinophilsN/A
Eosinophil DeactivationAs low as 10⁻¹⁰ MHuman EosinophilsN/A
Enhancement of Complement ReceptorsDose-dependentHuman Eosinophils[3][5]

Signaling Pathway

Despite its well-documented effects on eosinophils, the specific receptor and intracellular signaling pathway initiated by this compound have not been fully elucidated in the available scientific literature. It is hypothesized that the peptide binds to a specific G-protein coupled receptor on the eosinophil surface, leading to downstream signaling cascades that regulate cell migration and receptor expression. However, the identity of this receptor and the subsequent signaling molecules remain an area for further investigation.

Due to the lack of specific information on the signaling pathway, a diagrammatic representation cannot be provided at this time.

Experimental Protocols

The characterization of this compound has primarily relied on in vitro cellular assays. Below are detailed descriptions of the key experimental methodologies.

Eosinophil Chemotaxis Assay (Boyden Chamber)

The chemotactic activity of this compound is classically measured using a Boyden chamber assay. This method assesses the migration of cells across a porous membrane in response to a chemoattractant.

Principle: A two-chamber apparatus is separated by a microporous membrane. Eosinophils are placed in the upper chamber, and a solution containing this compound is placed in the lower chamber. The migration of eosinophils through the membrane towards the chemoattractant is quantified after a specific incubation period.

Methodology:

  • Eosinophil Isolation: Human eosinophils are isolated from peripheral blood, typically using density gradient centrifugation followed by negative selection to remove other granulocytes.

  • Chamber Assembly: A microporous membrane (typically with a pore size of 3-5 µm) is placed between the upper and lower chambers of the Boyden apparatus.

  • Loading: The lower chamber is filled with a solution of this compound at various concentrations in a suitable buffer (e.g., Hank's Balanced Salt Solution). The upper chamber is loaded with a suspension of isolated eosinophils.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere for a period of 1 to 3 hours to allow for cell migration.

  • Quantification: After incubation, the membrane is removed, fixed, and stained (e.g., with Wright-Giemsa stain). The number of eosinophils that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

Below is a Graphviz diagram illustrating the workflow of the Boyden chamber assay.

Boyden_Chamber_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate Isolate Eosinophils load_cells Load Eosinophils (Upper) isolate->load_cells prepare_peptide Prepare this compound Solution load_peptide Load Peptide (Lower) prepare_peptide->load_peptide assemble Assemble Boyden Chamber assemble->load_cells assemble->load_peptide incubate Incubate at 37°C load_cells->incubate load_peptide->incubate fix_stain Fix and Stain Membrane incubate->fix_stain count Count Migrated Cells fix_stain->count analyze Analyze Data count->analyze

Boyden Chamber Assay Workflow
Eosinophil Rosette Assay for Complement and Fc Receptors

This assay is used to determine the percentage of eosinophils expressing receptors for C3b and IgG. The formation of "rosettes" (clusters of antibody or complement-coated red blood cells around an eosinophil) indicates the presence of these receptors.

Principle: Eosinophils are incubated with sheep red blood cells (SRBCs) that have been coated with either IgG antibodies (for Fc receptors) or C3b (for complement receptors). The binding of the coated SRBCs to the eosinophils forms visible rosettes that can be counted.

Methodology:

  • Eosinophil and SRBC Preparation: Eosinophils are isolated as described above. Sheep red blood cells are washed and sensitized with a sub-agglutinating concentration of anti-SRBC IgG or with C3b.

  • Incubation with this compound: Isolated eosinophils are pre-incubated with various concentrations of this compound or a control buffer.

  • Rosette Formation: The pre-incubated eosinophils are then mixed with the sensitized SRBCs and centrifuged at a low speed to facilitate cell-to-cell contact. The pellet is then gently resuspended.

  • Quantification: A sample of the cell suspension is examined under a microscope. An eosinophil with three or more attached SRBCs is typically counted as a rosette. The percentage of rosette-forming eosinophils is determined by counting at least 200 eosinophils.

Rosette_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis isolate_eos Isolate Eosinophils preincubate Pre-incubate Eosinophils with this compound isolate_eos->preincubate prepare_srbc Sensitize Sheep RBCs (IgG or C3b) mix Mix Eosinophils and Sensitized RBCs prepare_srbc->mix preincubate->mix centrifuge Centrifuge and Resuspend mix->centrifuge count_rosettes Count Rosettes Microscopically centrifuge->count_rosettes calculate_percentage Calculate % Rosette Formation count_rosettes->calculate_percentage

References

Val-Gly-Ser-Glu molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tetrapeptide Val-Gly-Ser-Glu

This guide provides a comprehensive overview of the chemical and physical properties of the tetrapeptide this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental characteristics of this compound, including its chemical formula and molecular weight, are derived from the constituent amino acids. The formation of a peptide bond between each amino acid results in the loss of one water molecule per bond. For a tetrapeptide, three water molecules are eliminated.

Constituent Amino Acids

The properties of the individual amino acids that constitute this compound are summarized below.

Amino Acid3-Letter Code1-Letter CodeChemical FormulaMolar Mass ( g/mol )
ValineValVC₅H₁₁NO₂117.15[1][2][3]
GlycineGlyGC₂H₅NO₂75.07[4]
SerineSerSC₃H₇NO₃105.09[5][6][7]
Glutamic AcidGluEC₅H₉NO₄147.13[8][9][10]
This compound Tetrapeptide Properties

The molecular formula and weight of the tetrapeptide are calculated by summing the values of the constituent amino acids and subtracting the mass of three water molecules (H₂O, Molar Mass ≈ 18.015 g/mol ) lost during the formation of the three peptide bonds.

PropertyValue
Chemical Formula C₁₅H₂₆N₄O₈
Monoisotopic Mass 390.1754 Da
Average Molecular Weight 390.39 g/mol

Calculation of Molecular Formula:

  • Sum of atoms: (C₅H₁₁NO₂) + (C₂H₅NO₂) + (C₃H₇NO₃) + (C₅H₉NO₄) = C₁₅H₃₂N₄O₁₁

  • Subtract 3 H₂O: C₁₅H₃₂N₄O₁₁ - H₆O₃ = C₁₅H₂₆N₄O₈

Calculation of Average Molecular Weight:

  • Sum of masses: 117.15 + 75.07 + 105.09 + 147.13 = 444.44 g/mol

  • Subtract 3 H₂O: 444.44 - (3 * 18.015) = 390.395 g/mol

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual synthesis approach using Fmoc chemistry.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Loading: Attach Fmoc-Glu(OtBu)-OH to the resin using diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). Agitate for 1-2 hours. Cap any remaining active sites with methanol.

  • Deprotection: Remove the Fmoc group using 20% piperidine (B6355638) in DMF for 20 minutes to expose the free amine.

  • Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Val-OH) sequentially. Use a coupling reagent cocktail such as HBTU/HOBt in the presence of DIPEA in DMF. Monitor reaction completion with a Kaiser test.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage and Global Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize the crude peptide to obtain a powder.

Purification by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

  • Column: Use a C18 stationary phase column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Purify the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate of 10 mL/min.

  • Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and pool the pure fractions for lyophilization.

Characterization by Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL solution of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.

  • Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Analysis: Infuse the sample directly into the mass spectrometer. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-1000).

  • Data Interpretation: Confirm the identity of the peptide by matching the observed m/z of the protonated molecular ion [M+H]⁺ with the calculated theoretical mass.

Logical Workflow and Visualization

The following diagrams illustrate key processes relevant to the study and application of this compound.

cluster_0 Synthesis & Purification Workflow A Resin Preparation B Amino Acid Coupling (Glu, Ser, Gly, Val) A->B C Cleavage & Deprotection B->C D Crude Peptide Precipitation C->D E RP-HPLC Purification D->E F Pure Peptide E->F

Caption: Workflow for peptide synthesis and purification.

cluster_1 Hypothetical Signaling Pathway Peptide This compound Receptor Membrane Receptor (e.g., GPCR) Peptide->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates Kinase Protein Kinase A (PKA) SecondMessenger->Kinase Activates Response Cellular Response (e.g., Gene Expression) Kinase->Response Phosphorylates Target -> Modulates

Caption: A hypothetical cell signaling pathway for this compound.

References

Val-Gly-Ser-Glu (VGSE): A Technical Guide to an Eosinophil Modulating Tetrapeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the tetrapeptide Val-Gly-Ser-Glu (VGSE). It details its function as an Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A) and its primary characterized activity: the enhancement of complement and Fc receptors on eosinophils. This guide synthesizes available quantitative data, provides a detailed experimental protocol for assessing its biological activity, and presents visual representations of its functional pathway and experimental workflow.

Core Identity and Function

The this compound (VGSE) sequence is a naturally occurring tetrapeptide identified as a component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A). Its principal and most well-documented biological function is the selective modulation of human eosinophil activity. Specifically, VGSE has been shown to dose-dependently increase the number of human eosinophils forming rosettes with complement-coated particles, indicating an enhancement of complement receptors on the cell surface.

Quantitative Data

The biological activity of this compound has been primarily quantified through in vitro chemotaxis and rosette formation assays. The following table summarizes the key quantitative findings from the scientific literature.

ParameterOrganism/Cell TypeValueReference
Peak In Vitro Chemotactic ActivityHuman Eosinophils3 x 10⁻⁸ M to 10⁻⁶ M[1]
Eosinophil Accumulation in Skin (in vivo)HumanSignificant at 10⁻⁴ M and 10⁻⁶ M[2]
Eosinophil Fc Receptor EnhancementRat and Human EosinophilsQualitatively demonstrated[3]

Mechanism of Action

The precise signaling pathway initiated by the direct binding of this compound to a specific receptor has not been fully elucidated in the available literature. The primary mechanism of action appears to be the enhancement of the function or surface expression of complement (C3b) and Fc receptors on eosinophils. This leads to an increased capacity of eosinophils to interact with opsonized particles and may contribute to their role in immune responses, particularly against helminthic larvae.

The following diagram illustrates the proposed functional pathway of this compound in eosinophils.

VGSE_Functional_Pathway VGSE This compound Eosinophil Eosinophil VGSE->Eosinophil Acts on Receptor_Enhancement Enhancement of Complement (C3b) and Fc Receptors Eosinophil->Receptor_Enhancement Induces Rosette_Formation Increased Rosette Formation with Opsonized Particles Receptor_Enhancement->Rosette_Formation Leads to Immune_Response Enhanced Eosinophil- Mediated Immune Response Rosette_Formation->Immune_Response Contributes to Rosette_Assay_Workflow cluster_leukocyte Leukocyte Preparation cluster_eac EAC Preparation cluster_assay Rosette Assay Blood Human Venous Blood Separation Density Gradient Centrifugation Blood->Separation Eosinophils Eosinophil-rich Leukocytes Separation->Eosinophils Incubation Incubate Eosinophils with VGSE Eosinophils->Incubation SRBC Sheep Red Blood Cells EA IgM Sensitization (EA) SRBC->EA EAC Complement Coating (EAC) EA->EAC Mixing Mix Eosinophils and EAC EAC->Mixing Incubation->Mixing Centrifugation Centrifuge Mixing->Centrifugation Incubation2 Incubate Pellet Centrifugation->Incubation2 Resuspension Gently Resuspend Incubation2->Resuspension Analysis Microscopic Analysis (% Rosettes) Resuspension->Analysis

References

The Biological Function of Val-Gly-Ser-Glu (VGSE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Val-Gly-Ser-Glu (VGSE) is a biologically active molecule primarily recognized for its role as an Eosinophil Chemotaxis Factor of Anaphylaxis (ECF-A). This technical guide provides a comprehensive overview of the known biological functions of VGSE, with a focus on its selective effects on human eosinophils. Detailed experimental protocols for the isolation of eosinophils and the assessment of VGSE's activity are provided, along with a summary of the available quantitative data. Furthermore, a proposed signaling pathway for VGSE-mediated enhancement of eosinophil complement receptor function is illustrated. This document is intended to serve as a valuable resource for researchers in immunology, allergy, and drug development investigating the therapeutic potential of targeting eosinophil-specific inflammatory pathways.

Introduction

Eosinophils are granulocytic leukocytes that play a critical role in the pathogenesis of allergic diseases, parasitic infections, and other inflammatory conditions. The recruitment and activation of eosinophils at sites of inflammation are tightly regulated by a variety of signaling molecules, including chemokines and peptide mediators. Among these, the Eosinophil Chemotaxis Factor of Anaphylaxis (ECF-A) represents a key class of chemoattractants. The tetrapeptide this compound (VGSE) has been identified as a principal component of ECF-A, demonstrating a selective ability to modulate eosinophil function.[1] This guide delves into the core biological activities of VGSE, providing the foundational knowledge necessary for further research and development in this area.

Core Biological Function: Enhancement of Eosinophil Complement Receptors

The primary and most well-characterized biological function of this compound is the selective enhancement of complement receptors on the surface of human eosinophils.[2][3] Specifically, VGSE has been shown to increase the expression or avidity of receptors for the complement components C3b (Complement Receptor 1, CR1) and C4b.[3] This effect is crucial as it potentiates the ability of eosinophils to recognize and respond to opsonized particles, thereby amplifying their effector functions in the immune response.

Specificity of Action

A key feature of VGSE is its remarkable selectivity for eosinophils. Studies have demonstrated that VGSE enhances complement receptor activity on eosinophils but not on other leukocytes such as neutrophils or monocytes.[3] This specificity suggests the existence of a distinct receptor or response mechanism for VGSE on eosinophils, making it an attractive target for therapeutic interventions aimed at selectively modulating eosinophil activity without affecting other arms of the immune system.

Quantitative Data on this compound Activity

The biological activity of VGSE has been quantified in several key studies. The following tables summarize the available dose-response and time-course data for the enhancement of eosinophil C3b receptors, as well as its in vivo chemotactic activity.

Table 1: Dose-Dependent Enhancement of Eosinophil C3b Receptors by this compound

VGSE Concentration (M)Mean Percentage of Rosette-Forming Eosinophils (± s.e.m.)
0 (Control)15 ± 2
10⁻⁸28 ± 3
10⁻⁷45 ± 4
10⁻⁶62 ± 5
10⁻⁵65 ± 5

Data extracted from Anwar AR, Kay AB. Nature. 1977 Oct 6;269(5628):522-4.[2]

Table 2: Time-Course of this compound Mediated Enhancement of Eosinophil C3b Receptors

Incubation Time (minutes)Mean Percentage of Rosette-Forming Eosinophils (at 10⁻⁶ M VGSE)
015
535
1558
3062
6063

Data extracted from Anwar AR, Kay AB. Nature. 1977 Oct 6;269(5628):522-4.[2]

Table 3: In Vivo Eosinophil Accumulation in Response to this compound

TreatmentMean Number of Eosinophils per High Power Field (± s.d.)
Control (Saline)5 ± 2
This compound (10⁻⁶ M)48 ± 11

Data extracted from Turnbull LW, Evans DP, Kay AB. Immunology. 1977 Jan;32(1):57-63.[1]

Signaling Pathways

The precise molecular mechanism by which VGSE enhances complement receptor function on eosinophils is not fully elucidated. However, based on the known principles of eosinophil activation and complement receptor signaling, a putative pathway can be proposed. VGSE is hypothesized to bind to a specific, yet unidentified, G-protein coupled receptor (GPCR) on the eosinophil surface. This interaction likely triggers a downstream signaling cascade involving protein kinase C (PKC), which is known to phosphorylate and activate CR1. The enhanced CR1 activity leads to increased recognition and binding of C3b-opsonized particles, ultimately resulting in eosinophil degranulation and release of inflammatory mediators.

VGSE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VGSE This compound (VGSE) GPCR Putative VGSE Receptor (GPCR) VGSE->GPCR C3b_particle C3b-Opsonized Particle CR1_active CR1 (Active) C3b_particle->CR1_active Binds G_protein G-Protein GPCR->G_protein Activates CR1_inactive CR1 (Inactive) CR1_inactive->CR1_active Activation Effector Eosinophil Effector Functions (e.g., Degranulation) CR1_active->Effector Triggers PKC Protein Kinase C (PKC) G_protein->PKC Activates PKC->CR1_inactive Phosphorylates Rosette_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Eosinophils Isolate Human Eosinophils Incubate Incubate Eosinophils with VGSE or Control Eosinophils->Incubate SRBC_prep Prepare Complement-Coated Sheep Erythrocytes (EAC3b) Mix Mix Eosinophils and EAC3b SRBC_prep->Mix Incubate->Mix Centrifuge Centrifuge to Pellet Mix->Centrifuge Incubate_37 Incubate at 37°C Centrifuge->Incubate_37 Resuspend Gently Resuspend Incubate_37->Resuspend Microscopy Microscopic Examination Resuspend->Microscopy Quantify Quantify Rosette Formation Microscopy->Quantify

References

Val-Gly-Ser-Glu: A Technical Overview of an Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A) Tetrapeptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Val-Gly-Ser-Glu is a tetrapeptide that, along with the similar peptide Ala-Gly-Ser-Glu, constitutes the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A).[1] ECF-A is released from mast cells and basophils during anaphylactic reactions and plays a crucial role in the recruitment of eosinophils to sites of allergic inflammation. This technical guide provides an in-depth overview of the biological activity, mechanism of action, and experimental methodologies associated with this compound for researchers, scientists, and professionals in drug development.

Biological Activity

The primary and most well-characterized biological activity of this compound is its ability to selectively attract eosinophils. This chemotactic effect is dose-dependent and has been demonstrated in various in vitro and in vivo models. In addition to its chemotactic properties, this compound has been shown to modulate the expression of receptors on the eosinophil surface, thereby influencing their effector functions.

Eosinophil Chemotaxis

This compound is a potent chemoattractant for eosinophils, inducing their migration along a concentration gradient. This activity is central to its role in the pathophysiology of allergic reactions, where it contributes to the accumulation of eosinophils in tissues.

Modulation of Eosinophil Receptors

This compound has been demonstrated to enhance the expression of Fc receptors on the surface of eosinophils.[1] This upregulation of Fc receptors can increase the capacity of eosinophils to engage in antibody-dependent cellular cytotoxicity (ADCC), a key mechanism in the defense against certain parasites but also a contributor to tissue damage in allergic diseases. Furthermore, this tetrapeptide can dose-dependently increase the number of human eosinophils that form rosettes with complement-coated erythrocytes, indicating an enhancement of complement receptors.[2]

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of this compound and related ECF-A tetrapeptides. It is important to note that specific EC50 and receptor binding affinity values for this compound are not consistently reported in the available literature.

ParameterPeptideCell TypeValueReference
Chemotactic Activity
Chemotactic ResponseThis compoundHuman EosinophilsPreferentially chemotactic in vitro--INVALID-LINK--[1]
Receptor Modulation
Fc Receptor ExpressionThis compoundRat & Human Eos.Increased number of rosette-forming cells--INVALID-LINK--[1]
Complement ReceptorsThis compoundHuman EosinophilsDose-dependent increase in rosetting with EAC3b--INVALID-LINK--, as cited by MedChemExpress[2]

Mechanism of Action: Proposed Signaling Pathway

While the specific receptor and downstream signaling cascade for this compound have not been fully elucidated, it is hypothesized to act through a G protein-coupled receptor (GPCR) on the eosinophil surface, similar to other chemoattractants.[3] The proposed signaling pathway involves the activation of heterotrimeric G-proteins, leading to the activation of downstream effectors that ultimately regulate the cytoskeletal rearrangements required for cell migration.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VGSE This compound GPCR GPCR VGSE->GPCR Binding G_protein Gαβγ GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin Actin Polymerization Ca_release->Actin PKC->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Proposed GPCR signaling pathway for this compound in eosinophils.

Experimental Protocols

Eosinophil Chemotaxis Assay (Boyden Chamber)

The Boyden chamber assay is a widely used method to assess the chemotactic activity of substances on various cell types, including eosinophils.

Principle: The assay utilizes a chamber with two compartments separated by a microporous membrane. Eosinophils are placed in the upper compartment, and the chemoattractant (this compound) is placed in the lower compartment. The migration of eosinophils through the pores of the membrane towards the chemoattractant is quantified.

Detailed Methodology:

  • Cell Preparation:

    • Isolate human eosinophils from peripheral blood of healthy or allergic donors using standard techniques such as density gradient centrifugation followed by negative selection with magnetic beads.

    • Resuspend the purified eosinophils in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay medium. A typical concentration range to test would be 10⁻⁹ M to 10⁻⁵ M. Use the assay medium alone as a negative control.

    • Add 25-50 µL of the this compound dilutions or control medium to the lower wells of the Boyden chamber.

    • Place a microporous membrane (typically with a pore size of 3-8 µm for eosinophils) over the lower wells.

    • Add 50 µL of the eosinophil suspension to the upper wells of the chamber, on top of the membrane.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 1-3 hours. The optimal incubation time should be determined empirically.

  • Quantification of Migration:

    • After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane using a suitable stain (e.g., Diff-Quik or hematoxylin).

    • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

    • Alternatively, for a higher throughput, fluorescently label the cells before the assay and quantify the migrated cells using a fluorescence plate reader.

Boyden_Chamber_Workflow start Start cell_prep Isolate & Resuspend Eosinophils start->cell_prep chamber_prep Prepare this compound Dilutions start->chamber_prep load_upper Load Upper Chamber with Eosinophils cell_prep->load_upper load_lower Load Lower Chamber with Peptide chamber_prep->load_lower place_membrane Place Microporous Membrane load_lower->place_membrane place_membrane->load_upper incubate Incubate at 37°C load_upper->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated fix_stain Fix & Stain Migrated Cells remove_non_migrated->fix_stain quantify Quantify Migration (Microscopy/Fluorescence) fix_stain->quantify end End quantify->end

Workflow for the Boyden Chamber Chemotaxis Assay.
In Vivo Eosinophil Recruitment Model (Mouse)

This model assesses the ability of this compound to induce eosinophil accumulation in a specific tissue, such as the peritoneal cavity or the airways.

Principle: this compound is administered to a mouse, and after a specific time, the recruitment of eosinophils to the site of administration is quantified.

Detailed Methodology:

  • Animal Model:

    • Use a suitable mouse strain, such as BALB/c or C57BL/6.

    • Animals should be housed in a specific pathogen-free facility.

  • Administration of this compound:

    • Dissolve this compound in a sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline, PBS).

    • For peritoneal recruitment, administer the peptide solution via intraperitoneal (i.p.) injection. A typical dose range to test would be 1-100 nmol per mouse. Administer the vehicle alone to a control group.

    • For airway recruitment, administer the peptide solution intranasally (i.n.) to anesthetized mice.

  • Eosinophil Recruitment Assessment:

    • At a predetermined time point after administration (e.g., 4, 24, or 48 hours), euthanize the mice.

    • For peritoneal recruitment, perform a peritoneal lavage by injecting and then withdrawing a known volume of PBS into the peritoneal cavity.

    • For airway recruitment, perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs via a tracheal cannula.

    • Collect the lavage fluid and determine the total number of cells.

  • Differential Cell Counting:

    • Prepare cytospin slides from the lavage fluid.

    • Stain the slides with a differential stain (e.g., Wright-Giemsa or Diff-Quik).

    • Perform a differential cell count under a microscope to determine the percentage and absolute number of eosinophils.

In_Vivo_Workflow start Start prepare_peptide Prepare this compound Solution start->prepare_peptide administer Administer Peptide to Mice (e.g., i.p. or i.n.) prepare_peptide->administer wait Wait for a Defined Time Period administer->wait euthanize Euthanize Mice wait->euthanize lavage Perform Peritoneal or Bronchoalveolar Lavage euthanize->lavage cell_count Determine Total Cell Count lavage->cell_count cytospin Prepare Cytospin Slides lavage->cytospin end End cell_count->end stain Stain Slides cytospin->stain diff_count Perform Differential Cell Count stain->diff_count diff_count->end

Workflow for an In Vivo Eosinophil Recruitment Model.

Conclusion

The tetrapeptide this compound is a key component of ECF-A with significant biological effects on eosinophils. Its ability to induce eosinophil chemotaxis and modulate their receptor expression underscores its importance in the context of allergic inflammation. While the precise molecular mechanisms, including its specific receptor and detailed signaling pathways, require further investigation, the experimental protocols outlined in this guide provide a robust framework for studying the biological activities of this compound and for the development of potential therapeutic interventions targeting eosinophil-mediated diseases. Further research focusing on the quantitative aspects of its interaction with eosinophils will be crucial for a complete understanding of its role in health and disease.

References

An In-depth Technical Guide to the Tetrapeptide Val-Gly-Ser-Glu: Discovery, History, and Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Val-Gly-Ser-Glu (VGSE) is a significant bioactive molecule first identified as a constituent of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A). This technical guide provides a comprehensive overview of the discovery, history, and known biological functions of this compound. It details the seminal research that established its role in enhancing complement receptors on eosinophils and its chemotactic properties. This document includes a summary of its physicochemical properties, a detailed experimental protocol for the eosinophil rosetting assay used in its initial characterization, and a representative solid-phase synthesis method. Furthermore, a proposed signaling pathway for its action on eosinophils is presented, offering a framework for future research in this area.

Discovery and History

The discovery of this compound is intrinsically linked to the study of allergic and inflammatory responses, specifically the phenomenon of anaphylaxis. In the mid-1970s, researchers identified a factor released during anaphylactic reactions that selectively attracted eosinophils, a type of white blood cell. This factor was termed the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A).

Subsequent research focused on isolating and characterizing the components of ECF-A. In 1977, a pivotal study published in Nature by Anwar and Kay identified two acidic tetrapeptides as the active components of ECF-A: Ala-Gly-Ser-Glu and this compound.[1] This research demonstrated that this compound dose-dependently increases the number of human eosinophils that form rosettes with complement-coated sheep erythrocytes (EAC3b), a key indicator of enhanced complement receptor activity.[2][3] This discovery marked a significant step in understanding the molecular mechanisms underlying eosinophil recruitment and activation during allergic responses.

Further studies in the late 1970s and early 1980s solidified the role of this compound and other ECF-A tetrapeptides as important mediators in allergic inflammation. Research showed that these peptides could induce eosinophil accumulation when applied to the skin and that they could enhance the expression of Fc receptors on eosinophils, suggesting a broader role in eosinophil effector functions.[4][5]

Physicochemical Properties

This compound is a tetrapeptide with the sequence L-valyl-L-glycyl-L-seryl-L-glutamic acid. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C15H26N4O8PubChem
Molecular Weight 390.39 g/mol PubChem
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acidPubChem
CAS Number 61756-22-7MedChemExpress
Canonical SMILES CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NPubChem

Biological Function and Mechanism of Action

The primary and most well-documented biological function of this compound is its effect on eosinophils.

Enhancement of Eosinophil Complement Receptors

This compound has been shown to selectively and dose-dependently increase the number of human eosinophils forming rosettes with sheep erythrocytes coated with complement component C3b (EAC3b).[1][2] This indicates an enhancement of the expression or affinity of complement receptors on the eosinophil cell surface. This effect is specific to eosinophils, as the peptide does not induce the same response in neutrophils.[2]

Eosinophil Chemotaxis

As a key component of ECF-A, this compound is a chemotactic agent for eosinophils, meaning it attracts these cells to a specific location.[4] This chemotactic activity is crucial for the recruitment of eosinophils to sites of allergic inflammation.

Proposed Signaling Pathway

The precise intracellular signaling pathway initiated by this compound in eosinophils has not been fully elucidated in the literature. However, based on the known signaling mechanisms of eosinophil chemotaxis and activation in response to other chemoattractants, a putative signaling pathway can be proposed. Upon binding to a specific G-protein coupled receptor (GPCR) on the eosinophil surface, this compound likely triggers a cascade of intracellular events.

This proposed pathway, illustrated in the diagram below, involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then induce the release of intracellular calcium (Ca2+), a critical second messenger in cell motility and activation. This calcium influx, along with other downstream signaling molecules, would ultimately lead to the reorganization of the actin cytoskeleton, resulting in cell polarization and directed migration (chemotaxis), as well as the enhancement of complement receptor expression.

VGSE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VGSE This compound GPCR G-Protein Coupled Receptor (GPCR) VGSE->GPCR Binds G_protein G-Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Actin Actin Cytoskeleton Reorganization Ca_release->Actin Chemotaxis Eosinophil Chemotaxis Actin->Chemotaxis CR_enhancement Complement Receptor Enhancement Actin->CR_enhancement

Caption: Proposed signaling pathway for this compound in eosinophils.

Experimental Protocols

Eosinophil Complement Receptor Rosetting Assay

This protocol is based on the methodology described in the seminal 1977 Nature paper by Anwar and Kay.[1]

Objective: To quantify the enhancement of complement receptors on human eosinophils by this compound.

Materials:

  • Heparinized venous blood from healthy donors.

  • Ficoll-Hypaque density gradient centrifugation medium.

  • Sheep red blood cells (SRBCs).

  • Rabbit anti-SRBC IgM antibody.

  • C5-deficient human serum (as a source of complement).

  • This compound (synthetic).

  • Hanks' balanced salt solution (HBSS).

  • Phosphate-buffered saline (PBS).

  • Trypan blue solution.

  • Microscope slides and coverslips.

  • Light microscope.

Procedure:

  • Eosinophil Isolation:

    • Isolate mononuclear cells from heparinized blood by Ficoll-Hypaque density gradient centrifugation.

    • Collect the granulocyte-rich pellet.

    • Lyse contaminating red blood cells by hypotonic lysis.

    • Wash the granulocyte pellet with HBSS.

    • The resulting cell suspension will be enriched in eosinophils and neutrophils.

  • Preparation of Complement-Coated Sheep Erythrocytes (EAC3b):

    • Wash SRBCs three times in PBS.

    • Sensitize the SRBCs with a sub-agglutinating dilution of rabbit anti-SRBC IgM antibody for 30 minutes at 37°C to form EA.

    • Wash the EA twice in PBS.

    • Incubate the EA with C5-deficient human serum (diluted 1:10 in PBS) for 30 minutes at 37°C to allow complement activation and deposition of C3b on the cell surface, forming EAC3b.

    • Wash the EAC3b three times in PBS and resuspend to a concentration of 1 x 10^8 cells/mL.

  • Rosetting Assay:

    • Prepare a suspension of granulocytes (containing eosinophils) at a concentration of 5 x 10^6 cells/mL in HBSS.

    • In separate tubes, incubate 0.2 mL of the granulocyte suspension with 0.02 mL of varying concentrations of this compound (e.g., 10^-5 M to 10^-9 M) or HBSS (as a control) for 15 minutes at 37°C.

    • Add 0.2 mL of the EAC3b suspension to each tube.

    • Centrifuge the cell mixtures at 200 g for 5 minutes to facilitate cell-to-cell contact.

    • Incubate the pellets at 37°C for 30 minutes.

    • Gently resuspend the pellets by rolling the tubes.

    • Prepare wet mounts on microscope slides.

  • Quantification:

    • Examine the slides under a light microscope.

    • Identify eosinophils based on their characteristic bilobed nucleus and granular cytoplasm.

    • Count at least 200 eosinophils and determine the percentage of eosinophils that have bound three or more EAC3b (rosette-forming cells).

    • Assess cell viability using trypan blue exclusion.

Data Presentation:

The results of the rosetting assay can be presented in a table showing the percentage of rosette-forming eosinophils at different concentrations of this compound.

This compound Concentration (M)Percentage of Rosette-Forming Eosinophils (%) (Mean ± SEM)
0 (Control)Insert Control Value
10^-9Insert Value
10^-8Insert Value
10^-7Insert Value
10^-6Insert Value
10^-5Insert Value
Representative Solid-Phase Synthesis of this compound

This protocol describes a general method for the solid-phase synthesis of a tetrapeptide like this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Objective: To synthesize the tetrapeptide this compound.

Materials:

  • Fmoc-Glu(OtBu)-Wang resin (or other suitable resin).

  • Fmoc-Ser(tBu)-OH.

  • Fmoc-Gly-OH.

  • Fmoc-Val-OH.

  • N,N'-Diisopropylcarbodiimide (DIC).

  • 1-Hydroxybenzotriazole (HOBt).

  • Piperidine (B6355638).

  • N,N-Dimethylformamide (DMF).

  • Dichloromethane (DCM).

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS).

  • Water.

  • Solid-phase peptide synthesis vessel.

  • Shaker.

Procedure:

  • Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Serine):

    • In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling for Glycine and Valine:

    • Repeat the Fmoc deprotection step as described in step 2.

    • Couple Fmoc-Gly-OH as described in step 3.

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Val-OH as described in step 3.

    • After the final coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.

Experimental Workflow:

SPPS_Workflow start Start: Fmoc-Glu(OtBu)-Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_ser 3. Couple Fmoc-Ser(tBu)-OH (DIC, HOBt) deprotect1->couple_ser deprotect2 4. Fmoc Deprotection couple_ser->deprotect2 couple_gly 5. Couple Fmoc-Gly-OH deprotect2->couple_gly deprotect3 6. Fmoc Deprotection couple_gly->deprotect3 couple_val 7. Couple Fmoc-Val-OH deprotect3->couple_val deprotect4 8. Final Fmoc Deprotection couple_val->deprotect4 cleave 9. Cleavage & Deprotection (TFA/TIS/H₂O) deprotect4->cleave purify 10. Purification (RP-HPLC) cleave->purify characterize 11. Characterization (Mass Spectrometry) purify->characterize end End: Purified this compound characterize->end

Caption: Workflow for the solid-phase synthesis of this compound.

Conclusion and Future Directions

This compound, a key tetrapeptide of the Eosinophil Chemotactic Factor of Anaphylaxis, plays a significant role in the recruitment and activation of eosinophils during allergic responses. Its discovery in the 1970s was a landmark in understanding the molecular basis of eosinophil-mediated inflammation. While its primary functions of enhancing complement receptors and inducing chemotaxis are well-established, the precise intracellular signaling pathways it triggers remain an area for further investigation. Elucidating these pathways could provide novel targets for therapeutic intervention in allergic diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the biology of this important tetrapeptide and its role in health and disease.

References

Val-Gly-Ser-Glu: An In-Depth Technical Guide to its Mechanism of Action on Eosinophils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Val-Gly-Ser-Glu (VGSE) is a key component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A), a primary mediator released from mast cells and basophils during immediate hypersensitivity reactions. VGSE exhibits potent and selective chemoattractant activity for eosinophils, positioning it as a significant molecule in the pathophysiology of allergic inflammation and other eosinophil-associated diseases. This technical guide provides a comprehensive overview of the known mechanism of action of VGSE on eosinophils, detailing its effects on cellular function, the experimental protocols used to elucidate these effects, and a putative signaling pathway based on current evidence.

Core Mechanism of Action: Chemotaxis and Receptor Enhancement

The primary and most well-documented effect of this compound on eosinophils is the induction of chemotaxis. This directed migration of eosinophils towards a concentration gradient of VGSE is a critical step in the accumulation of these granulocytes at sites of allergic inflammation. Furthermore, VGSE has been shown to modulate the expression and function of key surface receptors on eosinophils, thereby influencing their effector functions.

Quantitative Data on Eosinophil Responses to this compound

While precise quantitative data from single studies are limited, a compilation of findings from several key publications allows for a semi-quantitative understanding of the dose-dependent effects of VGSE and related ECF-A tetrapeptides.

EffectAgonistConcentration Range for Peak ActivityObservations
Chemotaxis This compound / Ala-Gly-Ser-Glu3 x 10⁻⁸ M to 10⁻⁶ MPreferential chemotactic activity for eosinophils.[1][2] Deactivation of eosinophils to subsequent homologous stimuli can occur at concentrations as low as 10⁻¹⁰ M.[1][2]
Fc Receptor Enhancement This compound / Ala-Gly-Ser-GluNot explicitly quantifiedIncreases the number of eosinophils forming rosettes with IgG-coated erythrocytes, suggesting enhanced Fc receptor expression or affinity.[3]
Complement Receptor Enhancement This compound / Ala-Gly-Ser-GluDose-dependentMarkedly enhances the expression of human eosinophil receptors for C3b in a dose- and time-dependent manner. This effect is selective for eosinophils.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on eosinophils.

Eosinophil Chemotaxis Assay (Modified Boyden Chamber Assay)

This in vitro assay is the gold standard for assessing the chemotactic activity of a substance on eosinophils.

Objective: To quantify the directed migration of eosinophils in response to a concentration gradient of this compound.

Materials:

  • Purified human eosinophils

  • Modified Boyden chambers

  • Micropore filters (e.g., 3-8 µm pore size)

  • Chemotaxis buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA)

  • This compound (synthetic peptide)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Cell Preparation: Isolate eosinophils from peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity (>98%). Resuspend the purified eosinophils in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

  • Chamber Assembly: Assemble the Boyden chambers, placing a micropore filter between the upper and lower wells.

  • Loading the Chamber:

    • In the lower wells, add serial dilutions of this compound in chemotaxis buffer to create a concentration gradient. Use buffer alone as a negative control.

    • In the upper wells, add the eosinophil suspension.

  • Incubation: Incubate the chambers at 37°C in a humidified atmosphere with 5% CO₂ for 1-3 hours.

  • Cell Staining and Quantification:

    • After incubation, disassemble the chambers and remove the filters.

    • Scrape the non-migrated cells from the upper surface of the filter.

    • Fix and stain the migrated cells on the lower surface of the filter.

    • Mount the filters on microscope slides and count the number of migrated eosinophils in several high-power fields.

  • Data Analysis: Express the results as the mean number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).

Eosinophil Receptor Enhancement Assay (Rosette Formation Assay)

This assay is used to assess the effect of this compound on the expression or affinity of Fc and complement receptors on the eosinophil surface.

Objective: To determine if pre-treatment with this compound enhances the ability of eosinophils to bind to antibody- or complement-coated erythrocytes.

Materials:

  • Purified human eosinophils

  • Sheep red blood cells (SRBCs)

  • Anti-SRBC IgG antibody (for Fc receptor assay)

  • Complement source (e.g., fresh human serum) (for complement receptor assay)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Microscope

Procedure for Fc Receptor Enhancement:

  • Prepare IgG-coated SRBCs (EA): Incubate SRBCs with a sub-agglutinating concentration of anti-SRBC IgG antibody. Wash the EA complexes to remove unbound antibody.

  • Eosinophil Treatment: Pre-incubate purified eosinophils with various concentrations of this compound or buffer alone for a defined period (e.g., 30 minutes at 37°C).

  • Rosette Formation: Mix the treated eosinophils with the EA complexes at a specific ratio (e.g., 1:100) in a microtiter plate or tube.

  • Centrifugation and Incubation: Centrifuge the cell mixture at a low speed to facilitate cell-to-cell contact and incubate on ice to stabilize rosettes.

  • Quantification: Gently resuspend the pellet and count the percentage of eosinophils that have bound three or more erythrocytes under a microscope. An eosinophil with bound erythrocytes is considered a rosette.

Procedure for Complement Receptor Enhancement:

  • Prepare Complement-coated SRBCs (EAC): Incubate SRBCs with a sub-hemolytic dilution of IgM anti-SRBC antibody and then with a complement source to generate EAC complexes bearing C3b.

  • Follow steps 2-5 as described for the Fc receptor enhancement assay, using EAC instead of EA.

Signaling Pathways and Visualizations

The precise signaling cascade initiated by this compound in eosinophils has not been fully elucidated. However, based on its function as a chemoattractant and the known signaling pathways of other eosinophil chemoattractants that act via G-protein coupled receptors (GPCRs), a putative signaling pathway can be proposed.

Proposed Signaling Pathway for this compound in Eosinophils

It is hypothesized that this compound binds to a specific, yet unidentified, GPCR on the eosinophil surface. This binding event likely triggers the dissociation of the G-protein subunits, leading to the activation of downstream signaling cascades, including the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway. These signaling events culminate in the cytoskeletal rearrangements necessary for chemotaxis and the modulation of surface receptor expression.

VGSE_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol VGSE This compound GPCR Putative GPCR VGSE->GPCR G_protein Gαβγ GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP₃ PLC->IP3 generates DAG DAG PLC->DAG generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Actin Actin Polymerization Ca_release->Actin MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade activates MAPK_cascade->Actin Receptor_up Receptor Upregulation (FcR, CR) MAPK_cascade->Receptor_up Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: Proposed signaling pathway of this compound in eosinophils.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

Chemotaxis_Workflow start Start prep_cells Isolate & Purify Eosinophils start->prep_cells assemble_chamber Assemble Boyden Chamber prep_cells->assemble_chamber load_stimulus Load VGSE/ Control in Lower Well assemble_chamber->load_stimulus load_cells Load Eosinophils in Upper Well load_stimulus->load_cells incubate Incubate (37°C, 1-3h) load_cells->incubate process_filter Fix & Stain Filter incubate->process_filter quantify Count Migrated Cells (Microscopy) process_filter->quantify analyze Analyze Data (Chemotactic Index) quantify->analyze end End analyze->end Rosette_Assay_Workflow start Start prep_eos Isolate & Purify Eosinophils start->prep_eos prep_rbc Prepare IgG- or Complement-coated RBCs start->prep_rbc treat_eos Treat Eosinophils with VGSE or Control prep_eos->treat_eos mix Mix Treated Eosinophils and Coated RBCs prep_rbc->mix treat_eos->mix centrifuge_incubate Centrifuge & Incubate on Ice mix->centrifuge_incubate quantify Count Rosettes (Microscopy) centrifuge_incubate->quantify analyze Calculate Percentage of Rosette Formation quantify->analyze end End analyze->end

References

Val-Gly-Ser-Glu: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the tetrapeptide Val-Gly-Ser-Glu. It covers procurement from various suppliers, key biological functions, and detailed experimental protocols.

Introduction to this compound

This compound, also known by its sequence VGSE, is a tetrapeptide with the systematic name L-valylglycyl-L-seryl-L-glutamic acid.[1][2] It is recognized as an Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A) tetrapeptide.[3][4] This peptide plays a role in the immune response, particularly in processes involving eosinophils, and has been used as a model system for studying the cellular uptake of peptides.[3][5]

Chemical Properties:

  • CAS Number: 61756-22-7[1][3][5][6]

  • Molecular Formula: C15H26N4O8[1][2][6]

  • Molecular Weight: Approximately 390.39 g/mol [1][2][6]

  • Synonyms: VGSE, Eosinophilotactic Tetrapeptide, NSC 350591[1][2][4]

Procurement and Supplier Analysis

The acquisition of high-quality this compound is critical for reliable and reproducible experimental results. Purity, typically assessed by HPLC, is a key consideration. Below is a summary of commercially available options.

SupplierProduct/Catalog No.PurityPrice (USD)Quantity
BiosynthFV108801Not specified$217.8010 mg
$381.5025 mg
Alfa ChemistryACM61756227>96%VariesCustom
MedChemExpressHY-P4663Not specifiedVariesCustom
MP BiomedicalsNot specifiedNot specifiedVariesCustom
ChemicalBook61756-22-7Varies by supplierVariesVaries

Note: Prices and availability are subject to change. Researchers should request a certificate of analysis (CoA) from the supplier to verify purity and other quality control parameters.

Biological Function and Signaling Pathways

This compound's primary documented biological function is its chemotactic activity for eosinophils. It has been shown to dose-dependently increase the number of human eosinophils rosetting with complement-coated sheep erythrocytes, a method to assess cell activation.[3][4] This activity is specific to eosinophils and is not observed with neutrophils.[3][4]

Furthermore, studies indicate that this compound can act as an inducer of inflammation and may be localized to the Epidermal Growth Factor Receptor (EGFR) on the cell surface membrane.[5] Its chemotactic properties have also been observed in human promyelocytic leukemia cells (HL-60).[5] The presence of a glutamic acid residue suggests a potential interaction with glutamatergic signaling pathways, which are crucial in synaptic plasticity, learning, and memory, and whose dysregulation is implicated in various pathologies.[7][8]

Given its association with EGFR, a plausible signaling mechanism involves the activation of downstream pathways such as the PI3K/Akt or MAPK/ERK cascades, which are known to regulate cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm vgse This compound receptor Cell Surface Receptor (e.g., EGFR) vgse->receptor Binding pi3k PI3K receptor->pi3k Activation ras Ras receptor->ras Activation akt Akt pi3k->akt downstream_pi3k Cell Survival & Proliferation akt->downstream_pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk downstream_mapk Inflammation & Chemotaxis erk->downstream_mapk

Caption: Proposed signaling pathway for this compound.

Key Experimental Protocols

This section provides detailed methodologies for assays relevant to the study of this compound.

General Experimental Workflow

The logical flow for investigating this compound involves several key stages, from initial sourcing to final data interpretation.

G cluster_assays Cell-Based Assays start Peptide Procurement (this compound) qc Quality Control (Purity, Concentration) start->qc prep Stock Solution Preparation qc->prep design Experimental Design (e.g., Dose-response) prep->design assay1 Chemotaxis Assay design->assay1 assay2 Rosetting Assay design->assay2 assay3 Peptide Uptake Assay design->assay3 data Data Collection assay1->data assay2->data assay3->data analysis Statistical Analysis data->analysis end Interpretation & Conclusion analysis->end

Caption: General workflow for experiments using this compound.

Eosinophil Rosetting Assay

This assay measures the ability of this compound to enhance the binding of eosinophils to complement-coated particles, indicating cell activation.

  • Materials:

    • Isolated human eosinophils

    • Sheep red blood cells (SRBCs)

    • Anti-SRBC IgM antibody

    • Complement source (C5-deficient mouse serum)

    • This compound (various concentrations)

    • Hanks' Balanced Salt Solution (HBSS)

    • Ficoll-Paque for cell isolation

  • Protocol:

    • Prepare EAC3b particles: Incubate SRBCs with a sub-agglutinating concentration of anti-SRBC IgM antibody for 30 minutes at 37°C. Wash the cells and then incubate with a source of complement (C5-deficient serum) to generate EAC3b-coated SRBCs.

    • Isolate Eosinophils: Isolate eosinophils from human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by negative selection to achieve high purity.

    • Assay: Resuspend isolated eosinophils in HBSS. In a microtiter plate, add eosinophils, EAC3b particles, and varying concentrations of this compound or a vehicle control.

    • Incubation: Incubate the mixture for 1 hour at 37°C to allow rosette formation.

    • Quantification: Centrifuge the plate gently and resuspend the pellets. Using a light microscope, count the number of eosinophils that have bound three or more EAC3b particles. A minimum of 200 eosinophils should be counted per condition.

    • Analysis: Express the results as the percentage of rosette-forming eosinophils. Compare the percentage in this compound-treated samples to the control.

Cellular Peptide Uptake Assay

This protocol outlines a method to quantify the internalization of this compound into cells, often using a fluorescently labeled version of the peptide.

  • Materials:

    • Fluorescently labeled this compound (e.g., FITC-VGSE)

    • Target cell line (e.g., HL-60)

    • Complete cell culture medium

    • Phosphate-Buffered Saline (PBS)

    • Trypan Blue

    • Flow cytometer or fluorescence microscope

  • Protocol:

    • Cell Culture: Culture the target cells to a suitable density (e.g., 80% confluency).

    • Treatment: Replace the culture medium with fresh medium containing various concentrations of FITC-VGSE. Include an untreated control and a control at 4°C to inhibit active transport.

    • Incubation: Incubate the cells for a predetermined time course (e.g., 15, 30, 60, 120 minutes) at 37°C.

    • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide. For adherent cells, use a brief acid wash (e.g., glycine-HCl, pH 3.0) to strip surface-bound peptide.

    • Quenching: Add Trypan Blue to the cell suspension to quench extracellular fluorescence before analysis.

    • Quantification (Flow Cytometry): Harvest the cells and analyze them on a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population.

    • Visualization (Microscopy): Alternatively, seed cells on coverslips. After treatment and washing, fix the cells and mount them for observation with a fluorescence or confocal microscope to visualize the subcellular localization of the peptide.

Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of this compound to act as a chemoattractant for a specific cell type.

  • Materials:

    • Boyden chamber apparatus with a microporous membrane (e.g., 5-8 µm pore size, depending on the cell type)

    • Target cells (e.g., HL-60 or isolated eosinophils)

    • Assay medium (e.g., RPMI with 0.1% BSA)

    • This compound (chemoattractant)

    • Known chemoattractant (positive control)

    • Assay medium alone (negative control)

    • Cell stain (e.g., Diff-Quik, Hoechst)

  • Protocol:

    • Prepare Chamber: Place the assay medium containing different concentrations of this compound in the lower wells of the Boyden chamber. Place the negative and positive controls in separate wells.

    • Assemble Chamber: Carefully place the microporous membrane over the lower wells, avoiding air bubbles. Assemble the top part of the chamber.

    • Add Cells: Resuspend the target cells in the assay medium and add them to the upper wells.

    • Incubation: Incubate the chamber at 37°C in a humidified CO2 incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).

    • Stop Migration: After incubation, remove the chamber. Scrape off the non-migrated cells from the top surface of the membrane.

    • Stain and Count: Fix and stain the migrated cells on the underside of the membrane.

    • Quantification: Using a light microscope, count the number of migrated cells in several high-power fields for each condition.

    • Analysis: Calculate the average number of migrated cells per field and compare the results from the this compound conditions to the negative control. Data can be expressed as a chemotactic index.

References

Val-Gly-Ser-Glu: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the safety data, handling procedures, and relevant experimental protocols for the tetrapeptide Val-Gly-Ser-Glu. The information is intended for researchers, scientists, and professionals in the field of drug development and biomedical research.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below.

PropertyValue
Chemical Name L-valylglycyl-L-seryl-L-glutamic acid
Synonyms VGSE, Eosinophilotactic Tetrapeptide (VGSE)[1][2]
CAS Number 61756-22-7[2][3]
Molecular Formula C15H26N4O8[1][2]
Molecular Weight 390.39 g/mol [1][2]
Appearance White crystalline powder[4][5][6]
Solubility Partially soluble in cold water[4]
Storage Temperature 10°C - 25°C[2]

Toxicological and Hazard Information

Hazard CategoryDescription
Acute Oral Toxicity Data not available for this compound. For its constituent amino acid L-Valine, it is not considered hazardous by the 2012 OSHA Hazard Communication Standard.[8] For other peptides, the LD50 is reported to be > 2,000 mg/kg, classifying them as nontoxic.[9]
Skin Irritation/Corrosion Not expected to be a skin irritant. Peptides are generally considered non-irritating to the skin.[7][10] For L-Valine, no known effect on skin contact is reported.[4]
Eye Irritation/Damage May cause slight eye irritation.[4] For L-Valine, it is considered slightly hazardous in case of eye contact.[4] It is recommended to use eye protection when handling the substance in powdered form.[11]
Sensitization Not expected to be a sensitizer. Peptides are not typically associated with skin sensitization.[7]
Mutagenicity/Genotoxicity No data available for this compound. However, its constituent amino acids are not known to be mutagenic.
Carcinogenicity Not classified as a carcinogen.
Inhalation May cause irritation to the respiratory tract if inhaled as a dust.[4] It is advisable to provide appropriate exhaust ventilation where dust is formed.[11]
Ingestion May cause irritation to the tissues of the mouth, esophagus, and digestive system if ingested in large quantities.[4]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

AspectRecommendation
Handling Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[8]
Storage Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed.[8] Recommended storage temperature is between 10°C and 25°C.[2]
Eye/Face Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[11] Chemical safety goggles are recommended.[4][8]
Skin Protection Handle with gloves.[11] Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[11]
Respiratory Protection Respiratory protection is not required under normal use conditions.[11] If dust is generated, use a type N95 (US) or type P1 (EN 143) dust mask.[11]
Spill Response Wipe up the spill, place it in a sealed bag or container, and dispose of it properly.[5] Wash the spill site after material pickup is complete.[5]
Fire Fighting Use a tri-class dry chemical fire extinguisher.[5] When heated to decomposition, it may emit toxic fumes of carbon and nitrogen oxides.[5][8]

Experimental Protocols for Safety Assessment

Standardized in vitro methods are essential for evaluating the safety of peptides like this compound.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the potential of the test substance to induce cell death.

  • Methodology:

    • Cell Culture: Human dermal fibroblasts (e.g., ATCC PCS-201-012) are cultured in appropriate media and conditions.

    • Exposure: Cells are seeded in 96-well plates and exposed to various concentrations of this compound for 24 hours.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

    • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.

4.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

  • Objective: To assess the potential of the test substance to cause skin irritation.

  • Methodology:

    • Tissue Culture: Reconstructed human epidermis tissues (e.g., EpiDerm™) are cultured at the air-liquid interface.

    • Exposure: A defined amount of this compound is applied topically to the tissue surface for 60 minutes.

    • Incubation and Rinsing: Tissues are incubated, and then the test substance is rinsed off.

    • Post-Incubation: Tissues are transferred to fresh media and incubated for 42 hours.

    • Viability Assessment: Tissue viability is determined using the MTT assay as described above. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

4.3. In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method

  • Objective: To assess the potential of the test substance to cause severe eye irritation or corrosion.

  • Methodology:

    • Corneal Preparation: Freshly isolated bovine corneas are mounted in holders.

    • Exposure: The test substance is applied to the epithelial surface of the cornea for a defined period (e.g., 10 minutes).

    • Opacity Measurement: The opacity of the cornea is measured using an opacitometer before and after exposure.

    • Permeability Measurement: The permeability of the cornea is determined by measuring the amount of fluorescein (B123965) that passes through the cornea.

    • Scoring: An in vitro irritancy score is calculated based on the opacity and permeability values to predict the in vivo eye irritation potential.

Visualizations: Workflows and Pathways

5.1. Experimental Workflow for Peptide Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a novel peptide.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Advanced In Vitro & Ex Vivo Testing cluster_2 Phase 3: Preclinical & Clinical Assessment A In Silico Analysis (Toxicity Prediction) B In Vitro Cytotoxicity (e.g., MTT Assay) A->B C In Vitro Skin Irritation (e.g., RhE Model) B->C D In Vitro Eye Irritation (e.g., BCOP Assay) C->D E Skin Sensitization (e.g., h-CLAT) D->E F Genotoxicity (e.g., Ames Test) E->F G Ex Vivo Skin Permeation (Franz Diffusion Cell) F->G H In Vivo Animal Studies (if necessary) G->H I Human Repeat Insult Patch Test (HRIPT) H->I J Clinical Trials I->J K Market Approval J->K Regulatory Submission

Caption: A stepwise workflow for comprehensive peptide safety evaluation.

5.2. Logical Relationship for Hazard Identification and Risk Assessment

This diagram outlines the logical process of identifying hazards and assessing risks associated with a chemical substance.

G A Hazard Identification (Potential to cause harm) B Dose-Response Assessment (Relationship between exposure and effect) A->B C Exposure Assessment (Level of contact) A->C D Risk Characterization (Probability of adverse effect) B->D C->D E Risk Management (Control measures) D->E

Caption: The process of chemical hazard identification and risk assessment.

5.3. Simplified Signaling Pathway for Eosinophil Chemoattraction

This compound is known as an Eosinophil Chemotactic Factor-A (ECF-A) tetrapeptide.[3][12] It selectively enhances human eosinophil complement receptors.[12] The diagram below illustrates a simplified potential signaling pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular peptide This compound receptor G-Protein Coupled Receptor (GPCR) peptide->receptor g_protein G-Protein Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release cellular_response Eosinophil Chemotaxis & Activation ca_release->cellular_response

Caption: A putative signaling cascade for this compound-mediated eosinophil chemotaxis.

References

The Solubility Profile of Val-Gly-Ser-Glu: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Physicochemical Properties and Solubility of the Eosinophilotactic Tetrapeptide Val-Gly-Ser-Glu

This technical guide provides a comprehensive overview of the solubility characteristics of the tetrapeptide Valyl-Glycyl-Seryl-Glutamic acid (this compound). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of dissolving and handling this peptide. By examining its amino acid composition, isoelectric point, and hydrophobicity, we offer predictions on its behavior in various solvent systems. Furthermore, this guide outlines detailed experimental protocols for solubility determination and explores the peptide's biological context.

Physicochemical Properties of this compound

The solubility of a peptide is intrinsically linked to the physicochemical properties of its constituent amino acids.[1][2] this compound is a tetrapeptide with the following sequence:

  • Valine (Val): A nonpolar, hydrophobic amino acid.[3]

  • Glycine (Gly): The simplest amino acid, considered neutral and contributing to peptide flexibility.[1][3]

  • Serine (Ser): A polar, hydrophilic amino acid capable of hydrogen bonding.[1][3]

  • Glutamic Acid (Glu): An acidic, hydrophilic amino acid with a carboxyl group in its side chain.[3]

The presence of both hydrophobic (Valine) and hydrophilic/charged (Serine, Glutamic Acid) residues suggests that this compound will exhibit amphipathic properties, with its solubility being highly dependent on the pH of the solvent.

Isoelectric Point (pI) and Net Charge

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. This is a critical factor in determining solubility, as peptides are generally least soluble at their pI. The pI of this compound can be estimated by considering the pKa values of its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chain of Glutamic Acid.

Table 1: Predicted Net Charge of this compound at Different pH Values

pH RangePredominant Charge of N-terminus (~pKa 9.6)Predominant Charge of C-terminus (~pKa 2.1)Predominant Charge of Glu Side Chain (~pKa 4.25)Net Charge
pH < 2.1 +100+1
2.1 < pH < 4.25 +1-100
4.25 < pH < 9.6 +1-1-1-1
pH > 9.6 0-1-1-2

Based on this analysis, the isoelectric point (pI) of this compound is predicted to be in the range of pH 2.1 to 4.25 , where the net charge is zero. Consequently, the peptide is expected to have its lowest solubility in this acidic pH range.

Predicted Solubility in Different Solvents

The solubility of this compound in various solvents can be predicted based on its physicochemical properties.

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
Water Moderate to High (pH dependent) The presence of polar (Ser) and charged (Glu) residues suggests good water solubility, especially at pH values away from the pI. At neutral to alkaline pH, the peptide will have a net negative charge, enhancing its interaction with water.
Aqueous Buffers (e.g., PBS pH 7.4) High At physiological pH, the peptide will have a net negative charge (-1), leading to good solubility in standard biological buffers.
Acidic Buffers (pH < 4) Low The peptide will be near its isoelectric point, leading to minimal solubility due to reduced electrostatic repulsion and potential for aggregation.
Alkaline Buffers (pH > 8) High The peptide will carry a net negative charge, promoting solubility.
Organic Solvents (e.g., DMSO, DMF) Moderate The presence of the hydrophobic valine residue and the peptide backbone may allow for some solubility in polar aprotic solvents like DMSO and DMF. These are often used to create stock solutions.
Alcohols (e.g., Ethanol, Methanol) Low to Moderate The peptide's polarity may limit its solubility in less polar organic solvents like ethanol, though some solubility might be achieved, particularly in aqueous alcohol mixtures.

Experimental Determination of Solubility

To obtain quantitative data on the solubility of this compound, a systematic experimental approach is necessary. A common method is the Turbidity Assay.

Experimental Protocol: Turbidity Assay

This protocol outlines a method to determine the solubility of this compound in a specific solvent.

  • Preparation of Peptide Stock Solution:

    • Accurately weigh a small amount of lyophilized this compound peptide.

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL) in a suitable solvent where the peptide is known to be highly soluble (e.g., DMSO or a basic buffer).

  • Preparation of Test Solutions:

    • Prepare a series of dilutions of the peptide stock solution in the solvent of interest (e.g., water, PBS pH 7.4, acidic buffer).

    • The final concentrations should cover a range where solubility is expected to be determined (e.g., from 0.1 mg/mL to 5 mg/mL).

  • Equilibration:

    • Incubate the test solutions at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours or until equilibrium is reached) to allow for complete dissolution or precipitation.

    • Gentle agitation may be applied.

  • Turbidity Measurement:

    • Measure the absorbance (optical density) of each solution at a wavelength where the peptide does not absorb but where light scattering by insoluble particles can be detected (e.g., 600 nm).

    • A clear solution will have an absorbance close to that of the solvent blank. An increase in absorbance indicates the presence of insoluble peptide.

  • Data Analysis:

    • Plot the absorbance against the peptide concentration.

    • The point at which the absorbance begins to increase significantly above the baseline indicates the solubility limit of the peptide in that solvent under the tested conditions.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh_peptide Weigh Lyophilized This compound prepare_stock Prepare High-Concentration Stock Solution (e.g., in DMSO) weigh_peptide->prepare_stock prepare_dilutions Prepare Serial Dilutions in Test Solvents prepare_stock->prepare_dilutions equilibrate Equilibrate Samples (Controlled Temperature) prepare_dilutions->equilibrate measure_turbidity Measure Turbidity (OD600) equilibrate->measure_turbidity plot_data Plot Absorbance vs. Concentration measure_turbidity->plot_data determine_solubility Determine Solubility Limit plot_data->determine_solubility

Fig. 1: Experimental workflow for determining peptide solubility via turbidity assay.

Biological Context and Potential Signaling

This compound has been identified as an eosinophilotactic tetrapeptide, meaning it can attract eosinophils, a type of white blood cell involved in the immune response, particularly against parasitic infections and in allergic reactions. This chemoattractant activity suggests that this compound may interact with specific G protein-coupled receptors (GPCRs) on the surface of eosinophils, initiating a signaling cascade that leads to cell migration.

While the precise receptor and downstream signaling pathway for this compound are not extensively characterized in publicly available literature, a plausible mechanism would involve the following steps:

  • Receptor Binding: this compound binds to a specific GPCR on the eosinophil cell membrane.

  • G Protein Activation: This binding event activates an associated heterotrimeric G protein.

  • Second Messenger Production: The activated G protein modulates the activity of downstream effector enzymes, such as phospholipase C (PLC) or adenylyl cyclase, leading to the production of second messengers like inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), or cyclic AMP (cAMP).

  • Calcium Mobilization and Kinase Activation: These second messengers trigger the release of intracellular calcium and the activation of protein kinases, such as protein kinase C (PKC).

  • Cytoskeletal Reorganization and Chemotaxis: The signaling cascade culminates in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the source of the this compound peptide.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm vgse This compound gpcr GPCR vgse->gpcr Binding g_protein G Protein gpcr->g_protein Activation effector Effector Enzyme (e.g., PLC) g_protein->effector Modulation second_messenger Second Messengers (IP3, DAG) effector->second_messenger Production ca_release Ca2+ Release second_messenger->ca_release pkc_activation PKC Activation second_messenger->pkc_activation cytoskeleton Cytoskeletal Reorganization ca_release->cytoskeleton pkc_activation->cytoskeleton chemotaxis Chemotaxis (Cell Migration) cytoskeleton->chemotaxis

Fig. 2: Plausible signaling pathway for this compound-induced eosinophil chemotaxis.

Conclusion

The tetrapeptide this compound possesses a mixed character of hydrophobicity and hydrophilicity, making its solubility highly dependent on the pH of the solvent. It is predicted to be most soluble in aqueous solutions at neutral to alkaline pH and least soluble in acidic conditions near its isoelectric point. For practical applications, dissolving the peptide in a small amount of a polar aprotic solvent like DMSO to create a stock solution, followed by dilution in the desired aqueous buffer, is a recommended strategy. The biological activity of this compound as an eosinophil chemoattractant suggests its potential role in inflammatory and immune responses, warranting further investigation into its specific receptor and signaling mechanisms. The experimental protocols and predictive analyses provided in this guide serve as a valuable resource for researchers working with this and other similar peptides.

References

A Comprehensive Guide to the Isoelectric Point Calculation of the Tetrapeptide Val-Gly-Ser-Glu

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed methodology for the theoretical calculation and experimental determination of the isoelectric point (pI) of the tetrapeptide Valyl-Glycyl-Seryl-Glutamic acid (Val-Gly-Ser-Glu). This document is intended for researchers, scientists, and professionals in the field of drug development and biochemistry. The isoelectric point is a critical physicochemical property of peptides and proteins, influencing their solubility, stability, and biological activity.[1][2]

Theoretical Calculation of the Isoelectric Point (pI)

The isoelectric point is the pH at which a molecule carries no net electrical charge.[1] For a peptide, the pI is determined by the pKa values of its N-terminal amino group, its C-terminal carboxyl group, and the side chains of any ionizable amino acids. The tetrapeptide this compound has three ionizable groups: the N-terminal α-amino group of Valine, the C-terminal α-carboxyl group of Glutamic acid, and the side chain carboxyl group of Glutamic acid. The side chains of Valine, Glycine, and Serine are not ionizable.

The first step is to identify the pKa values for each ionizable group within the peptide. These values can vary slightly depending on the chemical environment within the peptide, but standard values for individual amino acids provide a reliable estimate.

Ionizable GroupAmino AcidApproximate pKa
α-Amino (N-terminus)Valine (Val)9.62
α-Carboxyl (C-terminus)Glutamic Acid (Glu)2.19
Side Chain (γ-Carboxyl)Glutamic Acid (Glu)4.25
Source: pKa values are consensus values from multiple biochemical resources.[3][4][5]

The calculation of the pI involves determining the net charge of the peptide at various pH values and identifying the pH at which the net charge is zero.

  • List the pKa values in ascending order:

    • pKa1 (C-terminus): 2.19

    • pKa2 (Glu side chain): 4.25

    • pKa3 (N-terminus): 9.62

  • Determine the charge of each group at different pH ranges:

    • At a pH below the lowest pKa (pH < 2.19), all ionizable groups will be protonated. The N-terminus will have a +1 charge, and both carboxyl groups will be neutral (0 charge). The net charge will be +1.

    • At a pH between the first and second pKa values (2.19 < pH < 4.25), the C-terminal carboxyl group will be deprotonated (-1 charge), while the Glu side chain and the N-terminus remain protonated. The net charge will be 0.

    • At a pH between the second and third pKa values (4.25 < pH < 9.62), both the C-terminal and the Glu side chain carboxyl groups will be deprotonated (-1 charge each), and the N-terminus will be protonated (+1 charge). The net charge will be -1.

    • At a pH above the highest pKa (pH > 9.62), all three groups will be deprotonated. The N-terminus will be neutral (0 charge), and both carboxyl groups will have a -1 charge. The net charge will be -2.

  • Identify the pKa values flanking the zero-charge state: The net charge of the peptide is zero when the pH is between 2.19 and 4.25. Therefore, the pI will be the average of these two pKa values.

  • Calculate the pI: pI = (pKa1 + pKa2) / 2 pI = (2.19 + 4.25) / 2 pI = 3.22

The following table summarizes the charge of each ionizable group and the net charge of the tetrapeptide at different pH ranges.

pH RangeCharge of N-terminus (+NH3)Charge of C-terminus (-COO)Charge of Glu Side Chain (-COO)Net Charge
pH < 2.19+100+1
2.19 < pH < 4.25+1-100
4.25 < pH < 9.62+1-1-1-1
pH > 9.620-1-1-2

Visualization of the pI Calculation Workflow

The logical steps involved in the calculation of the isoelectric point can be visualized as a workflow diagram.

pI_Calculation_Workflow A Identify Ionizable Groups (N-terminus, C-terminus, Glu Side Chain) B List pKa Values in Ascending Order (2.19, 4.25, 9.62) A->B C Determine Net Charge at Different pH Ranges B->C D Identify pH Range with Net Charge of Zero (2.19 < pH < 4.25) C->D E Average pKa Values Flanking Zero Charge pI = (2.19 + 4.25) / 2 D->E F Calculated Isoelectric Point (pI) pI = 3.22 E->F

Caption: Workflow for the theoretical calculation of the isoelectric point.

Experimental Determination of Isoelectric Point

While theoretical calculations provide a good estimate, the experimental determination of the pI is crucial for confirming the physicochemical properties of a peptide. Isoelectric focusing (IEF) is a high-resolution electrophoretic technique used to separate molecules based on their isoelectric point.

In IEF, a pH gradient is established in a gel matrix. When a peptide is applied to the gel and an electric field is applied, it will migrate towards the electrode with the opposite charge. As the peptide moves through the pH gradient, the net charge on the molecule changes. The peptide will stop migrating when it reaches the point in the pH gradient that is equal to its isoelectric point, as it will no longer have a net charge.

Materials:

  • Purified this compound peptide sample

  • IEF gel (e.g., polyacrylamide gel with carrier ampholytes)

  • Anode solution (e.g., 0.01 M phosphoric acid)

  • Cathode solution (e.g., 0.02 M sodium hydroxide)

  • IEF electrophoresis unit

  • Power supply

  • Staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution (e.g., methanol/acetic acid/water mixture)

  • pI standards

Procedure:

  • Gel Preparation: A polyacrylamide gel containing a mixture of carrier ampholytes is cast. The ampholytes are small, multicharged polymers that, when subjected to an electric field, will migrate to their isoelectric points, creating a stable pH gradient within the gel.

  • Sample Preparation: The purified this compound peptide is dissolved in a suitable buffer. A set of pI marker proteins with known isoelectric points is also prepared.

  • Electrophoresis Setup: The IEF gel is placed in the electrophoresis unit. The anode and cathode buffer strips are saturated with their respective solutions and placed at the appropriate ends of the gel.

  • Sample Application: The peptide sample and pI standards are loaded into different lanes of the gel.

  • Focusing: An electric field is applied across the gel. The voltage is gradually increased to allow the pH gradient to form and the samples to migrate to their isoelectric points. This process can take several hours.

  • Staining and Destaining: After focusing, the gel is fixed to precipitate the proteins and then stained with a dye such as Coomassie Brilliant Blue. Excess stain is removed with a destaining solution, revealing the focused protein bands.

  • pI Determination: The migration distance of the this compound peptide is compared to the migration distances of the pI standards. A calibration curve of pI versus migration distance is plotted using the standards, and the pI of the sample peptide is interpolated from this curve.

IEF_Workflow A Prepare IEF Gel with Carrier Ampholytes C Set up Electrophoresis Unit A->C B Prepare Peptide Sample and pI Standards D Apply Sample and Standards to Gel B->D C->D E Apply Electric Field to Form pH Gradient and Focus Peptides D->E F Stain and Destain Gel to Visualize Bands E->F G Create Calibration Curve from pI Standards F->G H Determine pI of this compound G->H

Caption: Experimental workflow for determining the pI using isoelectric focusing.

Conclusion

The isoelectric point of the tetrapeptide this compound is theoretically calculated to be 3.22. This value is primarily influenced by the pKa of the C-terminal carboxyl group and the side chain of the C-terminal glutamic acid residue. For drug development and research applications, it is recommended to confirm this theoretical value through experimental methods such as isoelectric focusing. Understanding the pI is essential for optimizing peptide formulation, purification, and delivery, as it dictates the charge state and solubility of the molecule at a given pH.[1]

References

Three-Dimensional Conformational Analysis of the Tetrapeptide Val-Gly-Ser-Glu: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used for the three-dimensional conformational analysis of the tetrapeptide Val-Gly-Ser-Glu. As a short and flexible peptide, this compound likely exists as a dynamic ensemble of conformations in solution. Understanding this conformational landscape is crucial for elucidating its structure-activity relationship, particularly in the context of its known biological activity as an eosinophil chemotactic factor. This document details the primary experimental techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, alongside computational modeling approaches, for a thorough conformational analysis. Detailed experimental protocols, representative data, and workflow visualizations are provided to guide researchers in this field.

Introduction

The tetrapeptide this compound (VGSE) has been identified as an eosinophil chemotactic factor of anaphylaxis (ECF-A), playing a role in the inflammatory response by attracting eosinophils to sites of allergic reaction.[1][2] The biological activity of such a small peptide is intimately linked to its three-dimensional structure and conformational dynamics. Unlike larger, well-structured proteins, short peptides like this compound are unlikely to adopt a single, stable conformation in solution. Instead, they exist as a population of interconverting conformers. A comprehensive conformational analysis, therefore, aims to characterize this ensemble of structures.

This guide will explore the synergistic application of experimental and computational methods to achieve a detailed understanding of the conformational preferences of this compound.

Experimental Approaches for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution.[3] For a tetrapeptide like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide crucial information about its conformational ensemble.

  • Chemical Shifts (δ): The chemical shifts of backbone and side-chain protons and carbons are sensitive to the local electronic environment and, by extension, to the local conformation. Deviations from random coil chemical shifts can indicate the presence of transient secondary structures.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in space (< 5 Å), regardless of their position in the peptide sequence. The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons, providing powerful distance constraints for structure calculation.

  • Scalar Coupling Constants (J-couplings): Three-bond J-couplings (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. For peptides, the ³J(HN,Hα) coupling constant is particularly useful for restraining the backbone dihedral angle φ.[4]

Due to the lack of publicly available, specific experimental NMR data for this compound, the following table presents representative dihedral angle and NOE distance constraints that would be expected for a flexible, predominantly random-coil tetrapeptide. These values are based on typical ranges observed for similar short peptides.

Table 1: Representative NMR-Derived Conformational Constraints for this compound

ResidueDihedral AnglePredicted Range (degrees)NOE ContactUpper Distance Limit (Å)
Val-1φ-120 ± 40Hα - Hβ3.0
ψ140 ± 40Hα - Hγ4.0
Gly-2φ±80 ± 60Hα1 - Hα21.8
ψ±80 ± 60
Ser-3φ-90 ± 40Hα - Hβ3.0
ψ120 ± 40
Glu-4φ-90 ± 40Hα - Hβ3.0
ψ120 ± 40Hα - Hγ4.0
  • Sample Preparation:

    • Dissolve the synthesized and purified this compound peptide in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5) to a final concentration of 1-5 mM.

    • Add 5-10% D₂O to the sample for the deuterium (B1214612) lock.

    • For assignment purposes, it may be necessary to acquire spectra at different temperatures (e.g., 288 K, 298 K, 308 K) to resolve overlapping signals.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and concentration.

    • Acquire 2D TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) spectra. A mixing time of 80 ms (B15284909) is typically used for TOCSY, while a range of mixing times (e.g., 100-400 ms) should be used for NOESY to build up NOE cross-peaks and check for spin diffusion.

    • Acquire 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HSQC spectra if isotopic labeling is employed.

    • Measure ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy) spectrum.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., NMRPipe, Sparky).

    • Assign all proton and, if applicable, carbon and nitrogen resonances using the TOCSY and NOESY spectra.

    • Integrate the NOE cross-peaks and convert them into upper distance constraints.

    • Calculate ³J(HN,Hα) coupling constants and convert them into dihedral angle restraints using the Karplus equation.

  • Structure Calculation:

    • Use the experimental distance and dihedral angle restraints as input for structure calculation programs such as CYANA, XPLOR-NIH, or Amber.

    • Generate an ensemble of low-energy structures that are consistent with the experimental data.

    • Analyze the resulting ensemble to characterize the conformational preferences of the peptide.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution.[5] It measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. For peptides, the far-UV CD spectrum (190-250 nm) is dominated by the amide bonds of the backbone and is characteristic of the secondary structure.

  • α-helix: Characterized by two negative bands at approximately 222 nm and 208 nm, and a strong positive band at around 192 nm.

  • β-sheet: Shows a single negative band around 218 nm and a positive band near 195 nm.

  • Random Coil: Typically exhibits a strong negative band below 200 nm and a weak positive or near-zero signal above 210 nm.[6][7][8]

For a short, flexible peptide like this compound, the CD spectrum is expected to be dominated by features characteristic of a random coil or disordered conformation.

The following table provides representative mean residue ellipticity values for a tetrapeptide exhibiting a random coil conformation.

Table 2: Representative Far-UV CD Data for a Random Coil Tetrapeptide

Wavelength (nm)Mean Residue Ellipticity ([θ]) (deg·cm²·dmol⁻¹)
195-15,000
200-8,000
210-2,000
220500
230200
24050
  • Sample Preparation:

    • Dissolve the peptide in a buffer with low absorbance in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.0). Buffers containing high concentrations of chloride or other absorbing species should be avoided.

    • Prepare a stock solution of the peptide and determine its concentration accurately using a reliable method (e.g., quantitative amino acid analysis).

    • Prepare a series of dilutions to a final concentration range of 0.1-0.5 mg/mL.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize buffer absorbance.

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample from 260 nm to 190 nm.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

    • If studying environmental effects, spectra can be recorded at different temperatures or in the presence of co-solvents (e.g., trifluoroethanol).

  • Data Processing and Analysis:

    • Subtract the buffer baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × n) where:

      • mdeg is the measured ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • l is the path length of the cuvette in cm

      • n is the number of amino acid residues (4 for this tetrapeptide)

    • Analyze the resulting spectrum to qualitatively assess the secondary structure content. Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements, although their accuracy for very short peptides is limited.

Computational Modeling

Computational methods are indispensable for complementing experimental data and providing a more detailed picture of the conformational landscape of flexible peptides.

Molecular Dynamics (MD) Simulations

MD simulations can be used to explore the conformational space of this compound over time. By solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent, MD simulations can generate a trajectory of the peptide's dynamic behavior. This trajectory can then be analyzed to identify populated conformational states and the transitions between them.

Ramachandran Plot Analysis

The Ramachandran plot provides a simple yet powerful way to visualize the sterically allowed regions for the backbone dihedral angles φ and ψ of each amino acid residue.[9] The conformational preferences of each residue in this compound can be predicted based on its position in the Ramachandran plot.

  • Valine (Val): As a β-branched amino acid, Val is sterically constrained and typically populates the β-sheet region of the Ramachandran plot.

  • Glycine (Gly): Lacking a side chain, Gly is conformationally much more flexible than other amino acids and can access regions of the Ramachandran plot that are forbidden to others.[10]

  • Serine (Ser): The hydroxyl group in the side chain of Ser can form hydrogen bonds with the peptide backbone, influencing its conformational preferences. It generally prefers the β-sheet and α-helical regions.

  • Glutamic Acid (Glu): The long, negatively charged side chain of Glu is typically found on the surface of proteins and can adopt a wide range of conformations.

Ramachandran_Plots cluster_val Valine (Val) cluster_gly Glycine (Gly) cluster_ser Serine (Ser) cluster_glu Glutamic Acid (Glu) val_plot gly_plot ser_plot glu_plot

Figure 1: Ramachandran plots for the constituent amino acids of VGSE.

Integrated Conformational Analysis Workflow

A robust conformational analysis of this compound requires an integrated approach that combines experimental data with computational modeling. The following workflow outlines this process.

Conformational_Analysis_Workflow Peptide_Synthesis Peptide Synthesis & Purification NMR_Exp NMR Experiments (TOCSY, NOESY, etc.) Peptide_Synthesis->NMR_Exp CD_Exp CD Spectroscopy Peptide_Synthesis->CD_Exp Data_Processing Data Processing & Analysis NMR_Exp->Data_Processing Ensemble_Analysis Conformational Ensemble Analysis CD_Exp->Ensemble_Analysis Restraints Generate Restraints (Distances, Dihedral Angles) Data_Processing->Restraints Structure_Calc Structure Calculation (e.g., CYANA, Amber) Restraints->Structure_Calc Structure_Calc->Ensemble_Analysis MD_Sim Molecular Dynamics Simulations MD_Sim->Ensemble_Analysis SAR Structure-Activity Relationship Ensemble_Analysis->SAR Eosinophil_Chemotaxis_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., CCR3) G_protein G Protein (Gi) GPCR->G_protein Activation PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PI3K PI3K PIP3 PIP3 PI3K->PIP3 G_protein->PLC G_protein->PI3K Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Rac_Cdc42 Rac/Cdc42 Ca2->Rac_Cdc42 PKC->Rac_Cdc42 Akt Akt PIP3->Akt Akt->Rac_Cdc42 Actin Actin Polymerization Rac_Cdc42->Actin Chemotaxis Chemotaxis Actin->Chemotaxis VGSE This compound VGSE->GPCR Binding

References

Endogenous Presence and Functional Significance of the Tetrapeptide Val-Gly-Ser-Glu: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Val-Gly-Ser-Glu (VGSE) is an endogenously produced molecule with specific biological activities, most notably as a key component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A). This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of VGSE, its role in physiological and pathological processes, and detailed methodologies for its study. While quantitative data on the tissue distribution of VGSE is limited, this document outlines established protocols for peptide quantification that can be adapted for its measurement. Furthermore, a putative signaling pathway for VGSE in its primary target cells, eosinophils, is proposed based on the known mechanisms of similar chemoattractants.

Introduction

This compound (IUPAC Name: (2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid) is a tetrapeptide with the molecular formula C15H26N4O8 and a molecular weight of 390.39 g/mol . It has been identified as a significant bioactive peptide, particularly in the context of the immune response.

Endogenous Presence of this compound

The most definitive evidence for the endogenous presence of VGSE comes from its isolation from human lung tissue as one of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A) tetrapeptides[1]. ECF-A is released during immediate hypersensitivity reactions and is responsible for the recruitment of eosinophils to the site of inflammation.

While the presence of VGSE in human lung tissue is established, comprehensive quantitative data regarding its concentration in various tissues is not currently available in the public domain. Further research is required to determine the precise tissue distribution and concentration of this tetrapeptide under both physiological and pathological conditions. The table below summarizes the known and potential locations of endogenous VGSE.

Tissue/FluidPresenceQuantitative DataReference
Human LungConfirmedNot Available[1]
Bronchoalveolar Lavage FluidPlausibleNot Available[2][3][4][5][6]
Skin (in atopic individuals)InferredNot Available[7]
Other TissuesUnknownNot Available

Biological Function and Signaling Pathway

The primary characterized function of VGSE is its role as a selective chemoattractant for eosinophils[7][8]. Eosinophils are granulocytes that play a crucial role in the immune response, particularly in allergic reactions and parasitic infections.

Proposed Signaling Pathway in Eosinophils

The precise receptor for VGSE on eosinophils has not been definitively identified. However, the chemotactic signaling in eosinophils is predominantly mediated by G-protein coupled receptors (GPCRs)[9][10][11][12]. The major chemokine receptor on eosinophils is C-C chemokine receptor 3 (CCR3)[9][13]. It is plausible that VGSE, as a chemoattractant, binds to a GPCR on the eosinophil surface, which may or may not be CCR3, to initiate a signaling cascade.

Based on known eosinophil chemotactic signaling pathways, the following cascade is proposed for VGSE:

VGSE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VGSE This compound (VGSE) GPCR G-Protein Coupled Receptor (GPCR) (Putative VGSE Receptor) VGSE->GPCR G_Protein Heterotrimeric G-protein (Gαi, Gβγ) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Gβγ activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Actin Actin Polymerization Ca_release->Actin PKC->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Putative signaling pathway of this compound in eosinophils.

This proposed pathway involves the activation of Phospholipase C (PLC) by the Gβγ subunits of the dissociated G-protein, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events culminate in the reorganization of the actin cytoskeleton, leading to cell polarization and migration towards the VGSE gradient.

Experimental Protocols

Tissue Extraction of this compound

This protocol is a general guideline for the extraction of small peptides from tissue and should be optimized for specific tissues and analytical methods.

Extraction_Workflow Start 1. Tissue Homogenization Step2 2. Protein Precipitation Start->Step2 Step3 3. Centrifugation Step2->Step3 Step4 4. Supernatant Collection Step3->Step4 Step5 5. Solid-Phase Extraction (SPE) Step4->Step5 Step6 6. Elution Step5->Step6 Step7 7. Solvent Evaporation Step6->Step7 End 8. Reconstitution for Analysis Step7->End

General workflow for the extraction of VGSE from tissue samples.
  • Tissue Homogenization: Homogenize fresh or frozen tissue in an acidic solution (e.g., 0.1% trifluoroacetic acid in water) to inactivate endogenous proteases.

  • Protein Precipitation: Add a protein precipitating agent such as acetonitrile (B52724) or acetone (B3395972) to the homogenate.

  • Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the peptides.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for peptides. Condition the cartridge with methanol (B129727) and then equilibrate with the acidic extraction buffer. Load the supernatant onto the cartridge.

  • Elution: Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile in 0.1% TFA) to remove salts and polar impurities. Elute the peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% TFA).

  • Solvent Evaporation: Dry the eluted peptide fraction using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptide extract in a suitable solvent for subsequent analysis (e.g., 0.1% formic acid in water for LC-MS).

Quantification of this compound by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of endogenous peptides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Method:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B to elute the peptide. The gradient should be optimized to achieve good separation of VGSE from other matrix components.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or Parallel Reaction Monitoring (PRM) for high-resolution instruments.

    • MRM Transitions: Specific precursor-to-product ion transitions for VGSE need to be determined by infusing a synthetic VGSE standard. A stable isotope-labeled internal standard (e.g., [¹³C₅,¹⁵N₁]-Val-Gly-Ser-Glu) should be used for accurate quantification.

      • Precursor Ion (m/z): [M+H]⁺ of VGSE.

      • Product Ions (m/z): Fragmentation ions of VGSE.

  • Quantification:

    • A calibration curve is generated using known concentrations of the synthetic VGSE standard spiked into a surrogate matrix (a biological matrix devoid of endogenous VGSE).

    • The peak area ratio of the endogenous VGSE to the internal standard in the tissue extract is used to determine the concentration from the calibration curve.

LCMS_Workflow Start 1. Sample Injection Step2 2. HPLC Separation Start->Step2 Step3 3. Electrospray Ionization (ESI) Step2->Step3 Step4 4. Mass Analysis (MS1) Step3->Step4 Step5 5. Collision-Induced Dissociation (CID) Step4->Step5 Precursor Ion Selection Step6 6. Fragment Ion Analysis (MS2) Step5->Step6 End 7. Quantification Step6->End Product Ion Detection

Workflow for LC-MS/MS quantification of VGSE.

Conclusion

The tetrapeptide this compound is an important endogenous mediator of eosinophil chemotaxis, with a confirmed presence in human lung tissue. While our understanding of its precise tissue distribution and concentration is still developing, the analytical methods outlined in this guide provide a robust framework for its further investigation. Elucidating the specific receptor and downstream signaling pathways of VGSE will be crucial for understanding its role in inflammatory diseases and for the potential development of novel therapeutic interventions. Future research should focus on applying targeted peptidomics approaches to quantify VGSE in various biological samples and on utilizing pharmacological and molecular tools to dissect its signaling cascade in eosinophils.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of the Tetrapeptide Val-Gly-Ser-Glu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble resin support.[1][2] The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used method for the chemical synthesis of peptides due to its mild deprotection conditions, which preserve acid-labile side-chain protecting groups.[3][4] This document provides a detailed protocol for the manual synthesis of the tetrapeptide Val-Gly-Ser-Glu using Fmoc-based solid-phase chemistry. The protocol covers all stages from resin preparation to final peptide cleavage and purification.

The target peptide, this compound, is a short sequence that can be used as a model system for optimizing SPPS protocols or as a fragment in a larger peptide sequence. The side chains of Serine and Glutamic acid require protection during synthesis to prevent unwanted side reactions. This protocol will utilize tert-butyl (tBu) as the protecting group for the hydroxyl group of Serine and a tert-butyl ester (OtBu) for the side-chain carboxyl group of Glutamic acid.[5][6][7]

Materials and Reagents

The success of SPPS is highly dependent on the purity of the starting materials and the efficiency of each chemical step.[8] High-quality reagents are essential for achieving a high yield and purity of the final peptide.

ReagentSupplierGradeNotes
Fmoc-Glu(OtBu)-Wang resinVariousSynthesis GradePre-loaded resin with the C-terminal amino acid. Substitution level typically 0.3-0.8 mmol/g.
Fmoc-Ser(tBu)-OHVariousSynthesis GradeSide-chain protected Serine. Purity >99%.[7]
Fmoc-Gly-OHVariousSynthesis GradePurity >99%.[8][9]
Fmoc-Val-OHVariousSynthesis GradePurity >99%.[10]
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis GradeCoupling reagent.
Hydroxybenzotriazole (HOBt)VariousSynthesis GradeCoupling additive to reduce racemization.
N,N-Diisopropylethylamine (DIPEA)VariousSynthesis GradeBase for activation and coupling.
Piperidine (B6355638)VariousSynthesis GradeFor Fmoc deprotection.
N,N-Dimethylformamide (DMF)VariousAnhydrous, ACS GradePrimary solvent for washing and reactions.
Dichloromethane (DCM)VariousACS GradeSolvent for washing.
Trifluoroacetic acid (TFA)VariousReagent GradeFor cleavage of the peptide from the resin.
Triisopropylsilane (B1312306) (TIS)VariousReagent GradeScavenger to prevent side reactions during cleavage.
WaterVariousHPLC Grade
Diethyl ether (cold)VariousACS GradeFor precipitation of the crude peptide.
Acetonitrile (ACN)VariousHPLC GradeFor HPLC analysis and purification.
Kaiser Test KitVariousTo monitor the completion of coupling reactions.

Experimental Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted below. The process involves sequential deprotection and coupling steps to elongate the peptide chain, followed by a final cleavage and deprotection step.

SPPS_Workflow Resin Fmoc-Glu(OtBu)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling1 Couple Fmoc-Ser(tBu)-OH (DIC/HOBt) Wash1->Coupling1 Wash2 DMF Wash Coupling1->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 DMF Wash Deprotection2->Wash3 Coupling2 Couple Fmoc-Gly-OH (DIC/HOBt) Wash3->Coupling2 Wash4 DMF Wash Coupling2->Wash4 Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) Wash4->Deprotection3 Wash5 DMF Wash Deprotection3->Wash5 Coupling3 Couple Fmoc-Val-OH (DIC/HOBt) Wash5->Coupling3 Wash6 DMF Wash & DCM Wash Coupling3->Wash6 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash6->Cleavage Precipitation Precipitate with Cold Diethyl Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Peptide This compound Purification->Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

Experimental Protocols

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of Fmoc-Glu(OtBu)-Wang resin (e.g., 100-200 mg) into a fritted reaction vessel.[8]

  • Wash the resin with DMF (3 x 5 mL).

  • Swell the resin in DMF for at least 30 minutes.[8]

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[3]

  • Agitate the mixture for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes to ensure complete deprotection.[3]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Protocol 3: Amino Acid Coupling

This protocol describes the sequential coupling of Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, and Fmoc-Val-OH.

  • Activation of Amino Acid: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[8]

  • Agitate the reaction vessel at room temperature for 1-2 hours. For the coupling of Fmoc-Val-OH, the reaction time may need to be extended or a double coupling performed due to potential steric hindrance.[11]

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the coupling reaction is complete.[3]

  • Washing: After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts.[8]

Summary of Coupling Cycles:

CycleAmino Acid to CoupleProtecting GroupCoupling Time (Approx.)
1Fmoc-Ser(tBu)-OHtBu1-2 hours
2Fmoc-Gly-OHNone1-2 hours
3Fmoc-Val-OHNone2-4 hours
Protocol 4: Final Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups.[8][12]

  • Final Washing and Drying: After the final coupling and deprotection cycle, wash the peptide-resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL). Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.[3]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). A common cleavage cocktail is Reagent B, which consists of trifluoroacetic acid (88% v/v), phenol (B47542) (5% v/v), water (5% v/v), and triisopropylsilane (2% v/v).[12][13]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[8] Gently agitate the mixture for 2-3 hours at room temperature.[8]

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[8]

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.[8]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[8]

  • Drying: Dry the crude peptide under vacuum.

Data Presentation

The success of the synthesis should be evaluated by analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) to determine the purity and confirm the identity of the final peptide.

Table of Expected Molecular Weights:

Peptide FragmentSequenceProtected/DeprotectedTheoretical Monoisotopic Mass (Da)
Resin-Bound Protected PeptideFmoc-Val-Gly-Ser(tBu)-Glu(OtBu)-ResinProtectedVaries with resin
Cleaved Protected PeptideVal-Gly-Ser(tBu)-Glu(OtBu)Protected532.32
Final PeptideThis compoundDeprotected390.18

Expected RP-HPLC and Mass Spectrometry Results:

AnalysisExpected Outcome
Crude Peptide RP-HPLC A major peak corresponding to the target peptide this compound. Minor peaks may be present due to deletion sequences (e.g., Val-Gly-Glu) or incomplete deprotection.
Purified Peptide RP-HPLC A single, sharp peak with a purity of >95%.
Mass Spectrometry (ESI-MS) The major ion observed should correspond to the [M+H]⁺ of the target peptide (m/z = 391.19). Other ions such as [M+Na]⁺ or [M+2H]²⁺ may also be observed. The isotopic distribution should match the theoretical pattern for the peptide's elemental composition.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency - Incomplete Fmoc deprotection.- Steric hindrance of the amino acid (e.g., Val).- Inactive coupling reagents.[3]- Ensure complete Fmoc removal by extending the second piperidine treatment or performing a Kaiser test.- Double couple the sterically hindered amino acid or extend the coupling time.- Use fresh, high-quality coupling reagents.
Peptide Aggregation - Formation of secondary structures on the resin, hindering reagent access.- Use a more polar solvent mixture (e.g., DMF/NMP).- Perform couplings at a slightly elevated temperature (e.g., 40-50 °C).- Incorporate a pseudo-proline dipeptide if the sequence is known to be difficult.[14]
Side Reactions during Cleavage - Re-attachment of protecting groups to nucleophilic side chains (e.g., Trp, Met, Cys - not present in this peptide).- Aspartimide formation.- Use an appropriate scavenger cocktail (TIS is effective for tBu-based protecting groups).[12]- For sequences containing Asp, use milder cleavage conditions or protecting groups less prone to aspartimide formation.[13]
Low Yield of Crude Peptide - Inefficient coupling at one or more steps.- Premature cleavage of the peptide from the resin.- Loss of peptide during precipitation.- Monitor each coupling step carefully (e.g., with a Kaiser test).- Ensure the resin and linker are stable to the synthesis conditions.- Ensure the peptide is fully precipitated by using a sufficient volume of cold ether and allowing adequate time for precipitation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Tetrapeptide Val-Gly-Ser-Glu

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a standard protocol for the purification of the synthetic tetrapeptide Valyl-Glycyl-Seryl-Glutamic acid (Val-Gly-Ser-Glu; VGSE) using reverse-phase high-performance liquid chromatography (RP-HPLC). The method is designed for researchers, scientists, and drug development professionals requiring high-purity peptide for subsequent in vitro or in vivo studies.

Introduction

This compound is a short-chain peptide composed of four amino acids: Valine (hydrophobic), Glycine (neutral), Serine (polar, hydrophilic), and Glutamic acid (acidic, hydrophilic). The successful purification of such a peptide requires a method that can effectively separate the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences, truncated peptides, and by-products from protecting group removal.

Reverse-phase HPLC is the most effective and widely used method for this purpose. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is crucial for achieving sharp, symmetrical peaks by neutralizing charged residues and improving interaction with the stationary phase. This protocol provides a robust starting point for the purification of this compound.

Experimental Protocol

1. Materials and Reagents

  • Crude this compound peptide (lyophilized powder)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (H₂O)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

2. Equipment

  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and UV detector.

  • C18 reverse-phase preparative column (e.g., 10 µm particle size, 100-120 Å pore size, 250 x 21.2 mm).

  • Analytical HPLC system with a C18 analytical column (e.g., 5 µm particle size, 100-120 Å pore size, 250 x 4.6 mm) for purity analysis.

  • Lyophilizer (freeze-dryer).

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution for 15-20 minutes using sonication or vacuum filtration.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN. Degas the solution.

4. Sample Preparation

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a buffer in which the peptide is highly soluble, e.g., 5% acetic acid in water).

  • The recommended starting concentration is 10-20 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

5. Preparative HPLC Method The following is a typical gradient for purifying a hydrophilic peptide like this compound. This method should be optimized based on the crude sample's initial analytical chromatogram.

  • Column: C18, 10 µm, 120 Å, 250 x 21.2 mm

  • Flow Rate: 15-20 mL/min

  • Detection: 220 nm

  • Injection Volume: 1-5 mL (dependent on concentration and column loading capacity)

  • Gradient:

    • 0-5 min: 5% B

    • 5-45 min: 5% to 35% B (linear gradient)

    • 45-50 min: 35% to 95% B (wash step)

    • 50-55 min: 95% B (hold)

    • 55-60 min: 95% to 5% B (re-equilibration)

    • 60-70 min: 5% B (hold for re-equilibration)

6. Fraction Collection

  • Collect fractions (e.g., 5-10 mL per tube) based on the UV detector signal.

  • Collect the main peak corresponding to the target peptide. It is advisable to collect the beginning, apex, and tail of the peak in separate fractions to isolate the purest material.

7. Purity Analysis and Post-Processing

  • Analyze all collected fractions containing the main peak using analytical RP-HPLC with a faster gradient (e.g., 5-50% B in 20 minutes) to determine the purity of each.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Freeze the pooled fractions at -80°C and then lyophilize until a dry, fluffy powder is obtained. This process removes the ACN and water, leaving the peptide as a TFA salt.

Data Presentation

The following tables summarize typical parameters and expected results for the HPLC purification and analysis of this compound.

Table 1: HPLC System and Consumables

Parameter Preparative Scale Analytical Scale
System Preparative HPLC Analytical HPLC
Column C18, 250x21.2 mm, 10 µm C18, 250x4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water 0.1% TFA in Water
Mobile Phase B 0.1% TFA in ACN 0.1% TFA in ACN

| Detector | UV at 220 nm | UV at 220 nm |

Table 2: Example Purification and Analysis Parameters

Parameter Preparative Run Analytical Run
Flow Rate 20.0 mL/min 1.0 mL/min
Gradient 5-35% B over 40 min 5-45% B over 25 min
Crude Purity ~75% ~75%
Expected Retention Time ~25-30 min ~12-15 min
Post-Purification Purity >98% >98%

| Typical Recovery | 60-70% | N/A |

Visualizations

The following diagrams illustrate the experimental workflow and the logical principles governing the separation process.

G cluster_prep Preparation Stage cluster_hplc HPLC Purification Stage cluster_analysis Analysis & Final Processing p1 Crude Peptide Synthesis (this compound) p2 Dissolve Crude Peptide (e.g., in 0.1% TFA/H2O) p1->p2 p3 Filter Sample (0.22 µm syringe filter) p2->p3 h1 Inject Sample onto Preparative C18 Column p3->h1 Load Sample h2 Run Gradient Elution (ACN/H2O with 0.1% TFA) h1->h2 h3 Monitor Elution (UV at 220 nm) h2->h3 h4 Collect Fractions Across Target Peak h3->h4 a1 Inject Aliquot of Each Fraction onto Analytical Column h4->a1 Quality Control a2 Determine Purity of Each Fraction a1->a2 a3 Pool Fractions with Purity >98% a2->a3 a4 Lyophilize Pooled Fractions a3->a4 a5 High-Purity Peptide Powder (VGSE-TFA Salt) a4->a5

Caption: Experimental workflow for HPLC purification of this compound.

G cluster_factors Influencing Factors cluster_outcomes Separation Outcomes center_node Peptide Retention on C18 Column o1 Increased Retention center_node->o1 Higher Hydrophobicity Lower % ACN o2 Decreased Retention center_node->o2 Lower Hydrophobicity Higher % ACN f1 Peptide Hydrophobicity (Valine residue) f1->center_node f2 Mobile Phase Polarity (Water/ACN ratio) f2->center_node f3 Ion-Pairing Agent (TFA masks charges) f3->center_node f4 Peptide Charge (Glutamic Acid residue) f4->center_node

Caption: Factors affecting RP-HPLC retention of this compound.

Application Note: Mass Spectrometry Analysis of Synthetic Tetrapeptide Val-Gly-Ser-Glu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are of significant interest in drug development and biomedical research. Accurate characterization of these peptides is crucial for ensuring purity, confirming identity, and enabling quantitative analysis. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for the detailed structural elucidation and quantification of synthetic peptides.[1][2][3] This application note provides a detailed protocol for the analysis of the synthetic tetrapeptide Val-Gly-Ser-Glu using LC-MS/MS with electrospray ionization.

The workflow encompasses sample preparation, chromatographic separation, and mass spectrometric analysis, including tandem MS for sequence confirmation. The provided methodologies are intended to serve as a guide for researchers in proteomics, drug discovery, and quality control environments.

Experimental Protocols

Sample Preparation of Synthetic this compound

Proper sample preparation is critical to minimize interference from salts, detergents, and other contaminants that can suppress ionization and interfere with chromatographic separation.[4][5]

Materials:

  • Synthetic this compound peptide (lyophilized powder)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • 0.45 µm syringe filters

  • Eppendorf tubes

Protocol:

  • Reconstitution of Peptide:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in LC-MS grade water to a stock concentration of 1 mg/mL. Vortex gently to ensure complete dissolution.

  • Preparation of Working Solution:

    • Dilute the stock solution with an appropriate starting mobile phase (e.g., 95% Water/5% ACN with 0.1% FA) to a final concentration suitable for your instrument, typically in the range of 1-10 µg/mL.

    • For quantitative analysis, prepare a series of calibration standards and quality control samples at different concentrations.

  • Sample Cleanup (if necessary):

    • If the sample contains involatile buffers or salts, a desalting step using a C18 solid-phase extraction (SPE) cartridge is recommended.[2]

    • Condition the SPE cartridge with 1 mL of ACN followed by 1 mL of 0.1% FA in water.

    • Load the peptide sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% FA in water to remove salts.

    • Elute the peptide with 1 mL of 50% ACN / 50% water with 0.1% FA.

    • Dry the eluted sample using a vacuum concentrator and reconstitute in the initial mobile phase.

  • Final Preparation:

    • Filter the final working solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

LC-MS/MS Analysis of this compound

This protocol outlines the use of reversed-phase high-performance liquid chromatography (RP-HPLC) for separation, coupled to a tandem mass spectrometer for detection and fragmentation. RP-HPLC is a widely used method for peptide separation based on hydrophobicity.[6][7][8]

Instrumentation and Parameters:

Parameter Setting
Liquid Chromatography
ColumnC18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 40% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Gas Flow600 L/hr
Desolvation Temperature350 °C
MS Scan (Full Scan)
Mass Rangem/z 100-1000
Scan Time0.5 seconds
MS/MS Scan (Fragmentation)
Precursor Ion SelectionIsolate the [M+H]⁺ ion of this compound
Activation TypeCollision-Induced Dissociation (CID)
Collision EnergyOptimized for fragmentation (e.g., 15-30 eV)
Fragment Ion Scan Rangem/z 50 to precursor m/z

Data Presentation

The expected mass for the tetrapeptide this compound (C₁₄H₂₄N₄O₈) is a monoisotopic mass of 376.1598 Da. In positive ion ESI, the peptide is expected to be observed primarily as the protonated molecule [M+H]⁺.[9] Tandem mass spectrometry (MS/MS) of the precursor ion will induce fragmentation, primarily at the peptide bonds, generating a series of b and y ions that can be used to confirm the amino acid sequence.[10]

Table 1: Theoretical m/z Values for this compound and its Fragment Ions.

Ion TypeSequenceTheoretical m/z ([M+H]⁺)
Precursor Ion This compound 377.1671
b-ions
b₁Val100.0757
b₂Val-Gly157.0972
b₃Val-Gly-Ser244.1292
y-ions
y₁Glu148.0604
y₂Ser-Glu235.0924
y₃Gly-Ser-Glu292.1139

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the mass spectrometric characterization of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis peptide Lyophilized Peptide reconstitute Reconstitute in Water peptide->reconstitute dilute Dilute to Working Conc. reconstitute->dilute cleanup SPE Cleanup (Optional) dilute->cleanup filter Filter Sample cleanup->filter lc RP-HPLC Separation filter->lc esi Electrospray Ionization lc->esi ms1 MS1: Full Scan (Precursor Ion) esi->ms1 ms2 MS2: Fragmentation (CID) ms1->ms2 process Process Spectra ms2->process confirm Confirm Mass & Sequence process->confirm quant Quantification confirm->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Fragmentation Pathway of this compound

Collision-induced dissociation of the protonated this compound peptide results in the formation of characteristic N-terminal b-ions and C-terminal y-ions. The diagram below shows the primary fragmentation points along the peptide backbone.

Fragmentation Val Val Gly Gly Val->Gly - Ser Ser Gly->Ser - Glu Glu Ser->Glu - b1_label b1 b1_cut b1_label->b1_cut b2_label b2 b2_cut b2_label->b2_cut b3_label b3 b3_cut b3_label->b3_cut y1_label y1 y1_cut y1_label->y1_cut y2_label y2 y2_cut y2_label->y2_cut y3_label y3 y3_cut y3_label->y3_cut

Caption: Fragmentation diagram of this compound showing b and y ion series.

References

Application Note: Structural Characterization of the Tetrapeptide Val-Gly-Ser-Glu by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of peptides and other biomolecules in solution.[1][2][3] This application note provides a comprehensive protocol for the characterization of the tetrapeptide Val-Gly-Ser-Glu using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein are fundamental for researchers engaged in peptide synthesis, conformational analysis, and drug development, enabling the verification of primary structure and providing insights into higher-order structural features.

Data Presentation

The complete assignment of proton (¹H) and carbon (¹³C) chemical shifts is crucial for the structural verification of a synthesized peptide. While experimental values are instrument and condition-specific, the following tables summarize the expected chemical shift ranges for the amino acid residues within the this compound sequence based on typical values observed for these residues in peptides.[4][5][6][7]

Table 1: Expected ¹H Chemical Shifts (δ, ppm) for this compound

ResidueAmide (NH)α-Hβ-Hγ-HOther
Val (V) 7.5 - 8.53.9 - 4.41.9 - 2.30.8 - 1.1 (γ-CH₃)
Gly (G) 8.0 - 8.63.8 - 4.1--
Ser (S) 8.0 - 8.64.2 - 4.63.7 - 4.0-OH (variable)
Glu (E) 8.1 - 8.74.1 - 4.51.9 - 2.22.2 - 2.5COOH (variable)

Table 2: Expected ¹³C Chemical Shifts (δ, ppm) for this compound

Residueα-Cβ-Cγ-COtherCarbonyl (C=O)
Val (V) 58 - 6229 - 3318 - 22 (γ-CH₃)170 - 175
Gly (G) 42 - 46--169 - 174
Ser (S) 54 - 5860 - 64-170 - 175
Glu (E) 53 - 5727 - 3133 - 37COOH (175-180)171 - 176

Experimental Protocols

The following protocols outline the steps for sample preparation and the acquisition of key NMR spectra for the characterization of this compound.

Peptide Synthesis and Purification

The tetrapeptide this compound should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin and deprotection, the crude peptide must be purified to >95% purity, as determined by analytical High-Performance Liquid Chromatography (HPLC). The purified peptide should be lyophilized and stored at -20°C or lower.

NMR Sample Preparation
  • Weigh approximately 1-5 mg of the lyophilized this compound peptide.

  • Dissolve the peptide in 500-600 µL of a suitable solvent. For exchangeable proton observation, a mixture of 90% H₂O / 10% D₂O is recommended. For experiments where amide protons are not of primary interest, 100% D₂O can be used to simplify the spectrum.

  • Adjust the pH of the sample to a desired value (typically between 4 and 6 to slow down amide proton exchange) by adding microliter amounts of dilute HCl or NaOH in D₂O.

  • Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[8] The sample temperature should be maintained at 298 K (25°C).

  • 1D ¹H Spectrum: This is the initial and fundamental experiment.

    • Pulse Sequence: A standard single-pulse experiment with water suppression (e.g., WATERGATE or presaturation).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled, typically through 2-3 bonds.[9][10] This is crucial for identifying the spin systems of the individual amino acid residues.

    • Pulse Sequence: Standard COSY90 or DQF-COSY.

    • Data Points: 2048 in the direct dimension (t₂) and 256-512 in the indirect dimension (t₁).

    • Number of Scans: 4-16 per increment.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a carbon atom, providing a map of C-H single bonds.[11][12][13]

    • Pulse Sequence: Standard HSQC with sensitivity enhancement and gradient selection.

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 10-180 ppm.

    • Data Points: 1024 in ¹H and 128-256 in ¹³C.

    • Number of Scans: 8-32 per increment.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over 2-4 bonds.[14][15] It is essential for sequential assignment by linking adjacent amino acid residues through the peptide bond.

    • Pulse Sequence: Standard HMBC with gradient selection.

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 10-180 ppm.

    • Data Points: 2048 in ¹H and 256-512 in ¹³C.

    • Number of Scans: 16-64 per increment.

Visualizations

The following diagrams illustrate the experimental workflow and the key correlations used in the NMR analysis of this compound.

G cluster_synthesis Peptide Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis synthesis Solid-Phase Peptide Synthesis (this compound) purification HPLC Purification (>95%) synthesis->purification lyophilization Lyophilization purification->lyophilization sample_prep NMR Sample Preparation (H2O/D2O, pH adjustment) lyophilization->sample_prep one_d 1D ¹H Spectrum sample_prep->one_d two_d 2D NMR Experiments (COSY, HSQC, HMBC) one_d->two_d processing Spectral Processing & Phasing two_d->processing assignment Resonance Assignment processing->assignment structure Structural Verification assignment->structure

Caption: Experimental workflow for the NMR characterization of this compound.

G cluster_val Valine cluster_gly Glycine cluster_ser Serine cluster_glu Glutamic Acid V_NH NH V_CA CαH V_NH->V_CA COSY V_CB CβH V_CA->V_CB V_CG CγH₃ V_CB->V_CG V_CO C' G_NH NH G_NH->V_CO HMBC G_CA CαH G_NH->G_CA G_CO C' S_NH NH S_NH->G_CO S_CA CαH S_NH->S_CA S_CB CβH₂ S_CA->S_CB S_CO C' E_NH NH E_NH->S_CO E_CA CαH E_NH->E_CA E_CB CβH₂ E_CA->E_CB E_CG CγH₂ E_CB->E_CG E_CO C'

Caption: Key 2D NMR correlations for the sequential assignment of this compound.

References

Application Notes and Protocols for Val-Gly-Ser-Glu Eosinophil Chemotaxis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are granulocytes that play a critical role in the pathogenesis of allergic diseases, parasitic infections, and other inflammatory conditions. The recruitment of eosinophils to sites of inflammation is a complex process mediated by a variety of chemoattractants. Among these is the tetrapeptide Val-Gly-Ser-Glu (VGSE), a component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A).[1] VGSE has been shown to be a potent and selective chemoattractant for eosinophils, inducing their migration at nanomolar concentrations.[2] Understanding the mechanisms of VGSE-induced eosinophil chemotaxis is crucial for the development of novel therapeutic strategies targeting eosinophilic inflammation.

This document provides a detailed protocol for conducting an in vitro eosinophil chemotaxis assay using this compound as the chemoattractant. The protocol is based on the well-established Boyden chamber method. Additionally, this document presents a summary of quantitative data related to VGSE-induced eosinophil migration and a proposed signaling pathway.

Data Presentation

The following table summarizes the key quantitative parameters for the this compound eosinophil chemotaxis assay.

ParameterValueReference
Chemoattractant This compound (VGSE)[1][2]
Optimal Concentration Range 3 x 10⁻⁸ M to 10⁻⁶ M[2]
Cell Type Human Eosinophils[2]
Assay Method Boyden Chamber[1]
Incubation Time 1-3 hoursGeneral knowledge
Incubation Temperature 37°CGeneral knowledge
Pore Size of Membrane 3-5 µmGeneral knowledge

Experimental Protocols

I. Isolation of Human Eosinophils from Peripheral Blood

This protocol describes the isolation of eosinophils from whole human blood by negative selection.

Materials:

  • Human whole blood collected in EDTA-containing tubes

  • Dextran solution (e.g., 6% Dextran 500 in saline)

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Red Blood Cell (RBC) Lysis Buffer

  • Eosinophil isolation kit (negative selection, e.g., MACS Eosinophil Isolation Kit)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Leukocyte Enrichment:

    • Mix whole blood with an equal volume of Dextran solution.

    • Allow erythrocytes to sediment for 30-60 minutes at room temperature.

    • Carefully collect the leukocyte-rich plasma (upper layer).

  • Granulocyte Separation:

    • Layer the leukocyte-rich plasma onto Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate and discard the upper layers (plasma, mononuclear cells).

    • Collect the granulocyte/erythrocyte pellet at the bottom.

  • Red Blood Cell Lysis:

    • Resuspend the pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

    • Stop the lysis by adding an excess of PBS.

    • Centrifuge at 300 x g for 10 minutes and discard the supernatant.

  • Eosinophil Isolation (Negative Selection):

    • Follow the manufacturer's instructions for the eosinophil isolation kit. This typically involves:

      • Resuspending the granulocyte pellet in the appropriate buffer.

      • Adding a cocktail of antibodies against surface markers of other leukocytes (e.g., CD16 for neutrophils).

      • Adding magnetic beads that bind to the antibody-labeled cells.

      • Passing the cell suspension through a magnetic column. The unlabeled eosinophils will pass through, while other granulocytes are retained.

  • Cell Counting and Viability:

    • Wash the isolated eosinophils with PBS.

    • Resuspend the cells in RPMI 1640 medium.

    • Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Purity should be >95%.

II. This compound Eosinophil Chemotaxis Assay (Boyden Chamber)

Materials:

  • Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

  • Polycarbonate membranes (3-5 µm pore size)

  • Isolated human eosinophils

  • This compound (VGSE) tetrapeptide

  • Assay buffer (e.g., RPMI 1640 with 0.1% BSA)

  • Methanol (B129727)

  • Staining solution (e.g., Diff-Quik or Giemsa)

  • Microscope

  • Image analysis software (optional)

Procedure:

  • Preparation of Chemoattractant:

    • Prepare a stock solution of VGSE in a suitable solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of VGSE in assay buffer to achieve final concentrations ranging from 10⁻⁹ M to 10⁻⁵ M. The optimal concentration is expected to be between 3 x 10⁻⁸ M and 10⁻⁶ M.[2]

    • Include a negative control (assay buffer alone).

  • Assembly of Boyden Chamber:

    • Place the polycarbonate membrane between the upper and lower wells of the Boyden chamber.

    • Add the VGSE dilutions or control buffer to the lower wells of the chamber.

  • Cell Seeding:

    • Resuspend the isolated eosinophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add the eosinophil suspension to the upper wells of the chamber.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-3 hours.

  • Staining and Quantification:

    • After incubation, disassemble the chamber and remove the membrane.

    • Wipe the cells from the upper side of the membrane (non-migrated cells).

    • Fix the membrane in methanol for 1 minute.

    • Stain the membrane with a suitable stain to visualize the eosinophils that have migrated to the lower side.

    • Mount the membrane on a microscope slide.

    • Count the number of migrated cells in several high-power fields (HPF) under a microscope.

    • Alternatively, the migrated cells can be quantified by eluting the stain and measuring the absorbance.

  • Data Analysis:

    • Calculate the average number of migrated cells per HPF for each concentration of VGSE.

    • Plot the number of migrated cells against the log of the VGSE concentration to generate a dose-response curve.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Chemotaxis Assay cluster_analysis Data Analysis blood Whole Blood Collection leukocyte Leukocyte Enrichment (Dextran Sedimentation) blood->leukocyte granulocyte Granulocyte Separation (Ficoll Gradient) leukocyte->granulocyte lysis RBC Lysis granulocyte->lysis isolation Eosinophil Isolation (Negative Selection) lysis->isolation seed_cells Seed Eosinophils in Upper Chamber isolation->seed_cells prepare_vgse Prepare VGSE Dilutions assemble Assemble Boyden Chamber prepare_vgse->assemble assemble->seed_cells incubate Incubate (37°C, 1-3h) seed_cells->incubate fix_stain Fix and Stain Membrane incubate->fix_stain quantify Quantify Migrated Cells (Microscopy) fix_stain->quantify analyze Analyze Data & Plot Dose-Response quantify->analyze

Caption: Experimental workflow for the this compound eosinophil chemotaxis assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm vgse This compound (VGSE) receptor Putative VGSE Receptor (GPCR) vgse->receptor Binds g_protein G-protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cytoskeletal Cytoskeletal Rearrangement ca_release->cytoskeletal pkc->cytoskeletal chemotaxis Eosinophil Chemotaxis cytoskeletal->chemotaxis

Caption: Proposed signaling pathway for VGSE-induced eosinophil chemotaxis.

Discussion

The provided protocol offers a robust framework for investigating the chemotactic properties of this compound on human eosinophils. It is important to note that the specific receptor for VGSE on the eosinophil surface has not been definitively identified. However, based on the peptide nature of the ligand and the rapid migratory response, it is hypothesized to be a G-protein coupled receptor (GPCR). The proposed signaling pathway illustrates a plausible cascade of intracellular events following receptor activation, leading to the cytoskeletal rearrangements necessary for cell migration. Further research is required to fully elucidate the specific receptor and downstream signaling molecules involved in VGSE-mediated eosinophil chemotaxis. This assay can be a valuable tool for screening potential inhibitors of eosinophil migration and for dissecting the molecular mechanisms of eosinophilic inflammation.

References

Application Notes and Protocols for In Vitro Cell Migration Assays Using Val-Gly-Ser-Glu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process crucial for a multitude of physiological and pathological events, including embryonic development, tissue repair, immune responses, and cancer metastasis. The ability to modulate cell migration is therefore of significant interest in therapeutic development. Val-Gly-Ser-Glu (VGSE) is a tetrapeptide composed of four amino acids: valine, glycine, serine, and glutamic acid. While the direct role of the VGSE tetrapeptide in cell migration is an emerging area of research, the individual amino acid constituents are known to be involved in cellular processes that can influence cell motility. Glycine has been shown to induce migration in certain cell types, such as microglial cells, and is involved in interneuron migration.[1][2] Serine metabolism is linked to the proliferation and metastatic potential of cancer cells, with elevated serine levels promoting migration in some cancer cell lines.[3] Furthermore, glutamic acid and its derivative glutamine are recognized for their roles in the proliferation, migration, and survival of various cells, including cancer cells.[4][5][6] Valine, a branched-chain amino acid, contributes to energy metabolism and the organization of the actin cytoskeleton, a key component of the cellular migratory machinery.[7]

These application notes provide detailed protocols for utilizing the this compound tetrapeptide in two common in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay. A hypothetical signaling pathway is also presented to provide a conceptual framework for the potential mechanism of action of VGSE in stimulating cell migration.

Hypothetical Signaling Pathway of this compound in Cell Migration

It is hypothesized that this compound may act as a chemoattractant, binding to a specific cell surface receptor, potentially a G-protein coupled receptor (GPCR). This interaction could trigger a downstream signaling cascade involving the activation of Rho GTPases, such as Rac1 and Cdc42. These proteins are master regulators of the actin cytoskeleton. Activation of this pathway could lead to the formation of lamellipodia and filopodia, cellular protrusions that are essential for cell movement, ultimately resulting in directed cell migration.

VGSE_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VGSE This compound GPCR GPCR VGSE->GPCR G_Protein G-Protein GPCR->G_Protein Activation Rho_GTPases Rho GTPases (Rac1, Cdc42) G_Protein->Rho_GTPases Activation Actin_Polymerization Actin Polymerization Rho_GTPases->Actin_Polymerization Induces Cell_Migration Cell Migration Actin_Polymerization->Cell_Migration Drives

Caption: Hypothetical signaling pathway for this compound-induced cell migration.

Data Presentation: Quantitative Summary

The following tables present hypothetical data demonstrating the dose-dependent effect of this compound on the migration of a generic cancer cell line (e.g., HT-1080 fibrosarcoma) in both a wound healing and a transwell migration assay.

Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)

This compound (µM)Wound Closure (%) at 24 hours (Mean ± SD)
0 (Control)25.3 ± 3.1
1045.7 ± 4.5
5078.2 ± 5.9
10085.1 ± 6.2

Table 2: Effect of this compound on Cell Migration (Transwell Assay)

This compound (µM)Number of Migrated Cells per Field (Mean ± SD)
0 (Control)52 ± 8
10115 ± 12
50243 ± 21
100268 ± 19

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is used to study collective cell migration. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is measured.

Wound_Healing_Workflow A Seed cells to form a confluent monolayer B Create a 'scratch' with a pipette tip A->B C Wash with PBS and add media with this compound B->C D Incubate and capture images at 0h, 12h, and 24h C->D E Measure wound area and calculate closure rate D->E

Caption: Workflow for the Wound Healing (Scratch) Assay.

Materials:

  • HT-1080 fibrosarcoma cells (or other adherent cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound peptide stock solution

  • 24-well tissue culture plates

  • 200 µL pipette tips

  • Inverted microscope with a camera

Protocol:

  • Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.

  • Gently wash the wells twice with PBS to remove detached cells.

  • Replace the PBS with fresh culture medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100 µM).

  • Capture an image of the scratch in each well at 0 hours using an inverted microscope.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Capture images of the same locations at subsequent time points (e.g., 12 and 24 hours).

  • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure for each condition relative to the 0-hour time point.

Transwell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic response of cells to a chemoattractant gradient. Cells are seeded in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.

Transwell_Assay_Workflow A Add chemoattractant (VGSE) to the lower chamber B Place transwell insert into the well A->B C Seed serum-starved cells into the upper chamber B->C D Incubate for 12-24 hours C->D E Fix, stain, and count migrated cells D->E

Caption: Workflow for the Transwell Migration Assay.

Materials:

  • HT-1080 fibrosarcoma cells (or other migratory cell line)

  • Serum-free culture medium

  • Complete culture medium (chemoattractant)

  • This compound peptide

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Crystal violet staining solution (0.5%)

Protocol:

  • Starve the cells in serum-free medium for 4-6 hours prior to the assay.

  • Add 600 µL of serum-free medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100 µM) to the lower wells of a 24-well plate. A positive control with 10% FBS can also be included.

  • Resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Add 100 µL of the cell suspension to the upper chamber of each transwell insert.

  • Carefully place the inserts into the wells containing the this compound solutions.

  • Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the inserts from the wells. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Image the lower surface of the membrane using a microscope and count the number of migrated cells in several random fields.

Conclusion

The this compound tetrapeptide presents an interesting candidate for cell migration studies, given the known roles of its constituent amino acids in cellular motility and signaling. The protocols outlined above provide robust and standardized methods for quantifying the potential effects of this compound on in vitro cell migration. These assays are valuable tools for researchers in cell biology, cancer research, and drug development who are focused on identifying and characterizing novel modulators of cellular motility. Further investigation into the specific signaling pathways activated by this compound will be essential to fully elucidate its mechanism of action.

References

Application Notes and Protocols for Val-Gly-Ser-Glu in Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Val-Gly-Ser-Glu (VGSE), also known as Eosinophilotactic Tetrapeptide, is a biologically active molecule primarily recognized for its role as a key component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A).[1][2][3] While not directly enhancing complement receptors in a broad sense, VGSE's potent chemoattractant activity for eosinophils and its ability to modulate eosinophil effector functions position it as a valuable tool for studying inflammatory responses, particularly those involving eosinophilic infiltration.[1][2] Eosinophils are significant players in allergic reactions and parasitic infections, and their activities are often intertwined with the complement system.

These application notes provide a comprehensive overview of the use of this compound in research, focusing on its established biological activities, relevant protocols for its study, and its potential implications in the broader context of immune regulation.

Biological Activity of this compound

This compound is one of the acidic tetrapeptides, alongside Ala-Gly-Ser-Glu, that constitutes the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A).[1][2] Its primary and most well-documented function is the induction of eosinophil chemotaxis, the directed migration of eosinophils along a concentration gradient of the peptide.[2][4]

Beyond chemotaxis, studies have shown that VGSE can also enhance the expression of Fc receptors on the surface of eosinophils.[1] This enhancement of Fc receptors can, in turn, increase the capacity of eosinophils to engage in antibody-dependent cell-mediated cytotoxicity (ADCC), a critical mechanism for clearing pathogens, such as schistosomula of Schistosoma mansoni.[1]

While a direct interaction with and enhancement of complement receptors by VGSE has not been explicitly demonstrated, its ability to recruit and activate eosinophils suggests an indirect link to complement-mediated processes. Eosinophils are known to be activated by complement components like C5a and can participate in the clearance of complement-opsonized particles.[5][6]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and related peptides in inducing eosinophil chemotaxis, as reported in the literature. This data is essential for designing experiments and understanding the potency of these peptides.

PeptidePeak Chemotactic Activity ConcentrationDeactivation ConcentrationReference
This compound (VGSE) 3 x 10⁻⁸ M to 10⁻⁶ MAs low as 10⁻¹⁰ M[2]
Ala-Gly-Ser-Glu 3 x 10⁻⁸ M to 10⁻⁶ MAs low as 10⁻¹⁰ M[2]
Leu-Gly-Ser-Glu 10⁻⁸ M to 10⁻⁷ MNot specified[2]
Phe-Gly-Ser-Glu 10⁻⁴ MNot specified[2]

Experimental Protocols

Protocol 1: In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol describes a classic method for quantifying the chemotactic activity of this compound on eosinophils.

Materials:

  • This compound (VGSE) peptide

  • Purified human eosinophils

  • Boyden chamber apparatus

  • Polycarbonate filters (5 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Incubator (37°C, 5% CO₂)

  • Microscope

  • Staining solution (e.g., Diff-Quik)

Procedure:

  • Preparation of Chemotactic Agent: Prepare serial dilutions of VGSE in HBSS. A typical concentration range to test would be from 10⁻¹⁰ M to 10⁻⁵ M. Use HBSS alone as a negative control.

  • Chamber Assembly: Assemble the Boyden chamber. Place the polycarbonate filter between the upper and lower wells.

  • Loading the Chamber:

    • Add 200 µL of the VGSE dilution or control buffer to the lower wells of the chamber.

    • Isolate human eosinophils from peripheral blood using standard laboratory techniques. Resuspend the purified eosinophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

    • Add 100 µL of the eosinophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the assembled chamber at 37°C in a humidified atmosphere with 5% CO₂ for 1 to 3 hours.

  • Cell Staining and Counting:

    • After incubation, disassemble the chamber and remove the filter.

    • Wipe the upper side of the filter to remove non-migrated cells.

    • Fix and stain the filter using a suitable staining method (e.g., Diff-Quik).

    • Mount the filter on a microscope slide.

    • Count the number of migrated cells on the lower side of the filter using a light microscope under high power (e.g., 400x). Count cells in at least five different fields of view for each condition.

  • Data Analysis: Express the results as the average number of migrated cells per high-power field (HPF). The chemotactic index can be calculated by dividing the number of cells migrating in response to the chemoattractant by the number of cells migrating in response to the control buffer.

Protocol 2: Fc Receptor Expression Assay (Rosette Formation)

This protocol can be used to assess the effect of VGSE on the expression of Fc receptors on eosinophils.

Materials:

  • This compound (VGSE) peptide

  • Purified human eosinophils

  • Sheep red blood cells (SRBCs)

  • Anti-SRBC IgG antibody

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Centrifuge

  • Microscope

Procedure:

  • Preparation of Antibody-Coated SRBCs (EA):

    • Wash SRBCs with PBS.

    • Incubate the SRBCs with a sub-agglutinating dilution of anti-SRBC IgG antibody for 30 minutes at 37°C to create antibody-coated erythrocytes (EA).

    • Wash the EA complexes to remove unbound antibodies.

  • Eosinophil Treatment:

    • Incubate purified eosinophils (1 x 10⁶ cells/mL) with various concentrations of VGSE (e.g., 10⁻⁸ M to 10⁻⁶ M) or a control buffer for 30-60 minutes at 37°C.

  • Rosette Formation:

    • Mix the treated eosinophils with the EA complexes at a ratio of approximately 1:50 (eosinophil:EA).

    • Centrifuge the cell mixture at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell-to-cell contact.

    • Incubate the cell pellet on ice for 1-2 hours.

  • Rosette Counting:

    • Gently resuspend the cell pellet.

    • Place a drop of the cell suspension on a microscope slide and cover with a coverslip.

    • Examine the suspension under a light microscope. A rosette is defined as an eosinophil with at least three adherent EA complexes.

    • Count the percentage of rosette-forming eosinophils in at least 200 total eosinophils for each condition.

  • Data Analysis: Compare the percentage of rosette-forming cells in the VGSE-treated groups to the control group. An increase in the percentage of rosettes indicates an enhancement of Fc receptor expression or avidity.

Visualizations

Signaling Pathway of Eosinophil Chemotaxis

G VGSE This compound (VGSE) GPCR G Protein-Coupled Receptor (GPCR) VGSE->GPCR Binds G_protein Heterotrimeric G Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Actin Actin Cytoskeleton Rearrangement Ca_release->Actin PKC->Actin Chemotaxis Eosinophil Chemotaxis Actin->Chemotaxis

Caption: Proposed signaling pathway for VGSE-induced eosinophil chemotaxis.

Experimental Workflow for Boyden Chamber Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_vgse Prepare VGSE Dilutions load_lower Load Lower Wells (VGSE/Control) prep_vgse->load_lower prep_eos Isolate Eosinophils load_upper Load Upper Wells (Eosinophils) prep_eos->load_upper assemble Assemble Boyden Chamber assemble->load_lower assemble->load_upper incubate Incubate (37°C, 1-3h) load_lower->incubate load_upper->incubate remove_filter Remove & Stain Filter incubate->remove_filter count_cells Count Migrated Cells (Microscopy) remove_filter->count_cells analyze_data Calculate Chemotactic Index count_cells->analyze_data

Caption: Workflow for the in vitro eosinophil chemotaxis Boyden chamber assay.

References

Application Note & Protocol: Generation of a Dose-Response Curve for the Tetrapeptide Val-Gly-Ser-Glu

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrapeptide Val-Gly-Ser-Glu (VGSE) has been identified as an eosinophilotactic factor, suggesting its potential role in immune regulation and inflammatory responses.[1] Eosinophils are granulocytes that play a crucial role in various physiological and pathological processes, including allergic reactions, parasitic infections, and tissue homeostasis. Understanding the dose-dependent effect of VGSE on eosinophil migration is essential for elucidating its biological function and therapeutic potential. This document provides a detailed protocol for generating a dose-response curve for VGSE using an in vitro eosinophil chemotaxis assay.

Principle

Chemotaxis is the directed migration of cells in response to a chemical gradient. This protocol utilizes a Boyden chamber assay, a common method for studying chemotaxis. Eosinophils are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains varying concentrations of the VGSE peptide. If VGSE is a chemoattractant for eosinophils, the cells will migrate through the pores of the membrane towards the higher concentration of the peptide in the lower chamber. The number of migrated cells is then quantified, and the data is used to generate a dose-response curve.

Experimental Protocols

Materials and Reagents

  • Human eosinophils (isolated from peripheral blood or a suitable cell line, e.g., EoL-1)

  • This compound (VGSE) peptide, high purity (>95%)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

  • 96-well black-walled, clear-bottom plates

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Recombinant human eotaxin-1 (CCL11) as a positive control

  • Vehicle control (e.g., sterile water or PBS)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Chemotaxis Assay cluster_analysis Data Analysis start Start: Isolate/Culture Eosinophils prep_peptide Prepare VGSE Serial Dilutions start->prep_peptide prep_cells Label Eosinophils with Calcein-AM start->prep_cells add_peptide Add VGSE Dilutions to Lower Chamber prep_peptide->add_peptide add_cells Add Labeled Eosinophils to Upper Chamber prep_cells->add_cells incubate Incubate at 37°C, 5% CO2 for 2 hours add_cells->incubate remove_cells Remove Non-Migrated Cells incubate->remove_cells read_plate Read Fluorescence of Migrated Cells remove_cells->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calculate_ec50 Calculate EC50 Value plot_data->calculate_ec50 end_node End calculate_ec50->end_node

Caption: Experimental workflow for the eosinophil chemotaxis assay.

Procedure

  • Cell Preparation:

    • Isolate primary human eosinophils from peripheral blood using a standard negative selection protocol or culture EoL-1 cells under recommended conditions.

    • Resuspend the cells in RPMI 1640 medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

    • Label the eosinophils with Calcein-AM at a final concentration of 5 µM for 30 minutes at 37°C.

    • Wash the cells twice with RPMI 1640 medium to remove excess dye and resuspend in the same medium at 1 x 10^6 cells/mL.

  • Peptide Preparation:

    • Prepare a stock solution of VGSE in sterile water or PBS at a concentration of 1 mM.

    • Perform a serial dilution of the VGSE stock solution in RPMI 1640 medium to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).

    • Prepare a positive control (e.g., 100 nM eotaxin-1) and a vehicle control.

  • Chemotaxis Assay:

    • Add 200 µL of the VGSE dilutions, positive control, or vehicle control to the lower wells of the Boyden chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add 100 µL of the Calcein-AM labeled eosinophil suspension to the upper chamber of each well.

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 2 hours.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the upper chamber.

    • Wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Transfer the liquid from the lower chamber, containing the migrated cells, to a 96-well black-walled, clear-bottom plate.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

Data Analysis

  • Subtract the background fluorescence (vehicle control) from all readings.

  • Plot the fluorescence intensity (representing the number of migrated cells) against the logarithm of the VGSE concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

  • From the curve, determine the EC50 value, which is the concentration of VGSE that elicits a half-maximal response.

Data Presentation

Table 1: Hypothetical Dose-Response Data for VGSE-Induced Eosinophil Chemotaxis

VGSE Concentration (M)Log [VGSE]Mean Fluorescence Intensity (a.u.) ± SD
1.00E-10-10150 ± 25
1.00E-09-9350 ± 40
1.00E-08-81200 ± 110
1.00E-07-73500 ± 280
1.00E-06-64800 ± 350
1.00E-05-55000 ± 400
Vehicle Control-100 ± 20
Positive Control (Eotaxin-1)-5200 ± 450

Hypothesized Signaling Pathway

Given that many chemoattractants for immune cells signal through G-protein coupled receptors (GPCRs), a plausible mechanism for VGSE action involves the activation of a GPCR on the eosinophil surface. The following diagram illustrates a generalized GPCR signaling pathway that could be initiated by VGSE binding.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol VGSE This compound GPCR GPCR VGSE->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Actin Actin Polymerization Ca2->Actin PKC->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: Hypothesized GPCR signaling pathway for VGSE.

Pathway Description

  • Binding: The VGSE peptide binds to a specific G-protein coupled receptor (GPCR) on the eosinophil cell surface.

  • G-Protein Activation: This binding event induces a conformational change in the GPCR, leading to the activation of an associated heterotrimeric G-protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Effector Activation: The activated G-protein subunits modulate the activity of downstream effector enzymes. In this hypothetical pathway, phospholipase C (PLC) is activated.

  • Second Messenger Generation: Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Signaling: IP3 diffuses into the cytosol and binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG remains in the membrane and, along with the increased cytosolic Ca²⁺, activates protein kinase C (PKC).

  • Cellular Response: The rise in intracellular calcium and the activation of PKC lead to the reorganization of the actin cytoskeleton, resulting in cell polarization and directed migration towards the VGSE gradient, i.e., chemotaxis.

This application note provides a comprehensive protocol for generating a dose-response curve for the tetrapeptide this compound using an eosinophil chemotaxis assay. The provided data and pathway diagrams serve as a guide for researchers investigating the biological activity of this and other novel peptides. The accurate determination of dose-response relationships is a critical step in the characterization of new bioactive molecules and their potential as therapeutic agents.

References

Application Notes and Protocols: Val-Gly-Ser-Glu (VGSE) in Asthma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for studying the tetrapeptide Val-Gly-Ser-Glu (VGSE) in the context of asthma research. Based on its identification as an Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A), VGSE is a peptide of interest for investigating the mechanisms of eosinophilic inflammation, a hallmark of allergic asthma.

Background and Rationale

This compound is a tetrapeptide identified as a component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A).[1] ECF-A is known to attract eosinophils, which are key inflammatory cells in the pathogenesis of asthma. They contribute to airway hyperresponsiveness (AHR), mucus production, and airway remodeling.[2][3][4] The ability of VGSE to selectively enhance human eosinophil complement receptors suggests a potential role in modulating eosinophil function during an allergic response.[1] Therefore, studying VGSE in established asthma research models can provide valuable insights into the mechanisms of eosinophil recruitment and activation in the airways.

Proposed Mechanism of Action

It is hypothesized that VGSE exerts its effects on eosinophils through receptor-mediated signaling pathways that control cell migration and activation. As an eosinophil-attracting peptide, VGSE may bind to specific G-protein coupled receptors (GPCRs) on the eosinophil cell surface, initiating a signaling cascade. This could involve the activation of Phosphoinositide 3-kinase (PI3K) and downstream effectors such as Akt, as well as the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, p38). These pathways are known to be crucial for eosinophil chemotaxis, degranulation, and survival.

Proposed Signaling Pathway of VGSE in Eosinophils cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VGSE VGSE GPCR GPCR VGSE->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway (ERK, p38) G_Protein->MAPK Chemotaxis Chemotaxis PI3K_Akt->Chemotaxis Survival Survival PI3K_Akt->Survival MAPK->Chemotaxis Activation Activation & Degranulation MAPK->Activation

Proposed signaling cascade of this compound in eosinophils.

Experimental Protocols

Protocol 1: In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol describes the induction of an allergic asthma phenotype in mice and the subsequent administration of VGSE to assess its effects on airway inflammation and hyperresponsiveness.

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (Thermo Fisher Scientific)

  • This compound (VGSE) peptide

  • Sterile phosphate-buffered saline (PBS)

  • Aerosol delivery system (nebulizer)

  • Whole-body plethysmograph for AHR measurement

  • Methacholine (B1211447)

Experimental Workflow:

OVA-Induced Asthma Model Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: i.p. injection 20 µg OVA + 2 mg Alum in PBS Day14 Day 14: i.p. injection 20 µg OVA + 2 mg Alum in PBS Day21_23 Days 21-23: Aerosolized 1% OVA challenge (30 min/day) Day14->Day21_23 Treatment VGSE or Vehicle Administered (e.g., intranasally) 1 hr before each challenge Day25 Day 25: Measure Airway Hyperresponsiveness (AHR) Treatment->Day25 Day26 Day 26: Collect BALF, Blood, and Lung Tissue Day25->Day26

Workflow for the in vivo OVA-induced asthma model.

Procedure:

  • Sensitization:

    • On Day 0 and Day 14, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[2][5]

  • Challenge and Treatment:

    • From Day 21 to Day 23, expose the sensitized mice to an aerosol of 1% (w/v) OVA in PBS for 30 minutes each day.[3]

    • One hour prior to each OVA challenge, administer VGSE (e.g., 0.1, 1, or 10 mg/kg) or vehicle (PBS) via the desired route (e.g., intranasal, intraperitoneal).

  • Assessment of Airway Hyperresponsiveness (AHR):

    • On Day 25, measure AHR using a whole-body plethysmograph.

    • Record baseline readings, then expose mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

    • Measure the enhanced pause (Penh) as an indicator of airway obstruction.

  • Sample Collection:

    • On Day 26, euthanize the mice.

    • Collect blood via cardiac puncture for serum IgE analysis.

    • Perform bronchoalveolar lavage (BAL) by flushing the lungs with ice-cold PBS to collect BAL fluid (BALF).

    • Perfuse the lungs and collect the tissue for histology and cytokine analysis.

Outcome Measures and Data Presentation:

  • BALF Cell Count: Centrifuge the BALF and resuspend the cell pellet. Perform a total leukocyte count using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

  • Lung Histology: Fix lung tissue in 10% formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

  • Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in BALF supernatant or lung homogenates using ELISA kits.

  • Serum IgE: Measure OVA-specific IgE levels in the serum by ELISA.

Table 1: Hypothetical Effect of VGSE on Inflammatory Cells in BALF

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)
Naive (PBS)1.2 ± 0.30.1 ± 0.050.2 ± 0.10.5 ± 0.2
OVA + Vehicle8.5 ± 1.225.6 ± 3.42.1 ± 0.53.2 ± 0.7
OVA + VGSE (0.1 mg/kg)7.9 ± 1.123.1 ± 3.12.0 ± 0.43.0 ± 0.6
OVA + VGSE (1 mg/kg)6.2 ± 0.915.4 ± 2.51.8 ± 0.32.5 ± 0.5
OVA + VGSE (10 mg/kg)4.1 ± 0.7 8.9 ± 1.81.5 ± 0.21.8 ± 0.4*
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. OVA + Vehicle group.

Table 2: Hypothetical Effect of VGSE on AHR and Th2 Cytokines

Treatment GroupPenh at 50 mg/mL MChIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Naive (PBS)1.5 ± 0.210 ± 315 ± 425 ± 6
OVA + Vehicle5.8 ± 0.685 ± 10120 ± 15150 ± 18
OVA + VGSE (0.1 mg/kg)5.5 ± 0.580 ± 9112 ± 14142 ± 16
OVA + VGSE (1 mg/kg)4.1 ± 0.455 ± 775 ± 990 ± 11
OVA + VGSE (10 mg/kg)2.8 ± 0.3 30 ± 540 ± 6 50 ± 8
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. OVA + Vehicle group.
Protocol 2: In Vitro Eosinophil Chemotaxis Assay

This protocol is to directly assess the chemotactic potential of VGSE on a population of eosinophils.

Materials:

  • Human or mouse eosinophils (isolated from peripheral blood or bone marrow)

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

  • VGSE peptide

  • RPMI-1640 medium with 0.1% BSA

  • Eotaxin (CCL11) as a positive control

Experimental Workflow:

Eosinophil Chemotaxis Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Step1 Isolate Eosinophils Step2 Add VGSE/Controls to Lower Chamber Step1->Step2 Step3 Place Membrane between Chambers Step2->Step3 Step4 Add Eosinophil Suspension to Upper Chamber Step3->Step4 Step5 Incubate at 37°C, 5% CO2 for 1-3 hours Step4->Step5 Step6 Remove and Discard Non-migrated Cells Step5->Step6 Step7 Fix and Stain Migrated Cells on Membrane Step6->Step7 Step8 Count Migrated Cells under Microscope Step7->Step8

Workflow for the in vitro eosinophil chemotaxis assay.

Procedure:

  • Isolate eosinophils from the source (e.g., human peripheral blood using negative selection). Resuspend cells in RPMI-1640 + 0.1% BSA at a concentration of 1x10⁶ cells/mL.

  • Add different concentrations of VGSE (e.g., 10⁻¹⁰ to 10⁻⁶ M), medium alone (negative control), or eotaxin (positive control) to the lower wells of the chemotaxis chamber.

  • Place the polycarbonate membrane over the lower wells.

  • Add 100 µL of the eosinophil suspension to the upper wells.

  • Incubate the chamber for 1-3 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane.

  • Fix and stain the membrane (e.g., with Diff-Quik).

  • Count the number of migrated cells on the underside of the membrane in several high-power fields using a light microscope.

  • Express results as a chemotactic index (fold increase in migration over the negative control).

Protocol 3: Mast Cell Degranulation Assay

This assay determines if VGSE has a direct effect on mast cell activation, a critical event in the early phase of an allergic reaction.

Materials:

  • Mast cell line (e.g., RBL-2H3) or bone marrow-derived mast cells (BMMCs)

  • VGSE peptide

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Triton X-100 (for cell lysis)

  • Compound 48/80 or ionomycin (B1663694) (positive controls)

  • 96-well plate

Procedure:

  • Plate mast cells (e.g., 1x10⁵ cells/well) in a 96-well plate and culture overnight.

  • Wash the cells gently with Tyrode's buffer.

  • Add 50 µL of Tyrode's buffer containing various concentrations of VGSE, buffer alone (negative control), or a positive control (e.g., Compound 48/80).

  • For a total release control, add 50 µL of 0.5% Triton X-100 to a separate set of wells.

  • Incubate for 30-60 minutes at 37°C.

  • After incubation, carefully collect 20 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of pNAG substrate solution to each well of the new plate.

  • Incubate for 1 hour at 37°C.

  • Stop the reaction by adding 200 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃).

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release relative to the total release control.

Conclusion and Future Directions

The tetrapeptide this compound, as a known ECF-A, presents an intriguing target for asthma research. The protocols outlined here provide a framework for characterizing the in vivo and in vitro effects of VGSE, with a primary focus on its potential to modulate eosinophilic inflammation. Future studies should aim to identify the specific receptor(s) for VGSE on eosinophils and elucidate the downstream signaling pathways in greater detail. Understanding the role of this peptide could uncover new therapeutic avenues for controlling eosinophil-driven inflammation in allergic asthma.

References

Application Notes and Protocols for the Cryopreservation of Val-Gly-Ser-Glu Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective cryopreservation of Val-Gly-Ser-Glu (VGSE) tetrapeptide stock solutions. Adherence to these protocols is critical for maintaining peptide integrity, ensuring experimental reproducibility, and preserving biological activity over long-term storage.

Introduction to this compound and the Importance of Cryopreservation

The tetrapeptide this compound is a molecule of interest in various research fields. Like all peptides, its chemical and structural stability in solution is paramount for reliable experimental outcomes. Improper storage of peptide stock solutions can lead to degradation through various pathways, including hydrolysis, aggregation, and oxidation, rendering the peptide inactive and compromising research results.

Cryopreservation is the standard method for long-term storage of peptide solutions. By freezing the peptide in a suitable buffer, molecular motion and chemical reactions are significantly slowed, preserving the peptide's integrity. However, the freezing and thawing processes themselves can introduce stresses that may degrade the peptide. Therefore, a carefully optimized protocol is essential.

Physicochemical Properties of this compound

Understanding the characteristics of this compound is fundamental to developing a robust cryopreservation strategy.

PropertyValue/CharacteristicImplication for Cryopreservation
Molecular Formula C15H26N4O8-
Molecular Weight 390.39 g/mol Essential for concentration calculations.
Amino Acid Sequence Valine - Glycine - Serine - Glutamic AcidContains a hydrophilic, acidic residue (Glutamic Acid) and a polar residue (Serine), influencing solubility and potential degradation pathways.
Isoelectric Point (pI) Acidic (estimated)The peptide carries a net negative charge at neutral pH, making it an acidic peptide. This dictates the choice of solubilization and storage buffers.[1][2]
Hydrophobicity LowThe peptide is predominantly hydrophilic, suggesting good solubility in aqueous buffers.

Principles of Cryopreservation and Potential Degradation Pathways

The primary goal of cryopreservation is to minimize peptide degradation by storing it at low temperatures, typically -20°C or -80°C.[2][3] However, several factors during the freeze-thaw process can negatively impact peptide stability.

The Impact of Freeze-Thaw Cycles

Repeated freeze-thaw cycles are a major cause of peptide degradation and should be strictly avoided.[4][5] The damaging effects include:

  • Ice Crystal Formation: As the solution freezes, ice crystals form. Slow freezing leads to the formation of large, irregular ice crystals that can physically damage the peptide structure and force peptide molecules into close proximity, promoting aggregation.[4]

  • pH Shifts: During freezing, buffer components can precipitate out at different rates, leading to significant shifts in the pH of the unfrozen liquid phase, which can accelerate hydrolysis or other pH-dependent degradation reactions.[6]

  • Concentration Effects: The formation of ice crystals increases the concentration of the peptide and other solutes in the remaining unfrozen water, which can lead to aggregation.[4]

To mitigate these effects, it is crucial to aliquot the peptide stock solution into single-use volumes before the initial freezing.[2][7]

Potential Degradation Pathways for this compound

While this compound does not contain highly susceptible residues like Cysteine or Methionine, potential degradation pathways still exist:

  • Hydrolysis: The peptide bonds are susceptible to hydrolysis, especially at extreme pH values. The presence of a Serine residue can, to a lesser extent than Aspartate, form a cyclic imide intermediate that could lead to cleavage of the peptide chain.[8]

  • Deamidation: Although the peptide does not contain Asparagine or Glutamine, which are most prone to deamidation, the C-terminal Glutamic acid can undergo cyclization to form pyroglutamic acid, particularly under acidic conditions, though this is more common for N-terminal Glutamine.[9]

A slightly acidic storage buffer (pH 5-6) is generally recommended to minimize hydrolysis and other degradation reactions for many peptides.[1][5]

Role of Cryoprotectants

Cryoprotectants are substances that protect biological materials from the damaging effects of freezing.[10] They can be categorized as penetrating (e.g., glycerol (B35011), DMSO) or non-penetrating (e.g., sugars like trehalose).[2] For peptide solutions, non-penetrating cryoprotectants are often preferred.

  • Glycerol: It is a viscous liquid that reduces the freezing point of the solution and promotes vitrification (a glass-like, non-crystalline solid state), thereby preventing the formation of damaging ice crystals.[11][12]

  • Trehalose (B1683222): This non-reducing disaccharide is known for its exceptional stabilizing effects on biomolecules.[13][14] It is thought to work by forming a protective glassy matrix around the peptide molecules and by replacing water molecules, thus preserving the peptide's hydration shell.[13]

The addition of a cryoprotectant is highly recommended for the long-term storage of this compound to enhance its stability.

Quantitative Stability Data (Illustrative)

The following tables present illustrative data on the stability of this compound under various cryopreservation conditions. This data is based on general principles of peptide stability and should be confirmed experimentally.

Table 1: Effect of Storage Temperature and Freeze-Thaw Cycles on Peptide Purity (%)

Storage Condition0 Cycles1 Cycle3 Cycles5 Cycles
-20°C 99.899.598.296.5
-80°C 99.899.799.298.8

Purity as determined by RP-HPLC analysis.

Table 2: Effect of Cryoprotectants on Peptide Purity (%) after 6 Months at -80°C

CryoprotectantInitial PurityPurity after 6 Months
None (Buffer only) 99.898.5
5% (v/v) Glycerol 99.899.4
50 mM Trehalose 99.899.6

Purity as determined by RP-HPLC analysis.

Experimental Protocols

Protocol for Preparation and Cryopreservation of this compound Stock Solutions

This protocol details the steps for preparing a 10 mM stock solution of this compound and cryopreserving it for long-term storage.

G cluster_prep Preparation cluster_cryo Cryopreservation weigh 1. Weigh Lyophilized Peptide dissolve 2. Dissolve in Sterile Buffer (e.g., 10 mM Ammonium (B1175870) Acetate (B1210297), pH 5.5) weigh->dissolve vortex 3. Vortex/Sonicate Gently dissolve->vortex cryo_add 4. (Optional) Add Cryoprotectant (e.g., Trehalose to 50 mM) vortex->cryo_add aliquot 5. Aliquot into Single-Use Vials cryo_add->aliquot flash_freeze 6. Flash-Freeze in Liquid Nitrogen aliquot->flash_freeze store 7. Store at -80°C flash_freeze->store

Caption: Workflow for preparing and cryopreserving peptide stock solutions.

Materials:

  • Lyophilized this compound peptide

  • Sterile, high-purity water

  • Ammonium acetate (or other suitable volatile buffer system)

  • Trehalose or Glycerol (optional, but recommended)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator bath

  • Liquid nitrogen or a dry ice/ethanol bath

  • -80°C freezer

Procedure:

  • Equilibrate Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the peptide.[2]

  • Prepare Buffer: Prepare a sterile 10 mM ammonium acetate buffer and adjust the pH to 5.5 with acetic acid. A slightly acidic pH is generally optimal for peptide stability in solution.[1][2]

  • Weigh Peptide: Carefully weigh the desired amount of lyophilized peptide in a sterile microcentrifuge tube.

  • Dissolve Peptide: Add the appropriate volume of the prepared buffer to achieve the target concentration (e.g., 10 mM).

  • Aid Solubilization: Gently vortex the solution. If necessary, sonicate the tube in a water bath for a few minutes to ensure complete dissolution. Avoid vigorous shaking, which can cause aggregation.

  • Add Cryoprotectant (Optional): For enhanced stability, add a sterile stock solution of a cryoprotectant to the peptide solution. For example, add trehalose to a final concentration of 50 mM or glycerol to a final concentration of 10% (v/v). Mix gently.

  • Aliquot: Immediately dispense the stock solution into sterile, single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.[3]

  • Flash-Freeze: Rapidly freeze the aliquots by immersing the tubes in liquid nitrogen or a dry ice/ethanol bath. Flash-freezing minimizes the formation of large ice crystals.[6]

  • Store: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol for Thawing Cryopreserved Aliquots

G retrieve 1. Retrieve Single Aliquot from -80°C thaw 2. Thaw Rapidly (e.g., in hand or room temp water bath) retrieve->thaw spin 3. Centrifuge Briefly thaw->spin ice 4. Place on Ice spin->ice use 5. Use Immediately ice->use discard 6. Discard Unused Portion use->discard G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis thaw_sample 1. Thaw Peptide Aliquot dilute 2. Dilute to Working Concentration (e.g., 1 mg/mL in Mobile Phase A) thaw_sample->dilute inject 3. Inject onto C18 Column dilute->inject gradient 4. Elute with Acetonitrile Gradient inject->gradient detect 5. Detect at 214 nm gradient->detect integrate 6. Integrate Peak Areas detect->integrate calculate 7. Calculate % Purity integrate->calculate

References

Application Notes and Protocols for the Study of Val-Gly-Ser-Glu in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic inflammation is a complex immunological response involving the activation of various immune cells, primarily mast cells and eosinophils, leading to the release of inflammatory mediators. This cascade results in the characteristic symptoms of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. The tetrapeptide Val-Gly-Ser-Glu (VGSE) has emerged as a potential modulator of these processes. These application notes provide an overview of the potential mechanisms of action of VGSE and detailed protocols for its investigation in the context of allergic inflammation.

Potential Mechanism of Action

This compound is hypothesized to exert its anti-allergic effects by interfering with key signaling pathways in mast cells and eosinophils. The proposed mechanism involves the inhibition of IgE-mediated mast cell degranulation and the suppression of eosinophil activation and recruitment. By stabilizing mast cells, VGSE may prevent the release of histamine, leukotrienes, and pro-inflammatory cytokines. Furthermore, it is suggested that VGSE can modulate signaling cascades that are critical for eosinophil chemotaxis and effector functions.

cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI cross-links Signaling Signaling Cascade (e.g., Syk, LAT) FcεRI->Signaling VGSE This compound VGSE->Signaling inhibits Degranulation Degranulation Signaling->Degranulation Mediators Histamine, Leukotrienes, Cytokines Degranulation->Mediators release of A Seed and Sensitize RBL-2H3 Cells with IgE B Wash and Treat with VGSE A->B C Challenge with DNP-HSA Antigen B->C D Collect Supernatant C->D E Perform β-Hexosaminidase Enzyme Assay D->E F Measure Absorbance at 405 nm E->F

Application Notes and Protocols: Flow Cytometry Analysis of Eosinophils Treated with Val-Gly-Ser-Glu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are granulocytic leukocytes that play a critical role in the pathogenesis of allergic diseases, parasitic infections, and certain inflammatory conditions. The tetrapeptide Val-Gly-Ser-Glu (VGSE) is a component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A). Historical studies have indicated that VGSE is chemotactic for eosinophils and can enhance the expression of Fc and complement receptors.[1][2][3] However, the precise signaling mechanisms and the full spectrum of its effects on eosinophil activation, degranulation, and apoptosis remain largely uncharacterized with modern techniques.

These application notes provide a comprehensive set of protocols for the analysis of eosinophils treated with this compound using multi-color flow cytometry. The provided methodologies will enable researchers to investigate the effects of VGSE on eosinophil viability, activation status, and intracellular signaling pathways.

Proposed Signaling Pathway for this compound in Eosinophils

Given the chemotactic nature of VGSE and the common signaling paradigms for such peptides, we propose a hypothetical signaling pathway initiated by the binding of VGSE to a yet-to-be-identified G-protein coupled receptor (GPCR) on the eosinophil surface. Activation of this receptor is postulated to trigger downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are central to eosinophil activation, survival, and migration. The following protocols are designed to test this hypothesis.

VGSE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VGSE This compound GPCR Putative GPCR VGSE->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein PI3K PI3K G_Protein->PI3K MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Chemotaxis Chemotaxis G_Protein->Chemotaxis Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Survival Survival / Anti-Apoptosis pAkt->Survival ERK ERK MAPK_Pathway->ERK pERK p-ERK ERK->pERK Activation Activation (e.g., CD69, FcγRII) pERK->Activation

Caption: Proposed VGSE signaling pathway in eosinophils.

Experimental Protocols

Protocol 1: Isolation of Human Eosinophils from Peripheral Blood

This protocol describes the isolation of eosinophils from human peripheral blood using a negative selection method to obtain a pure and resting population of cells.

Materials:

  • Whole blood collected in EDTA tubes

  • Phosphate-Buffered Saline (PBS)

  • Red Blood Cell (RBC) Lysis Buffer

  • EasySep™ Human Eosinophil Isolation Kit (or similar negative selection kit)

  • EasySep™ Magnet

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) and centrifuge according to the manufacturer's instructions to separate peripheral blood mononuclear cells (PBMCs) from the granulocyte/RBC pellet.

  • Carefully aspirate and discard the upper layers, retaining the granulocyte/RBC pellet.

  • Resuspend the pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature to lyse erythrocytes.

  • Centrifuge the sample and wash the remaining leukocyte pellet twice with PBS.

  • Resuspend the cell pellet in RPMI 1640 + 10% FBS.

  • Perform a cell count and adjust the concentration to 5 x 10^7 cells/mL.

  • Follow the manufacturer's protocol for the EasySep™ Human Eosinophil Isolation Kit to deplete unwanted cells and enrich for eosinophils.

  • After isolation, wash the enriched eosinophils and resuspend in fresh RPMI 1640 + 10% FBS.

  • Assess purity by flow cytometry (staining for CD16 and Siglec-8) and viability using Trypan Blue exclusion. A purity of >98% is expected.

Protocol 2: Treatment of Eosinophils with this compound

Materials:

  • Isolated human eosinophils

  • This compound (VGSE) peptide

  • IL-5 (positive control)

  • RPMI 1640 + 10% FBS

  • 96-well cell culture plate

Procedure:

  • Resuspend the isolated eosinophils to a concentration of 1 x 10^6 cells/mL in RPMI 1640 + 10% FBS.

  • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of VGSE in RPMI 1640 + 10% FBS to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M.

  • Add 100 µL of the VGSE dilutions to the respective wells.

  • For controls, add 100 µL of medium alone (negative control) and 100 µL of IL-5 (e.g., 10 ng/mL, positive control).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 30 minutes for signaling studies, 6 hours for activation marker expression, and 24 hours for apoptosis assays).

Protocol 3: Multi-Color Flow Cytometry Staining

This protocol allows for the simultaneous assessment of viability, surface marker expression, and intracellular signaling.

Materials:

  • Treated eosinophils

  • FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Fluorochrome-conjugated antibodies (see Table 1 for suggestions)

  • Annexin V Binding Buffer

  • Annexin V-FITC (or other fluorochrome)

  • 7-AAD or Propidium Iodide (PI)

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™ kit)

  • Permeabilization/Wash Buffer

  • Flow cytometer

Procedure:

Part A: Surface Staining and Viability

  • After treatment, transfer cells to FACS tubes and centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

  • Add Annexin V-FITC and antibodies against surface markers (e.g., anti-CD69, anti-CD62L, anti-CD32).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V Binding Buffer.

  • Add 7-AAD or PI immediately before analysis.

  • Proceed to flow cytometry analysis for viability and surface markers.

Part B: Intracellular Staining for Signaling Proteins

  • After treatment, transfer cells to FACS tubes and centrifuge.

  • Wash cells once with cold PBS.

  • Fix the cells by resuspending in 100 µL of Fixation Buffer and incubating for 20 minutes at 4°C.

  • Wash the cells twice with Permeabilization/Wash Buffer.

  • Resuspend the cells in 100 µL of Permeabilization/Wash Buffer.

  • Add antibodies against intracellular targets (e.g., anti-phospho-ERK, anti-phospho-Akt).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Permeabilization/Wash Buffer.

  • Resuspend the cells in FACS buffer for analysis.

Data Presentation

Quantitative data from flow cytometry experiments should be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Proposed Flow Cytometry Antibody Panel

TargetFluorochromePurpose
CD16PEEosinophil identification (negative marker)
Siglec-8APCEosinophil identification (positive marker)
Annexin VFITCApoptosis detection (early apoptotic cells)
7-AAD or PIPerCP-Cy5.5Viability marker (late apoptotic/necrotic cells)
CD69BV421Early activation marker
CD62L (L-selectin)BV510Adhesion molecule, shed upon activation
CD32 (FcγRII)PE-Cy7Fc receptor, reported to be enhanced by ECF-A tetrapeptides[1]
p-ERK (p44/42)Alexa Fluor 647Intracellular signaling (MAPK pathway)
p-Akt (Ser473)Alexa Fluor 488Intracellular signaling (PI3K pathway)

Table 2: Example Data Table for VGSE Dose-Response on Eosinophil Apoptosis

TreatmentConcentration (M)% Viable (Annexin V⁻/7-AAD⁻)% Early Apoptotic (Annexin V⁺/7-AAD⁻)% Late Apoptotic/Necrotic (Annexin V⁺/7-AAD⁺)
Medium Control0
VGSE10⁻¹⁰
VGSE10⁻⁹
VGSE10⁻⁸
VGSE10⁻⁷
VGSE10⁻⁶
IL-5 Control10 ng/mL

Table 3: Example Data Table for VGSE Effect on Activation Marker Expression

TreatmentConcentration (M)CD69 MFI% CD62L lowCD32 MFI
Medium Control0
VGSE10⁻¹⁰
VGSE10⁻⁹
VGSE10⁻⁸
VGSE10⁻⁷
VGSE10⁻⁶
IL-5 Control10 ng/mL

Table 4: Example Data Table for VGSE Effect on Intracellular Signaling

TreatmentConcentration (M)p-ERK MFIp-Akt MFI
Medium Control0
VGSE10⁻¹⁰
VGSE10⁻⁹
VGSE10⁻⁸
VGSE10⁻⁷
VGSE10⁻⁶
IL-5 Control10 ng/mL

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Cell Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis Blood Human Whole Blood Isolation Eosinophil Isolation (Negative Selection) Blood->Isolation Treatment Incubate with VGSE (Dose-response & Time-course) Isolation->Treatment Controls Include Negative (Medium) and Positive (IL-5) Controls Treatment->Controls Staining_Viability Viability & Surface Marker Staining (Annexin V, 7-AAD, CD69, CD62L, CD32) Treatment->Staining_Viability Staining_Signaling Intracellular Staining (p-ERK, p-Akt) Treatment->Staining_Signaling Acquisition Data Acquisition (Flow Cytometer) Staining_Viability->Acquisition Staining_Signaling->Acquisition Analysis Data Analysis (Quantify MFI, Percentages) Acquisition->Analysis

Caption: Experimental workflow for VGSE-treated eosinophils.

By following these detailed protocols and utilizing the provided templates for data organization, researchers can systematically investigate the effects of the tetrapeptide this compound on human eosinophils, potentially uncovering novel mechanisms of eosinophil regulation.

References

Application Note: Val-Gly-Ser-Glu (VGSE) Receptor Binding Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrapeptide Val-Gly-Ser-Glu (VGSE) is a sequence of interest for potential biological activity. Identifying and characterizing the interaction of such peptides with their cellular receptors is a critical step in drug discovery and understanding physiological processes.[1][2] For many peptides, the specific receptor is initially unknown, necessitating a process of "deorphanization" to identify the binding partner and characterize the interaction kinetics.[3] This document provides a detailed, generalized protocol for a receptor binding assay suitable for a novel peptide like VGSE. The protocol is based on the principles of a competitive radioligand binding assay, a robust method for determining the affinity of a ligand for its receptor.[4][5]

This protocol assumes a putative receptor source has been identified, such as a cell line or tissue homogenate that exhibits a biological response to VGSE.[1] The methodology described herein will enable researchers to quantify the binding affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands.

Principle of the Assay

The receptor binding assay is a fundamental technique used to measure the interaction between a ligand and its receptor.[6] This protocol employs a competitive binding format using a labeled version of the peptide of interest (e.g., radiolabeled VGSE, hereafter referred to as [¹²⁵I]-VGSE) and an unlabeled competitor.

  • Saturation Binding Assay: This experiment determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[7] A fixed amount of the receptor preparation is incubated with increasing concentrations of [¹²⁵I]-VGSE. At equilibrium, the amount of bound radioactivity is measured. Non-specific binding is determined in the presence of a large excess of unlabeled VGSE and subtracted from the total binding to yield specific binding.

  • Competition Binding Assay: This experiment is used to determine the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (e.g., VGSE analogs or potential antagonists). Here, the receptor preparation is incubated with a fixed concentration of [¹²⁵I]-VGSE and varying concentrations of the unlabeled competitor.[5] The competitor displaces the radioligand from the receptor, and the concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the Ki.

Experimental Workflow

The overall workflow for characterizing the binding of VGSE to its putative receptor is outlined below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assays cluster_analysis Phase 3: Analysis A Synthesize & Purify Labeled Ligand ([¹²⁵I]-VGSE) B Prepare Receptor Source (e.g., Cell Membranes) C Saturation Assay (Determine Kd & Bmax) B->C D Competition Assay (Determine IC50 & Ki) B->D E Separate Bound/Free Ligand (Filtration) C->E D->E F Quantify Radioactivity (Gamma Counting) E->F G Data Analysis & Curve Fitting F->G

Caption: Workflow for VGSE receptor binding characterization.

Detailed Experimental Protocol

Materials and Reagents

  • Labeled Ligand: [¹²⁵I]-VGSE (custom synthesis)

  • Unlabeled Ligand: this compound (VGSE) peptide

  • Receptor Source: Membrane preparation from cells or tissues expressing the putative receptor

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Protease Inhibitors: Bacitracin (to prevent peptide degradation)[8]

  • Wash Buffer: Cold Binding Buffer (without BSA)

  • Filtration Apparatus: 96-well filter plates (e.g., glass fiber filters pre-treated with polyethylenimine) and vacuum manifold[5][8]

  • Scintillation Fluid (if using scintillation counting)

  • Gamma Counter

  • General Lab Equipment: Pipettes, tubes, incubator, centrifuge

Part 1: Saturation Binding Assay
  • Plate Setup: Prepare a 96-well plate. For each concentration of [¹²⁵I]-VGSE, you will have triplicate wells for Total Binding and triplicate wells for Non-Specific Binding (NSB).

  • Reagent Preparation:

    • Prepare serial dilutions of [¹²⁵I]-VGSE in Binding Buffer. A typical concentration range might be 0.01 to 10 times the expected Kd.

    • Prepare the NSB control solution: a high concentration of unlabeled VGSE (e.g., 1000x the highest concentration of labeled ligand) in Binding Buffer.

  • Assay Procedure:

    • To the "Total Binding" wells, add 50 µL of Binding Buffer.

    • To the "NSB" wells, add 50 µL of the NSB control solution.

    • Add 50 µL of the appropriate [¹²⁵I]-VGSE dilution to all wells.

    • Initiate the binding reaction by adding 100 µL of the receptor membrane preparation (e.g., 20-50 µg protein) to all wells. The final volume is 200 µL.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through the pre-treated filter plate.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound ligand.

  • Quantification:

    • Dry the filter plate.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding against the concentration of [¹²⁵I]-VGSE.

    • Use non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.

Part 2: Competition Binding Assay
  • Plate Setup: Prepare a 96-well plate. You will have wells for Total Binding (no competitor), NSB, and a range of competitor concentrations, all in triplicate.

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled competitor (e.g., VGSE or its analogs) in Binding Buffer. A wide concentration range is recommended (e.g., 10⁻¹² to 10⁻⁵ M).

    • Prepare a solution of [¹²⁵I]-VGSE in Binding Buffer at a fixed concentration, typically at or below the Kd value determined from the saturation assay.

  • Assay Procedure:

    • Add 50 µL of Binding Buffer (for Total Binding), NSB control solution (for NSB), or the appropriate competitor dilution to the designated wells.

    • Add 50 µL of the fixed concentration [¹²⁵I]-VGSE solution to all wells.

    • Initiate the reaction by adding 100 µL of the receptor membrane preparation to all wells.

  • Incubation, Termination, and Quantification: Follow steps 4, 5, and 6 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Quantitative data from the binding assays should be summarized for clear interpretation.

Table 1: Representative Saturation Binding Data

[¹²⁵I]-VGSE (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
0.115502501300
0.558005005300
1.092008008400
2.515500150014000
5.020100260017500
10.023500450019000
Result Kd = 2.2 nM Bmax = 21000 CPM

Table 2: Representative Competition Binding Data

Competitor [VGSE] (log M)% Specific Binding
-1198.5
-1095.2
-980.1
-8.552.3
-825.6
-75.4
-61.2
Result IC50 = 3.5 nM

Potential Signaling Pathway

Many peptide hormones and neuropeptides mediate their effects through G protein-coupled receptors (GPCRs).[9] Upon binding of VGSE to a putative GPCR, a conformational change could activate an intracellular G protein, initiating a downstream signaling cascade. A common pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9]

G Ligand VGSE Peptide Receptor Putative GPCR Ligand->Receptor Binds G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates Substrates

Caption: Hypothetical GPCR signaling pathway for VGSE.

References

Application Notes and Protocols for Val-Gly-Ser-Glu as an Eosinophil Chemoattractant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Val-Gly-Ser-Glu (VGSE) is a component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A).[1] It has been identified as a potent and selective chemoattractant for eosinophils, a type of white blood cell implicated in allergic reactions and parasitic infections. Understanding the mechanisms by which VGSE attracts eosinophils is crucial for the development of therapeutics targeting eosinophil-mediated inflammation. These application notes provide a summary of the quantitative data related to VGSE's chemoattractant properties and detailed protocols for its study.

Data Presentation

The following tables summarize the key quantitative data regarding the chemoattractant activity of this compound for human eosinophils.

Table 1: In Vitro Chemotactic Activity of this compound

ParameterValueReference
Peak Chemotactic Activity3 x 10⁻⁸ M to 10⁻⁶ M[2][3]
Maximally Active Amount0.1 to 1.0 nmol per chemotactic chamber[1]

Table 2: In Vivo Eosinophil Accumulation in Response to this compound

ConditionEffective ConcentrationObservationReference
Abraded Human Skin (Atopic Individuals)10⁻⁴ M and 10⁻⁶ MSignificant eosinophil accumulation compared to diluent[4]
Abraded Human Skin (Non-atopic Individuals)10⁻⁴ M and 10⁻⁶ MSignificant eosinophil accumulation compared to diluent[4]

Signaling Pathway

While the precise receptor and downstream signaling cascade for this compound in eosinophils have not been fully elucidated in the reviewed literature, it is hypothesized to act through a G-protein coupled receptor (GPCR), similar to other eosinophil chemoattractants. The binding of VGSE to its putative receptor is expected to initiate a signaling cascade leading to cell polarization and migration towards the chemoattractant gradient.

VGSE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VGSE This compound GPCR Putative GPCR VGSE->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Actin Actin Polymerization & Cytoskeletal Rearrangement Ca_release->Actin PKC->Actin Migration Cell Migration (Chemotaxis) Actin->Migration

Caption: A hypothesized signaling pathway for this compound-induced eosinophil chemotaxis.

Experimental Protocols

The following are detailed protocols for key experiments to study the chemoattractant effects of this compound on eosinophils.

Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This protocol describes an in vitro assay to quantify the chemotactic response of eosinophils to this compound.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Isolate Eosinophils from whole blood B Resuspend Eosinophils in assay medium A->B F Add Eosinophil suspension to upper chamber B->F C Prepare VGSE dilutions (10⁻⁸ M to 10⁻⁵ M) D Add VGSE/Control to lower chamber C->D E Place micropore filter (5 µm pore size) D->E E->F G Incubate at 37°C for 60-90 minutes F->G H Fix and stain the filter G->H I Count migrated cells under microscope H->I

Caption: Workflow for the eosinophil chemotaxis assay using a modified Boyden chamber.

Materials:

  • This compound (lyophilized powder)

  • Human peripheral blood

  • Eosinophil isolation kit (e.g., negative selection magnetic beads)

  • Assay medium (e.g., Gey's balanced salt solution or RPMI 1640 with 1% FBS)

  • Modified Boyden chambers

  • Polycarbonate filters (5 µm pore size)

  • Staining solution (e.g., Diff-Quik or Hematoxylin and Eosin)

  • Microscope

Protocol:

  • Eosinophil Isolation: Isolate eosinophils from fresh human peripheral blood using an appropriate method, such as density gradient centrifugation followed by negative magnetic selection to achieve high purity.

  • Cell Preparation: Resuspend the purified eosinophils in the assay medium at a concentration of 2 x 10⁶ cells/mL.

  • Chemoattractant Preparation: Prepare a stock solution of this compound and create serial dilutions in the assay medium to achieve final concentrations ranging from 10⁻⁸ M to 10⁻⁵ M. Use the assay medium alone as a negative control.

  • Assay Assembly:

    • Add 200 µL of the this compound dilutions or the negative control to the lower wells of the Boyden chamber.

    • Carefully place a 5 µm pore size polycarbonate filter over the lower wells, avoiding air bubbles.

    • Add 100 µL of the eosinophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the assembled chamber at 37°C in a humidified incubator with 5% CO₂ for 60 to 90 minutes.

  • Filter Processing:

    • After incubation, remove the filter and wipe the upper surface to remove non-migrated cells.

    • Fix the filter in methanol (B129727) and stain with a suitable histological stain (e.g., Diff-Quik).

  • Cell Counting: Mount the filter on a microscope slide and count the number of eosinophils that have migrated to the lower side of the filter in at least five high-power fields.

  • Data Analysis: Express the results as a chemotactic index, calculated as the number of cells migrating towards the chemoattractant divided by the number of cells migrating towards the control medium.

Eosinophil Deactivation Assay

This assay determines the ability of this compound to render eosinophils unresponsive to a subsequent chemotactic stimulus.

Protocol:

  • Eosinophil Preparation: Isolate and prepare eosinophils as described in the chemotaxis assay protocol.

  • Pre-incubation (Deactivation):

    • Incubate a suspension of eosinophils (2 x 10⁶ cells/mL) with varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or with control medium for 30 minutes at 37°C.

  • Washing: After incubation, wash the eosinophils twice with fresh assay medium to remove the pre-incubation solution. Resuspend the cells in fresh assay medium.

  • Chemotaxis Assay: Perform a standard chemotaxis assay as described above, using a known potent eosinophil chemoattractant (which could be a higher concentration of this compound itself or another chemoattractant like eotaxin) in the lower chamber.

  • Data Analysis: Compare the chemotactic response of the this compound-pre-incubated eosinophils to that of the control-pre-incubated cells. A significant reduction in migration indicates deactivation.

Eosinophil Receptor Expression Assay (Rosette Formation)

This protocol assesses the effect of this compound on the expression of complement or Fc receptors on the eosinophil surface.

Receptor_Expression_Workflow cluster_prep Preparation cluster_incubation Incubation & Rosetting cluster_analysis Analysis A Isolate Eosinophils D Incubate Eosinophils with VGSE or Control A->D B Prepare VGSE dilutions B->D C Prepare Antibody/Complement-coated Erythrocytes (EAC) E Add EAC to Eosinophil suspension C->E D->E F Centrifuge gently to facilitate cell contact E->F G Incubate on ice F->G H Resuspend cell pellet gently G->H I Count rosette-forming cells (Eosinophil with ≥3 bound EACs) H->I

Caption: Workflow for the eosinophil receptor expression assay using rosette formation.

Materials:

  • Purified eosinophils

  • This compound

  • Sheep red blood cells (erythrocytes)

  • Antibodies (e.g., IgG for Fc receptor assay) or complement components (for complement receptor assay)

  • Assay buffer

Protocol:

  • Prepare Indicator Erythrocytes: Coat sheep red blood cells with either IgG antibodies (for Fc receptor analysis) or complement components (e.g., C3b for complement receptor analysis) according to standard immunological procedures. These are referred to as EAC (Erythrocyte-Antibody-Complement).

  • Eosinophil Treatment: Incubate purified eosinophils with various concentrations of this compound or control buffer for 15-30 minutes at 37°C.

  • Rosette Formation:

    • Mix the treated eosinophils with the prepared indicator erythrocytes at a ratio of approximately 1:50 (eosinophil:erythrocyte).

    • Centrifuge the cell mixture at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell-to-cell contact.

    • Incubate the cell pellet on ice for 1-2 hours.

  • Quantification:

    • Gently resuspend the cell pellet.

    • Using a hemocytometer or a microscope slide, count the percentage of eosinophils that have bound three or more erythrocytes. These are considered rosette-forming cells.

  • Data Analysis: Compare the percentage of rosette-forming cells in the this compound-treated samples to the control samples. An increase in rosettes indicates enhanced receptor expression.

Conclusion

The tetrapeptide this compound is a valuable tool for studying the mechanisms of eosinophil recruitment and activation. The protocols provided here offer standardized methods for investigating its chemoattractant properties and its influence on eosinophil surface receptor expression. Further research is warranted to fully elucidate the specific receptor and intracellular signaling pathways engaged by this important mediator of allergic inflammation.

References

Application Notes and Protocols for In Vivo Studies with Val-Gly-Ser-Glu (VGSE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Val-Gly-Ser-Glu (VGSE) is a component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A)[1][2]. As an eosinophilotactic agent, VGSE selectively attracts eosinophils, a type of granulocyte implicated in a variety of physiological and pathological processes, including allergic reactions, parasitic infections, and chronic inflammatory diseases.[3] In vitro studies have demonstrated that VGSE not only induces eosinophil migration but also enhances the expression of Fc receptors on their surface, thereby augmenting their capacity for IgG-dependent cytotoxicity against targets such as Schistosoma mansoni schistosomula[4].

These application notes provide a framework for designing and conducting preclinical in vivo studies to investigate the therapeutic potential of VGSE in modulating eosinophil-driven inflammation and immune responses. The following sections detail experimental designs, comprehensive protocols for relevant animal models, and potential signaling pathways for investigation.

Data Presentation: Quantitative Endpoints for In Vivo Studies

Effective evaluation of VGSE's in vivo efficacy relies on the quantification of key biological markers. The following tables outline critical parameters to be assessed in proposed animal models.

Table 1: Cellular Infiltration in Target Tissues

ParameterAnimal ModelTissueMethod of QuantificationExpected Outcome with VGSE Treatment
Eosinophil CountAllergic Airway InflammationBronchoalveolar Lavage (BAL) Fluid, Lung TissueFlow Cytometry, Histology (H&E, MBP staining)Dose-dependent reduction in eosinophil infiltration
Eosinophilic EsophagitisEsophageal TissueHistology (H&E staining)Reduction in peak eosinophil counts per high-power field
Intestinal EosinophiliaIntestinal TissueHistology (H&E staining)Attenuation of allergen-induced eosinophil accumulation
Neutrophil CountAllergic Airway InflammationBAL Fluid, Lung TissueFlow Cytometry, HistologyMinimal to no significant change, indicating selectivity
Lymphocyte SubsetsAllergic Airway InflammationBAL Fluid, Lung Tissue, SpleenFlow CytometryModulation of Th2 lymphocyte populations

Table 2: Inflammatory Mediators and Cytokine Profiles

AnalyteSample TypeMethod of AnalysisExpected Outcome with VGSE Treatment
Eotaxin (CCL11)BAL Fluid, Serum, Tissue HomogenateELISA, Multiplex AssayAlteration in eotaxin levels, potentially competitive inhibition
IL-4, IL-5, IL-13BAL Fluid, Serum, Tissue HomogenateELISA, Multiplex Assay, qRT-PCRDownregulation of key Th2 cytokines
IgE (allergen-specific)SerumELISAReduction in allergen-specific IgE production
HistaminePlasma, Tissue HomogenateELISAReduction in mast cell degranulation markers

Experimental Protocols

The following are detailed protocols for inducing and evaluating eosinophilic inflammation in murine models. These can be adapted to test the therapeutic efficacy of VGSE administered through various routes (e.g., intraperitoneal, intravenous, intranasal).

Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation

This model mimics key features of allergic asthma, including airway eosinophilia and hyperresponsiveness.

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (Thermo Fisher Scientific)

  • This compound (VGSE), synthesized and purified

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane)

  • Equipment for intraperitoneal and intranasal administration

  • Equipment for bronchoalveolar lavage (BAL) and tissue collection

Procedure:

  • Sensitization:

    • On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.

  • VGSE Administration (Therapeutic Regimen):

    • Beginning on Day 21, administer VGSE or vehicle control daily for 7 days. Dosing to be determined by preliminary dose-ranging studies.

  • Airway Challenge:

    • On Days 21, 22, and 23, challenge mice with an intranasal (i.n.) instillation of 20 µg OVA in 50 µL saline under light anesthesia.

  • Endpoint Analysis (Day 25):

    • Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by instilling and retrieving 1 mL of sterile saline via a tracheal cannula.

    • Cell Differentials: Perform total and differential cell counts on BAL fluid using a hemocytometer and cytospin preparations stained with Wright-Giemsa.

    • Flow Cytometry: Analyze BAL cells for eosinophils (e.g., Siglec-F+ CCR3+), T-cells, and other leukocyte populations.

    • Histology: Perfuse lungs and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess cellular infiltration and mucus production (Periodic acid-Schiff stain).

    • Cytokine Analysis: Analyze BAL fluid and serum for levels of IL-4, IL-5, IL-13, and eotaxin using ELISA or multiplex assays.

Protocol 2: Aspergillus fumigatus-Induced Eosinophilic Esophagitis

This model is relevant for studying eosinophilic esophagitis (EoE), a chronic allergic inflammatory disease of the esophagus.

Materials:

  • 6-8 week old BALB/c mice

  • Aspergillus fumigatus extract

  • VGSE or vehicle control

  • Anesthesia

  • Equipment for intranasal administration and tissue collection

Procedure:

  • Sensitization and Challenge:

    • Administer 100 µg of Aspergillus fumigatus extract in 20 µL of saline intranasally three times a week for four weeks.

  • VGSE Administration:

    • Administer VGSE or vehicle control during the final two weeks of the challenge period.

  • Endpoint Analysis:

    • 48 hours after the final challenge, euthanize mice and harvest the esophagus.

    • Histology: Fix the esophagus in formalin, embed in paraffin, and section. Stain with H&E to quantify peak eosinophil counts per high-power field.

    • Gene Expression: Extract RNA from esophageal tissue to analyze the expression of eotaxin, IL-5, and other inflammatory markers by qRT-PCR.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of VGSE.

G cluster_0 Experimental Workflow: Allergic Airway Inflammation Model sensitization Sensitization (Day 0 & 14) OVA + Alum (i.p.) challenge Airway Challenge (Day 21-23) OVA (i.n.) sensitization->challenge treatment VGSE Treatment (Day 21-24) analysis Endpoint Analysis (Day 25) BAL, Histology, Cytokines challenge->analysis treatment->analysis

Caption: Workflow for the OVA-induced allergic airway inflammation model.

G cluster_1 Proposed Signaling Pathway for Eosinophil Chemotaxis vgse VGSE (ECF-A) receptor GPCR (e.g., CCR3 antagonist?) vgse->receptor g_protein G-protein Activation receptor->g_protein plc PLC Activation g_protein->plc pi3k PI3K Activation g_protein->pi3k dag_ip3 DAG / IP3 plc->dag_ip3 mapk MAPK Pathway (p38, ERK) pi3k->mapk ca_flux Ca2+ Flux dag_ip3->ca_flux pkc PKC Activation dag_ip3->pkc cytoskeleton Cytoskeletal Rearrangement ca_flux->cytoskeleton pkc->mapk mapk->cytoskeleton chemotaxis Chemotaxis cytoskeleton->chemotaxis

Caption: Putative signaling cascade for VGSE-induced eosinophil chemotaxis.

Concluding Remarks

The provided application notes and protocols offer a robust starting point for the in vivo characterization of this compound. Given its known eosinophilotactic properties, VGSE holds potential as a modulator of inflammatory diseases characterized by eosinophilia. The successful execution of these studies will elucidate its therapeutic window, mechanism of action, and potential for further drug development. Careful consideration of animal welfare, adherence to ethical guidelines, and rigorous experimental design are paramount for obtaining reproducible and translatable results.

References

Troubleshooting & Optimization

Troubleshooting Val-Gly-Ser-Glu synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of the tetrapeptide Val-Gly-Ser-Glu.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most common side reactions include:

  • Diketopiperazine (DKP) formation: Particularly after the coupling of the second amino acid (Glycine), leading to the cleavage of the dipeptide from the resin.

  • Racemization: Activation of amino acids can lead to a loss of stereochemical integrity, especially for Valine and Serine.

  • Aspartimide Formation (from Glu): The side chain carboxyl group of glutamic acid can react with the peptide backbone, leading to the formation of a five-membered ring, which can then open to form a mixture of α and β-peptides.[1][2]

  • β-Elimination (from Ser): The hydroxyl group of serine can undergo elimination, especially if the side chain is not properly protected, leading to dehydroalanine (B155165) formation.

  • Aggregation: The growing peptide chain can aggregate, leading to incomplete reactions and difficult purification.[1]

Q2: Which protecting group strategy is recommended for the synthesis of this compound?

A2: For most standard applications, the Fmoc/tBu strategy is recommended.[3] This involves using the base-labile Fmoc group for Nα-protection and acid-labile t-butyl-based protecting groups for the side chains of Serine (tBu) and Glutamic acid (OtBu). This orthogonal strategy allows for the selective removal of the Fmoc group at each step without affecting the side-chain protecting groups or the linkage to the resin.[3]

Q3: How can I minimize diketopiperazine formation?

A3: Diketopiperazine formation is a significant risk after the coupling of the second amino acid (Glycine).[1] To minimize this side reaction:

  • Use a sterically hindered resin: 2-Chlorotrityl chloride (2-CTC) resin is highly recommended as its bulkiness suppresses DKP formation.[1]

  • Couple the third amino acid (Serine) immediately after the deprotection of the second (Glycine): Minimizing the time the free N-terminal amine of the dipeptide is exposed reduces the chance of cyclization.

  • Use in-situ neutralization protocols: This minimizes the time the peptide-resin is in a neutral state, which can also reduce DKP formation.[3]

Troubleshooting Guide

Low Yield
Symptom Possible Cause Suggested Solution
Low overall yield after cleavage Incomplete coupling at one or more steps.- Monitor each coupling reaction using a qualitative test (e.g., Kaiser test).- Double couple difficult amino acids (e.g., Valine).- Use a more efficient coupling reagent like HBTU or HATU.
Diketopiperazine formation.- Switch to 2-Chlorotrityl chloride resin.- Couple the third amino acid immediately after deprotection of the second.
Peptide aggregation.- Incorporate a pseudoproline dipeptide at the Val-Gly or Gly-Ser junction if compatible with the final application.- Use a high-swelling resin and a solvent like NMP, which can disrupt aggregation.
No peptide detected after cleavage Premature cleavage from the resin.- Ensure the correct resin type is used (e.g., Wang resin for TFA cleavage).- Avoid acidic conditions during synthesis if using an acid-labile resin.
Impure Product
Symptom Possible Cause Suggested Solution
Presence of a major peak with a slightly different retention time Racemization of one of the amino acids.- Add an racemization suppressant like HOBt or 6-Cl-HOBt to the coupling reaction.[1]- Avoid prolonged activation times.
Deletion of one amino acid.- Ensure complete deprotection and coupling at each step by using monitoring tests.
Presence of multiple, difficult-to-separate peaks Aspartimide formation from Glutamic acid.- Use a protecting group like Hmb on the backbone nitrogen preceding Glu to prevent this side reaction.[1]- Add HOBt to the piperidine (B6355638) deprotection solution.[1]
β-Elimination of Serine.- Ensure the use of a stable side-chain protecting group for Serine (e.g., tBu).- Avoid strong basic conditions during deprotection.

Experimental Protocols

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound

1. Resin Swelling:

2. First Amino Acid (Glu) Loading:

  • Dissolve Fmoc-Glu(OtBu)-OH (2 equivalents) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.

  • Add the solution to the swollen resin and agitate for 1-2 hours.

  • Cap any unreacted sites with a solution of DCM/Methanol/DIEA (80:15:5) for 30 minutes.

  • Wash the resin with DCM, DMF, and Methanol and dry under vacuum.

3. Peptide Chain Elongation (Gly, Ser, Val):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Val-OH; 4 equivalents) with HBTU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 2 minutes.[4]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

4. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry.

  • Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Visualizations

Synthesis_Workflow Resin 2-CTC Resin Glu Couple Fmoc-Glu(OtBu)-OH Resin->Glu Deprot1 Fmoc Deprotection (20% Piperidine/DMF) Glu->Deprot1 Gly Couple Fmoc-Gly-OH Deprot1->Gly Deprot2 Fmoc Deprotection Gly->Deprot2 Ser Couple Fmoc-Ser(tBu)-OH Deprot2->Ser Deprot3 Fmoc Deprotection Ser->Deprot3 Val Couple Fmoc-Val-OH Deprot3->Val Deprot4 Fmoc Deprotection Val->Deprot4 Cleavage Cleavage & Deprotection (TFA/H2O/TIS) Deprot4->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final This compound Purification->Final

Caption: Workflow for the solid-phase synthesis of this compound.

Side_Reactions cluster_synthesis Synthesis Steps cluster_side_reactions Potential Side Reactions Start Start Synthesis Coupling Amino Acid Coupling Start->Coupling n cycles Deprotection Fmoc Deprotection Coupling->Deprotection n cycles Racemization Racemization Coupling->Racemization Aggregation Aggregation Coupling->Aggregation Deprotection->Coupling n cycles Cleavage Cleavage from Resin Deprotection->Cleavage DKP Diketopiperazine Formation Deprotection->DKP at dipeptide stage Aspartimide Aspartimide Formation (Glu) Deprotection->Aspartimide BetaElimination β-Elimination (Ser) Deprotection->BetaElimination End Desired Peptide Cleavage->End

Caption: Common side reactions in this compound synthesis.

References

Technical Support Center: Optimizing HPLC Gradient for Val-Gly-Ser-Glu Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the tetrapeptide Val-Gly-Ser-Glu using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of the this compound peptide that influence its HPLC purification?

A1: The purification of this compound is influenced by its specific amino acid composition. The presence of glutamic acid (Glu) gives the peptide an acidic character. At a typical low pH used in reversed-phase HPLC (around pH 2-3), the carboxyl group of glutamic acid will be protonated and uncharged.[1] The valine (Val) residue contributes to the peptide's overall hydrophobicity. Understanding these properties is crucial for selecting the appropriate column and mobile phase conditions.

Q2: What is a good starting point for the HPLC gradient to purify this compound?

A2: For a short, relatively hydrophilic peptide like this compound, a shallow gradient is recommended to achieve good resolution. A good initial scouting gradient would be a linear gradient from 5% to 60% acetonitrile (B52724) (ACN) in water over a period of 30-60 minutes.[2][3] Both solvents should contain an ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA).[4][5]

Q3: Which type of HPLC column is most suitable for purifying this compound?

A3: A C18 reversed-phase column is the most common and generally suitable choice for peptide purification.[3][5] For peptides, a column with a pore size of 300 Å is often recommended to allow for better interaction between the peptide and the stationary phase. The particle size of the packing material will also affect the resolution, with smaller particles generally providing better separation.

Q4: How does the mobile phase pH affect the purification of this acidic peptide?

A4: The pH of the mobile phase significantly impacts the retention and peak shape of ionizable peptides.[2] For this compound, which contains a glutamic acid residue, using an acidic mobile phase (pH 2-3) with an additive like TFA is standard. At this low pH, the carboxylic acid groups are protonated, minimizing ionic interactions with the stationary phase and leading to better peak shapes.[1]

Q5: What are the common mobile phase additives, and which one should I use?

A5: The most common mobile phase additive for peptide purification is trifluoroacetic acid (TFA) at a concentration of 0.1%.[4] TFA acts as an ion-pairing agent, which improves peak shape and resolution. Formic acid (FA) is another option, often preferred for applications involving mass spectrometry (MS) as it causes less ion suppression. However, TFA generally provides better chromatographic performance for UV detection.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Ensure the mobile phase pH is low (2-3) using 0.1% TFA. - Reduce the sample amount injected onto the column. - Consider a different stationary phase or the addition of a stronger ion-pairing agent.
Poor Resolution - Gradient is too steep. - Inappropriate column chemistry. - Mobile phase composition is not optimal.- Decrease the gradient slope (e.g., from 1% ACN/min to 0.5% ACN/min).[2] - Try a different column (e.g., C8 instead of C18 if the peptide is very hydrophobic). - Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile).
Variable Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Air bubbles in the pump or detector.- Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a constant temperature. - Degas the mobile phase and purge the HPLC system.
No Peaks or Very Small Peaks - Sample not dissolving in the injection solvent. - Peptide is not eluting from the column. - Detector issue.- Ensure the sample is fully dissolved in the initial mobile phase. - Run a steep "wash" gradient (e.g., to 95% ACN) at the end of each run to elute strongly bound components. - Check the detector lamp and wavelength settings.
Ghost Peaks - Carryover from a previous injection. - Contaminated mobile phase or injection solvent.- Inject a blank gradient to check for carryover. - Use high-purity solvents and prepare fresh mobile phases.

Experimental Protocol: Optimizing HPLC Gradient for this compound Purification

This protocol outlines a systematic approach to developing an optimized HPLC gradient for the purification of the tetrapeptide this compound.

1. Materials and Reagents:

  • HPLC system with a gradient pump, autosampler, and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN)

  • Sample: Crude this compound peptide dissolved in Mobile Phase A

2. Initial Scouting Gradient:

The purpose of the scouting run is to determine the approximate concentration of Mobile Phase B at which the peptide elutes.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Inject a small amount of the dissolved peptide sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Maintain the flow rate at 1.0 mL/min.

  • Monitor the elution profile at 214 nm and 280 nm.

3. Gradient Refinement:

Based on the retention time from the scouting run, design a shallower, more focused gradient to improve resolution.

  • Note the percentage of Mobile Phase B at which this compound eluted in the scouting run. Let's assume it was 25% B.

  • Design a new gradient that starts approximately 10-15% below this value and ends 10-15% above it. For example, a linear gradient from 10% to 40% Mobile Phase B.

  • Increase the gradient time to 30-60 minutes to decrease the slope. A shallower gradient generally leads to better separation of closely eluting impurities.[2]

  • Run the refined gradient with the same flow rate and detection settings.

4. Further Optimization (if necessary):

If co-eluting impurities are still present, further optimization may be required:

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will increase the run time.

  • Temperature: Increasing the column temperature can improve peak shape and reduce viscosity, but may affect the stability of the peptide.

  • Mobile Phase Additive: If peak tailing is an issue, consider using a different ion-pairing agent or adjusting its concentration.

Visualizations

Troubleshooting_Workflow Start Problem Encountered (e.g., Poor Resolution) CheckGradient Is the gradient too steep? Start->CheckGradient CheckColumn Is the column appropriate? CheckGradient->CheckColumn No Solution1 Decrease gradient slope (e.g., 1%/min to 0.5%/min) CheckGradient->Solution1 Yes CheckMobilePhase Is the mobile phase optimal? CheckColumn->CheckMobilePhase Yes Solution2 Try a different column (e.g., C8 or Phenyl-Hexyl) CheckColumn->Solution2 No CheckSample Is there a sample issue? CheckMobilePhase->CheckSample Yes Solution3 Adjust mobile phase pH or change organic modifier CheckMobilePhase->Solution3 No Solution4 Reduce sample load or ensure sample is fully dissolved CheckSample->Solution4 Yes End Problem Resolved CheckSample->End No Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A logical workflow for troubleshooting common HPLC purification issues.

Gradient_Optimization_Logic Scouting Scouting Run Broad Gradient (5-95% B) Determine approximate elution %B Analysis Analyze Results Identify retention time of This compound Scouting->Analysis Refinement Gradient Refinement Design shallower gradient around elution point (e.g., %B-15% to %B+15%) Increase gradient time Analysis->Refinement Optimization Further Optimization Adjust flow rate Adjust temperature Change mobile phase additive Refinement->Optimization Resolution still not optimal FinalMethod {Final Method | Optimized for purity, resolution, and run time} Refinement->FinalMethod Resolution is good Optimization->FinalMethod

Caption: The logical progression for optimizing an HPLC gradient for peptide purification.

References

Technical Support Center: Val-Gly-Ser-Glu Impurity Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying impurities in the synthetic tetrapeptide Val-Gly-Ser-Glu using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities expected during the synthesis of this compound?

During solid-phase peptide synthesis (SPPS), several side reactions can occur, leading to various impurities. For the this compound sequence, you should be particularly aware of:

  • Deletion Sequences: Impurities where one or more amino acids are missing from the sequence (e.g., Val-Gly-Ser, Val-Ser-Glu). This is often due to incomplete coupling reactions.[1]

  • Truncated Sequences: Peptides missing amino acids from the C-terminus, which can occur if the synthesis is prematurely terminated.[1]

  • Incompletely Deprotected Peptides: Residual protecting groups on the amino acid side chains that were not successfully removed during the final cleavage step.

  • Deamidation: The conversion of the side chain amide of Glutamine (if present) or Asparagine (not in this sequence) to a carboxylic acid, resulting in a mass increase of +0.984 Da.[2][3] While Glutamic acid (Glu) already has a carboxylic acid side chain, deamidation can be a concern for other peptides.

  • Oxidation: The addition of oxygen atoms, particularly to susceptible residues. While Val, Gly, Ser, and Glu are not highly susceptible, oxidation can occur under certain storage or experimental conditions, leading to a mass increase of +16 Da per oxygen atom.[1][3][4]

  • Insertion Sequences: The incorporation of an extra amino acid due to incomplete washing after a coupling step.[1]

  • Aspartimide Formation: While your sequence contains Glutamic acid (Glu) and not Aspartic acid (Asp), it's worth noting that sequences containing Asp followed by Gly or Ser are prone to forming a cyclic aspartimide intermediate. This can then reopen to form a mixture of the correct peptide and an isomer with the peptide backbone running through the side chain carboxyl group.[5]

Q2: How can I confirm the identity of the main this compound peak and its impurities?

Confirmation is a two-step process using LC-MS/MS:

  • Accurate Mass Measurement (MS1): High-resolution mass spectrometry (HRMS) provides a highly accurate mass of the main peptide and any co-eluting impurities. This allows you to propose potential elemental formulas and identify impurities based on their mass difference from the target peptide.

  • MS/MS Fragmentation (MS2): By selecting a specific precursor ion (e.g., the main peptide or a suspected impurity) and fragmenting it, you can analyze the resulting product ions (b- and y-ions) to confirm the amino acid sequence.[6][7][8] A deletion, insertion, or modification will alter the fragmentation pattern in a predictable way.

Q3: What is a good starting point for an LC method to analyze the hydrophilic peptide this compound?

This compound is a relatively short and hydrophilic peptide, which can make it challenging to retain on standard reversed-phase columns (like C18). Here is a recommended starting protocol:

Experimental Protocol: LC-MS Analysis of this compound

1. Sample Preparation:

  • Dissolve the synthesized peptide in a weak solvent, ideally the initial mobile phase composition (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid), to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm filter if any particulates are visible.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 column with high aqueous stability is recommended. Consider a column with a wider pore size (e.g., 300 Å) suitable for peptides.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient is often necessary for short peptides.

    • 0-2 min: 2% B

    • 2-22 min: 2% to 30% B (linear gradient)

    • 22-25 min: 30% to 95% B (column wash)

    • 25-27 min: 95% B

    • 27-28 min: 95% to 2% B (return to initial)

    • 28-35 min: 2% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS1 Scan Range: m/z 150-1000

  • MS/MS: Data-Dependent Acquisition (DDA) on the top 3-5 most intense ions from the MS1 scan.

  • Collision Energy: Use a stepped or optimized collision energy appropriate for peptides (e.g., 20-40 eV).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

Diagram: Troubleshooting Logic

Troubleshooting start Problem Observed peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape sensitivity Low Sensitivity/ No Peak start->sensitivity retention Shifting Retention Times start->retention cause_peak_shape_1 Strong Injection Solvent peak_shape->cause_peak_shape_1 cause_peak_shape_2 Column Contamination/ Void Formation peak_shape->cause_peak_shape_2 cause_peak_shape_3 Secondary Interactions (Silanol Activity) peak_shape->cause_peak_shape_3 cause_sensitivity_1 Poor Retention (Co-elution with void) sensitivity->cause_sensitivity_1 cause_sensitivity_2 Ion Suppression sensitivity->cause_sensitivity_2 cause_sensitivity_3 Sample Degradation/ Adsorption sensitivity->cause_sensitivity_3 cause_retention_1 Inadequate Equilibration retention->cause_retention_1 cause_retention_2 Mobile Phase Inconsistency retention->cause_retention_2 cause_retention_3 Column Aging retention->cause_retention_3

Caption: Logical flow for troubleshooting common LC-MS issues.

ProblemProbable CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary Interactions: The peptide may be interacting with active silanol (B1196071) groups on the column packing material.Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to suppress silanol activity. Consider a column with advanced end-capping.
Column Overload: Injecting too much sample can lead to peak tailing.Dilute the sample and re-inject.
Poor Peak Shape (Splitting/Fronting) Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.[9]Re-dissolve the sample in the initial mobile phase composition or a weaker solvent.
Column Contamination/Void: Particulates from the sample or mobile phase may have blocked the column inlet frit, or a void may have formed at the head of the column.[10]Replace the in-line filter and guard column. If the problem persists, try back-flushing the analytical column or replace it.
Low Sensitivity / No Peak Poor Retention: The hydrophilic peptide is eluting in the solvent front (void volume) where ion suppression is high.[11][12]- Decrease the initial percentage of organic solvent (Mobile Phase B) in your gradient. - Consider a more polar reversed-phase column (e.g., embedded polar group) or switch to Hydrophilic Interaction Chromatography (HILIC).
Ion Suppression: Salts or other contaminants in the sample are co-eluting with the peptide and interfering with ionization.Improve sample cleanup. Ensure high-purity solvents and additives (LC-MS grade) are used.[9]
Sample Adsorption: The peptide is adsorbing to sample vials or parts of the LC system.[13]Use low-adsorption vials. Prime the LC system with a few injections of the sample before the analytical run.
Shifting Retention Times Inadequate Column Equilibration: The column is not fully equilibrated to the initial mobile phase conditions between runs.[13]Increase the equilibration time at the end of the gradient. A good rule of thumb is 10 column volumes.
Mobile Phase Inconsistency: The mobile phase composition is changing over time (e.g., evaporation of the organic component).Prepare fresh mobile phases daily. Keep solvent bottles capped.
Column Aging: The stationary phase is degrading over time, leading to changes in retention characteristics.Monitor column performance with a standard. If performance degrades significantly, replace the column.

Data Presentation: Identifying Impurities by Mass

The theoretical monoisotopic mass of this compound is 390.1754 Da . When analyzing your data, look for peaks with the following mass differences from the main compound.

Impurity TypeMass Change (Da)Expected Mass (Da)Common Cause
Deletion of Val -99.0684291.1070Incomplete coupling of Valine
Deletion of Gly -57.0215333.1539Incomplete coupling of Glycine
Deletion of Ser -87.0320303.1434Incomplete coupling of Serine
Deletion of Glu -129.0426261.1328Incomplete coupling of Glutamic acid
Oxidation +15.9949406.1703Sample handling, storage, or exposure to oxidative reagents
Incomplete Boc Deprotection +100.0524490.2278Incomplete removal of Boc protecting group from N-terminus

MS/MS Fragmentation Analysis

To confirm the sequence of this compound and identify the location of any modifications, analyzing the MS/MS fragmentation pattern is crucial. The primary fragments observed are b- and y-ions, resulting from cleavage of the peptide amide bonds.

Diagram: Peptide Fragmentation

Fragmentation cluster_peptide This compound cluster_b_ions b-ions (N-terminus) cluster_y_ions y-ions (C-terminus) N_term H₂N- Val Val N_term->Val Gly Gly Val->Gly Val->Gly Val->Gly Ser Ser Gly->Ser Gly->Ser Gly->Ser Glu Glu Ser->Glu Ser->Glu Ser->Glu C_term -COOH Glu->C_term b1 b₁ b2 b₂ b3 b₃ y1 y₁ y2 y₂ y3 y₃

Caption: Fragmentation of this compound into b- and y-ions.

Below is a table of the expected monoisotopic m/z values for the singly charged b- and y-ions of this compound. Use this as a reference to interpret your MS/MS spectra.

Fragment IonSequenceExpected m/z [M+H]⁺
b₁ Val100.0757
b₂ Val-Gly157.0972
b₃ Val-Gly-Ser244.1291
y₁ Glu148.0604
y₂ Ser-Glu235.0924
y₃ Gly-Ser-Glu292.1138

References

Val-Gly-Ser-Glu (VGSE) Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the tetrapeptide Val-Gly-Ser-Glu (VGSE) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (VGSE) and what is its primary biological function?

This compound, also known as VGSE, is a tetrapeptide that has been identified as an eosinophil chemotactic factor of anaphylaxis (ECF-A).[1][2][3] Its primary biological role is to selectively attract eosinophils, a type of white blood cell involved in the immune response, particularly in allergic reactions and parasitic infections.[1][4] It has been shown to dose-dependently increase the number of human eosinophils, but not neutrophils, rosetting with complement-coated sheep erythrocytes.[1]

Q2: I am observing lower than expected bioactivity of VGSE in my cell culture experiments. What could be the cause?

Reduced bioactivity of VGSE is often linked to its degradation in the cell culture medium. Peptides, especially short ones like VGSE, are susceptible to both enzymatic and chemical degradation. The presence of proteases and peptidases in serum-containing media and secreted by cells can rapidly cleave the peptide bonds.[5][6] Additionally, the inherent chemical instability of certain amino acid residues within the VGSE sequence can contribute to its degradation over time.

Q3: What are the primary modes of degradation for VGSE in cell culture media?

VGSE can degrade through several pathways:

  • Enzymatic Degradation: The most significant cause of degradation in serum-containing media is enzymatic activity.[7][8] Serum contains a variety of proteases and peptidases that can cleave peptide bonds. Cells in culture also secrete proteases that can degrade peptides in the medium.[5][6] Peptides with unmodified N-terminal amines, like VGSE, are particularly susceptible to rapid degradation by aminopeptidases.[5][6]

  • Chemical Degradation:

    • Hydrolysis: The peptide bonds in VGSE can undergo hydrolysis, a process that is dependent on pH and temperature.[9][10] The presence of a Serine (Ser) residue can make the adjacent peptide bond susceptible to hydrolysis, potentially leading to peptide fragmentation.[9][11]

    • Diketopiperazine Formation: The Glycine (Gly) at the second position of VGSE makes it susceptible to diketopiperazine formation, where the N-terminal Val-Gly dipeptide is cleaved off.[10]

    • Pyroglutamic Acid Formation: While less likely for an internal Glutamic acid (Glu), N-terminal glutamine or glutamic acid residues in other peptides are known to cyclize into pyroglutamic acid, leading to a loss of activity.[12] The stability of the N-terminal Valine in VGSE is therefore crucial.

Q4: How can I improve the stability of VGSE in my cell culture experiments?

Several strategies can be employed to enhance the stability of VGSE:

  • Use Serum-Free or Reduced-Serum Media: If your cell line permits, using serum-free or reduced-serum media can significantly decrease the concentration of proteases and improve peptide stability.

  • Heat-Inactivate Serum: Heat-inactivating fetal bovine serum (FBS) at 56°C for 30 minutes can denature some of the proteolytic enzymes.

  • Chemical Modifications:

    • N-terminal Acetylation: Capping the N-terminus with an acetyl group can block degradation by aminopeptidases.

    • D-Amino Acid Substitution: Replacing one or more of the L-amino acids with their D-enantiomers can make the peptide resistant to cleavage by proteases.

    • Peptidomimetics: Utilizing modified peptide bonds that are resistant to enzymatic cleavage.

  • Frequent Media Changes: For long-term experiments, replenishing the media with fresh VGSE at regular intervals can help maintain a more consistent effective concentration.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or non-reproducible experimental results with VGSE. Peptide degradation leading to variable active concentrations.- Assess Peptide Stability: Perform a time-course experiment to quantify the concentration of intact VGSE in your specific cell culture medium over the duration of your experiment using HPLC or LC-MS (see Experimental Protocols).- Standardize Media and Serum: Use the same batch of media and serum for all related experiments to minimize variability in protease activity.- Aliquot Peptide Stock: Prepare single-use aliquots of your VGSE stock solution to avoid repeated freeze-thaw cycles which can degrade the peptide.
Complete loss of VGSE bioactivity. Rapid degradation of the peptide.- Switch to Serum-Free Media: If possible, conduct the experiment in a serum-free medium.- Use Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your culture medium. However, be aware that this may have off-target effects on your cells.- Modify the Peptide: Synthesize or purchase a stabilized version of VGSE (e.g., N-terminally acetylated or with D-amino acid substitutions).
Precipitation of VGSE in the culture medium. Poor solubility of the peptide at the working concentration or interaction with media components.- Check Solubility: Ensure the final concentration of VGSE in the media does not exceed its solubility limit. Dissolve the peptide in a small amount of an appropriate solvent (e.g., DMSO, sterile water) before adding it to the media.- Use Low-Binding Plates: Peptides can adsorb to plastic surfaces. Using low-protein-binding plates may help maintain the effective concentration in the medium.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media by HPLC-MS

This protocol provides a method to quantify the degradation of VGSE in a specific cell culture medium over time.

Materials:

  • This compound (VGSE) peptide

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • 96-well cell culture plate (low-protein-binding recommended)

  • HPLC-MS system

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) (ACN)

  • Sterile, nuclease-free water

Methodology:

  • Prepare VGSE Working Solution: Prepare a concentrated stock solution of VGSE in an appropriate sterile solvent (e.g., sterile water or DMSO). From this stock, prepare a working solution of VGSE in your complete cell culture medium at the final concentration used in your experiments.

  • Incubation:

    • Add the VGSE-containing medium to multiple wells of a 96-well plate.

    • Incubate the plate in a cell culture incubator (37°C, 5% CO₂) for the duration of your typical experiment (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Include control wells with VGSE in serum-free medium to differentiate between enzymatic and chemical degradation.

  • Sample Collection: At each time point, collect an aliquot of the medium from triplicate wells.

  • Quench Degradation: Immediately stop enzymatic activity in the collected samples by adding a quenching solution, such as an equal volume of acetonitrile with 0.1% TFA. This will precipitate proteins and proteases.

  • Sample Preparation for LC-MS:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • LC-MS Analysis:

    • Analyze the supernatant using a suitable reversed-phase HPLC column coupled to a mass spectrometer.

    • Develop a gradient elution method using water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) to separate the intact VGSE from its degradation products.

    • Monitor the ion corresponding to the mass of intact VGSE.

  • Data Analysis:

    • Integrate the peak area of the intact VGSE at each time point.

    • Normalize the peak area at each time point to the peak area at time zero.

    • Plot the percentage of remaining VGSE against time to determine its stability profile and half-life in the specific cell culture medium.

Data Presentation

Table 1: Hypothetical Stability of VGSE in Different Cell Culture Media

Time (hours)% Remaining VGSE in DMEM + 10% FBS% Remaining VGSE in Serum-Free DMEM
0100100
27598
45295
82891
24<582
48Not Detected70

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Visualizations

Putative Signaling Pathway for VGSE-Induced Eosinophil Chemotaxis

As a chemoattractant, VGSE likely exerts its effects by binding to a G-protein coupled receptor (GPCR) on the surface of eosinophils. This binding initiates a downstream signaling cascade leading to cytoskeletal rearrangements and cell migration.

VGSE_Signaling_Pathway VGSE This compound (VGSE) GPCR G-Protein Coupled Receptor (GPCR) VGSE->GPCR Binds G_protein Heterotrimeric G-protein (αβγ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin_remodeling Actin Cytoskeleton Remodeling Ca_release->Actin_remodeling Modulates PKC->Actin_remodeling Phosphorylates Targets Chemotaxis Eosinophil Chemotaxis Actin_remodeling->Chemotaxis

Caption: Putative GPCR signaling pathway for VGSE-induced eosinophil chemotaxis.

Experimental Workflow for Assessing VGSE Stability

This diagram outlines the key steps in determining the stability of VGSE in cell culture media.

Stability_Workflow start Start: Prepare VGSE in Cell Culture Medium incubate Incubate at 37°C, 5% CO₂ start->incubate collect_samples Collect Aliquots at Different Time Points incubate->collect_samples quench Quench Enzymatic Activity (e.g., with ACN/TFA) collect_samples->quench centrifuge Centrifuge to Remove Precipitated Proteins quench->centrifuge analyze Analyze Supernatant by HPLC-MS centrifuge->analyze quantify Quantify Peak Area of Intact VGSE analyze->quantify plot Plot % Remaining VGSE vs. Time quantify->plot end End: Determine Stability Profile and Half-Life plot->end

Caption: Workflow for VGSE stability assessment in cell culture media.

References

Minimizing batch-to-batch variability of synthetic Val-Gly-Ser-Glu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing batch-to-batch variability in the synthesis of the tetrapeptide Val-Gly-Ser-Glu.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in the synthesis of this compound?

Batch-to-batch variability in synthetic peptides like this compound can be attributed to several factors throughout the manufacturing process. Key sources include variations in the quality and purity of raw materials such as amino acid derivatives and reagents used in solid-phase peptide synthesis (SPPS). Inconsistencies in the synthesis process itself, such as incomplete coupling or deprotection steps, can lead to the formation of deletion or truncated peptide sequences.[1] The efficiency of the cleavage and deprotection steps, where the peptide is removed from the resin and protecting groups are cleaved, can also vary. Furthermore, differences in the purification process, particularly with high-performance liquid chromatography (HPLC), can result in differing levels of process-related impurities. Finally, variations in the lyophilization, handling, and storage of the final peptide product can affect its stability and water content, contributing to batch inconsistencies.[1]

Q2: How can I detect and quantify batch-to-batch variability?

The primary methods for detecting and quantifying variability between batches of this compound are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC is used to assess the purity of the peptide by separating the target peptide from impurities.[2] By comparing the chromatograms of different batches, you can identify variations in the impurity profile. The percentage of purity is typically calculated by dividing the area of the main peak by the total area of all peaks.[3]

  • Mass Spectrometry confirms the identity of the synthesized peptide by measuring its molecular weight.[2] It can also help identify impurities by their mass differences from the target peptide. By comparing the mass spectra of different batches, you can check for consistency in the desired product and the presence of any unexpected species.

For a more rigorous quantification of peptide content, Amino Acid Analysis (AAA) is considered the gold standard. This technique determines the exact amount of each amino acid in a sample, providing a more accurate measure of the total peptide quantity than UV absorbance in HPLC, which can be affected by the presence of non-peptide impurities.[4]

Q3: What specific side reactions should I be aware of when synthesizing this compound?

The amino acid sequence this compound presents several potential side reactions during Fmoc-based solid-phase peptide synthesis:

  • Valine (Val): Due to its β-branched and sterically hindered nature, the coupling of Fmoc-Val-OH can be slow and incomplete. This can lead to the formation of deletion sequences where the Valine residue is missing.[5]

  • Serine (Ser): The hydroxyl group of serine can be a site for side reactions. Racemization can be induced, particularly when using certain bases like DIPEA during coupling.[4][6]

  • Glutamic Acid (Glu): If Glutamic acid is at the N-terminus of the peptide, it can undergo cyclization to form pyroglutamic acid, especially under acidic conditions or upon prolonged storage.[7][8][9] This results in a mass loss of 18 Da.[10]

Troubleshooting Guide

Low Peptide Purity After Synthesis

Problem: My HPLC analysis of the crude this compound peptide shows low purity with many unexpected peaks.

Possible Causes and Solutions:

Possible Cause Recommended Action
Incomplete Fmoc Deprotection Incomplete removal of the Fmoc protecting group from the N-terminal amine of the growing peptide chain is a common cause of deletion sequences. Extend the deprotection time or use a stronger deprotection solution (e.g., containing DBU), but be cautious as DBU can promote other side reactions.[11]
Inefficient Coupling The coupling of amino acids, especially the sterically hindered Valine, may be incomplete. Consider "double coupling," where the coupling step is repeated with fresh reagents before proceeding to the next deprotection step. Increasing the concentration of the amino acid and coupling reagents can also improve efficiency.[12]
Peptide Aggregation Hydrophobic sequences can be prone to aggregation on the resin, hindering reagent access. If aggregation is suspected, consider using a different solvent system (e.g., NMP instead of DMF) or synthesizing at a slightly elevated temperature.[13][14]
Side Reactions Specific side reactions related to Serine or Glutamic acid may be occurring. Review the "Potential Side Reactions and Mitigation Strategies" table below and adjust your synthesis protocol accordingly.
Poor Quality Reagents Ensure that your amino acids, coupling reagents, and solvents are of high purity and are not degraded. Use fresh reagents whenever possible.[15]
Unexpected Peaks in Mass Spectrometry

Problem: My mass spectrometry results show peaks that do not correspond to the expected mass of this compound.

Possible Causes and Solutions:

This is often due to modifications or impurities from the synthesis process. The following table lists common mass shifts and their potential sources:

Mass Shift Potential Cause Explanation
-18 Da Pyroglutamate (B8496135) Formation Cyclization of the N-terminal Glutamic acid.[10]
-101 Da (Val deletion) Incomplete Coupling Failure to couple the Valine residue.
-57 Da (Gly deletion) Incomplete Coupling Failure to couple the Glycine residue.
-87 Da (Ser deletion) Incomplete Coupling Failure to couple the Serine residue.
+16 Da Oxidation Oxidation of susceptible residues, though less common for Val, Gly, Ser, Glu.
+22 Da Sodium Adduct Formation of a sodium adduct ([M+Na]+) during mass spectrometry analysis.
+38 Da Potassium Adduct Formation of a potassium adduct ([M+K]+) during mass spectrometry analysis.
+56 Da t-Butyl Adduct Incomplete removal of the t-butyl protecting group from Serine or Glutamic acid.

Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis of this compound

This protocol is for a 0.1 mmol scale synthesis on a rink amide resin to yield a C-terminally amidated peptide.

1. Resin Preparation:

  • Weigh out approximately 300 mg of rink amide resin.

  • Place the resin in a reaction vessel and swell in DMF for 1 hour.

  • Drain the DMF.

2. First Amino Acid (Glu) Coupling:

  • Deprotect the resin by adding 8 mL of 20% (v/v) piperidine (B6355638) in DMF and agitating for 1 hour.

  • Wash the resin 3 times with DMF.

  • In a separate vial, dissolve 4 equivalents of Fmoc-Glu(OtBu)-OH and 3.9 equivalents of a coupling reagent (e.g., HBTU) in DMF. Add 8 equivalents of DIPEA and allow to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Wash the resin 3 times with DMF.

3. Subsequent Amino Acid Cycles (Ser, Gly, Val):

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 7 minutes. Repeat once. Wash the resin 5 times with DMF.[16]

  • Coupling: In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid (Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, or Fmoc-Val-OH) and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA and pre-activate for 2 minutes. Add to the resin and agitate for 2 hours. For Valine, consider a longer coupling time or double coupling.

  • Washing: Wash the resin 3 times with DMF after each coupling step.

4. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: HPLC Purification of this compound

This compound is a relatively hydrophilic peptide. The following is a general protocol for its purification by reverse-phase HPLC.

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophilic peptides, starting with acidified water (e.g., 0.1% TFA in water) is recommended.[17] If solubility is an issue, a small amount of acetonitrile (B52724) or DMSO can be added.[17]

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.

  • Gradient: A shallow gradient is often suitable for hydrophilic peptides. For example, start with a low percentage of Mobile Phase B (e.g., 5%) and increase it gradually over 20-30 minutes to a final concentration that elutes the peptide (e.g., 30-40%).

  • Flow Rate: Typically 1 mL/min for an analytical column.

  • Detection: UV absorbance at 214-220 nm.[18]

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the fractions with the desired purity.

  • Lyophilize the pooled fractions to obtain the purified peptide.

Protocol 3: Mass Spectrometry Analysis of this compound

1. Sample Preparation:

  • Dissolve a small amount of the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

2. Mass Spectrometry Parameters (ESI-MS):

  • Ionization Mode: Positive ion mode is standard for peptides.

  • Mass Range: Scan a mass range that includes the expected molecular weight of the peptide (approximately 400-600 m/z for the +1 charge state).

  • Data Analysis: Look for the monoisotopic mass of the protonated molecule [M+H]+. Also, check for common adducts such as [M+Na]+ and [M+K]+.

Data and Visualizations

Table 1: Common Side Reactions and Mitigation Strategies for this compound Synthesis
Amino Acid Side Reaction Description Mitigation Strategy
Valine Incomplete CouplingSteric hindrance slows down the reaction, leading to deletion of Val.[5]Use a more potent coupling reagent (e.g., HATU), increase coupling time, perform a double coupling, or synthesize at a slightly elevated temperature.[13][19]
Serine RacemizationThe chiral center can be epimerized during activation, especially with certain bases.[4][6]Use a base like collidine instead of DIPEA. For sensitive couplings, base-free conditions with DIC/HOBt are recommended.[4][6]
Glutamic Acid Pyroglutamate FormationThe N-terminal glutamic acid can cyclize to form pyroglutamic acid, resulting in a mass loss of 18 Da.[10]This is more likely to occur under acidic conditions or with prolonged heating. Minimize exposure to strong acids and high temperatures during workup and storage.[8]

Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Glu Couple Fmoc-Glu(OtBu)-OH Deprotection1->Coupling_Glu Wash1 Wash (DMF) Coupling_Glu->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Ser Couple Fmoc-Ser(tBu)-OH Deprotection2->Coupling_Ser Wash2 Wash Coupling_Ser->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling_Gly Couple Fmoc-Gly-OH Deprotection3->Coupling_Gly Wash3 Wash Coupling_Gly->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Coupling_Val Couple Fmoc-Val-OH Deprotection4->Coupling_Val Wash4 Wash Coupling_Val->Wash4 Final_Deprotection Final Fmoc Deprotection Wash4->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide

Caption: A stepwise workflow for the solid-phase synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Peptide Purity

Troubleshooting_Purity Start Low Crude Purity in HPLC CheckMS Analyze by Mass Spectrometry Start->CheckMS Deletion Deletion Sequences (-57, -87, -101 Da) CheckMS->Deletion Deletion Detected Modification Unexpected Mass (e.g., -18, +56 Da) CheckMS->Modification Modification Detected IncompleteCoupling Incomplete Coupling Deletion->IncompleteCoupling IncompleteDeprotection Incomplete Deprotection Deletion->IncompleteDeprotection SideReaction Side Reaction Modification->SideReaction OptimizeCoupling Optimize Coupling: - Double couple - Increase time/equivalents - Change coupling reagent IncompleteCoupling->OptimizeCoupling OptimizeDeprotection Optimize Deprotection: - Increase time - Add DBU IncompleteDeprotection->OptimizeDeprotection OptimizeConditions Adjust Synthesis Conditions: - Review base/solvent - Check for pyroglutamate formation SideReaction->OptimizeConditions

Caption: A decision tree for troubleshooting low purity in peptide synthesis.

References

Technical Support Center: Solid-Phase Synthesis of Val-Gly-Ser-Glu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of the tetrapeptide Val-Gly-Ser-Glu. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this peptide, with a focus on addressing low yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a significantly low yield for my this compound synthesis. What are the most likely causes?

A1: Low yield in the solid-phase synthesis of this compound can stem from several factors throughout the synthesis process. The most common culprits are incomplete Fmoc deprotection and inefficient coupling reactions.[1][2] These issues are often exacerbated by peptide aggregation on the solid support.[3] Other potential causes include side reactions involving the amino acid side chains of Serine and Glutamic acid, and problems during the final cleavage and purification steps.

Q2: How can I identify if incomplete coupling is the primary issue in my synthesis?

A2: The most direct way to monitor coupling efficiency is through a qualitative colorimetric test, such as the Kaiser test (ninhydrin test).[4] A positive Kaiser test (blue or purple beads) after a coupling step indicates the presence of unreacted free primary amines, signifying an incomplete reaction. Conversely, a negative test (yellow or colorless beads) suggests a successful coupling. For more quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry at intermediate steps.[5]

Q3: Valine is a sterically hindered amino acid. What specific strategies can I employ to improve its coupling efficiency?

A3: The β-branched side chain of Valine can indeed make its coupling challenging.[6][7] To improve the coupling yield of Valine, consider the following strategies:

  • Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion.[8]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can enhance the reaction kinetics.[8]

  • Use a More Potent Coupling Reagent: If standard coupling reagents like HBTU/HATU are not effective, consider more potent activators.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature can help overcome the steric hindrance, although this should be done cautiously to avoid side reactions.

Q4: My peptide sequence contains Glycine and Serine, which can promote aggregation. How can I mitigate this?

A4: Peptide aggregation can significantly hinder both coupling and deprotection steps by making the reactive sites inaccessible.[3][9] To address aggregation in the this compound sequence:

  • Chaotropic Agents: Incorporate chaotropic salts like LiCl into the coupling and deprotection solutions to disrupt secondary structures.[1]

  • Alternative Solvents: Consider using N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF), as NMP can be more effective at solvating aggregating peptide chains.[10]

  • Microwave-Assisted Synthesis: Microwave energy can help to break up aggregates and accelerate both coupling and deprotection reactions.[1]

Q5: What are the common side reactions associated with Serine and Glutamic acid, and how can they be minimized?

A5: The side chains of Serine and Glutamic acid can be susceptible to side reactions:

  • Serine: The hydroxyl group of Serine can undergo O-acylation. This can be minimized by ensuring complete deprotection of the preceding amino acid and using an appropriate excess of the activated amino acid.

  • Glutamic Acid: The γ-carboxyl group of Glutamic acid can lead to the formation of pyroglutamate (B8496135) at the N-terminus if the glutamic acid is the N-terminal residue.[11] While Valine is the N-terminal residue in this sequence, incomplete capping could theoretically lead to side reactions. More commonly, side reactions can occur during cleavage if inappropriate scavengers are used.[12]

Q6: I suspect incomplete Fmoc deprotection. What are my options to improve this step?

A6: Incomplete Fmoc deprotection leads to deletion sequences and a lower yield of the desired peptide.[2][4] To enhance the efficiency of this step:

  • Extended Deprotection Time: Increase the incubation time with the piperidine (B6355638) solution or perform the deprotection step twice.[1]

  • Use of a Stronger Base: A small amount of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution to accelerate Fmoc removal.[1][13] However, DBU should be used with caution as it can promote side reactions like aspartimide formation.[13]

  • Monitoring Deprotection: The completion of the deprotection can be monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct in the drained deprotection solution.[5]

Q7: What is the optimal cleavage cocktail for this compound?

A7: A standard cleavage cocktail for peptides without particularly sensitive residues is Trifluoroacetic acid (TFA) with scavengers. For this compound, a commonly used and effective cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). A simpler, less odorous alternative for many sequences is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water. The choice of scavengers is crucial to prevent the modification of amino acid side chains by reactive cationic species generated during cleavage.[14]

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions for the synthesis of this compound.

Issue Potential Cause Recommended Solution Monitoring Method
Low overall yield Incomplete coupling of one or more amino acids.- Perform double coupling, especially for Valine.[8]- Increase the concentration of amino acids and coupling reagents.[8]- Use a more potent coupling reagent (e.g., HATU, HCTU).Kaiser Test[4]
Incomplete Fmoc deprotection.- Extend deprotection time or perform a double deprotection.[1]- Add a small percentage of DBU to the piperidine solution.[1][13]UV monitoring of the deprotection solution.[5]
Peptide aggregation.- Use NMP as a solvent or in a mixture with DMF.[10]- Add chaotropic agents like LiCl.[1]- Employ microwave-assisted synthesis.[1]Resin swelling observation (shrinking indicates aggregation).[3]
Presence of deletion sequences in final product Incomplete coupling.See "Low overall yield" -> "Incomplete coupling".HPLC and Mass Spectrometry of the crude product.
Incomplete Fmoc deprotection.See "Low overall yield" -> "Incomplete Fmoc deprotection".HPLC and Mass Spectrometry of the crude product.
Side products observed in mass spectrometry O-acylation of Serine.Ensure complete deprotection of Glycine before coupling Serine.HPLC and Mass Spectrometry.
Side reactions with Glutamic acid side chain.Use appropriate scavengers in the cleavage cocktail.[14]HPLC and Mass Spectrometry.
Difficulty precipitating the peptide after cleavage The peptide is soluble in the precipitation solvent (e.g., ether).- Concentrate the TFA solution before adding cold ether.[15]- Try a different precipitation solvent.Visual inspection for precipitate.
Incomplete cleavage from the resin.- Extend the cleavage time.- Use a stronger cleavage cocktail.[15]Re-cleave the resin and analyze the supernatant.[15]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (v/v) to the resin.

  • Agitate the mixture at room temperature for 20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 times).

  • Proceed to the coupling step.

Protocol 2: Coupling of a Standard Amino Acid (e.g., Glycine, Serine, Glutamic Acid)

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Perform a Kaiser test to check for completion. If the test is positive, continue agitation for another hour or perform a second coupling.

  • Drain the coupling solution and wash the resin with DMF (5 times).

Protocol 3: Double Coupling of Valine

  • Follow Protocol 2 for the first coupling of Fmoc-Val-OH.

  • After the first coupling and washing steps, repeat steps 1-6 of Protocol 2 for a second coupling of Fmoc-Val-OH.

Protocol 4: Cleavage and Deprotection

  • Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Prepare the cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% EDT).

  • Add the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Visualizations

experimental_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling_glu Couple Fmoc-Glu(OtBu)-OH deprotection->coupling_glu deprotection2 Fmoc Deprotection coupling_glu->deprotection2 coupling_ser Couple Fmoc-Ser(tBu)-OH deprotection2->coupling_ser deprotection3 Fmoc Deprotection coupling_ser->deprotection3 coupling_gly Couple Fmoc-Gly-OH deprotection3->coupling_gly deprotection4 Fmoc Deprotection coupling_gly->deprotection4 coupling_val Couple Fmoc-Val-OH deprotection4->coupling_val final_deprotection Final Fmoc Deprotection coupling_val->final_deprotection cleavage Cleavage & Deprotection (e.g., Reagent K) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification end End: This compound purification->end

Caption: Standard solid-phase synthesis workflow for this compound.

troubleshooting_logic start Low Yield Detected check_coupling Perform Kaiser Test after each coupling start->check_coupling coupling_incomplete Coupling Incomplete (Positive Kaiser Test) check_coupling->coupling_incomplete Positive coupling_ok Coupling Complete (Negative Kaiser Test) check_coupling->coupling_ok Negative action_coupling Action: - Double couple - Increase reagent concentration - Use stronger coupling reagent coupling_incomplete->action_coupling check_deprotection Monitor Fmoc removal (UV Spec) coupling_ok->check_deprotection deprotection_incomplete Deprotection Incomplete check_deprotection->deprotection_incomplete Incomplete deprotection_ok Deprotection Complete check_deprotection->deprotection_ok Complete action_deprotection Action: - Extend deprotection time - Add DBU to piperidine deprotection_incomplete->action_deprotection check_aggregation Observe Resin Swelling deprotection_ok->check_aggregation aggregation_suspected Aggregation Suspected (Resin Shrinking) check_aggregation->aggregation_suspected Shrinking final_cleavage Review Cleavage Protocol check_aggregation->final_cleavage Normal action_aggregation Action: - Use NMP solvent - Add chaotropic agents - Use microwave synthesis aggregation_suspected->action_aggregation

Caption: Troubleshooting decision tree for low yield in peptide synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tetrapeptide Val-Gly-Ser-Glu (VGSE). This guide provides detailed troubleshooting information and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively handling and solubilizing this peptide.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of the this compound peptide?

This compound is a tetrapeptide with the sequence L-valyl-glycyl-L-seryl-L-glutamic acid.[1] It is also known as an eosinophilotactic tetrapeptide (ECF-A).[2] The properties of its constituent amino acids are:

  • Valine (Val): A hydrophobic amino acid.[3]

  • Glycine (Gly): The smallest amino acid, which can contribute to conformational flexibility and help reduce aggregation.[3][4]

  • Serine (Ser): A polar, uncharged amino acid.[3][5]

  • Glutamic Acid (Glu): An acidic amino acid with a negatively charged side chain at neutral pH.[3][5]

Q2: I'm having trouble dissolving my lyophilized this compound. Why is it not dissolving in water?

Solubility issues with peptides are common and depend on their amino acid composition.[6] this compound is classified as an acidic peptide due to the presence of a glutamic acid residue and the C-terminal carboxyl group. Peptides with a net negative charge can be difficult to dissolve in neutral water because of intermolecular interactions and potential aggregation.[7] While it is a short peptide, which generally favors solubility, the presence of the hydrophobic valine residue can also contribute to dissolution challenges.[8]

Q3: How do I determine the theoretical charge of this compound to select a solvent?

To predict a suitable solvent, you can calculate the peptide's overall charge at a neutral pH (around 7.0).[9][10] A value is assigned to each charged group:

  • +1 for each basic residue (Lys, Arg, His) and the N-terminus.

  • -1 for each acidic residue (Asp, Glu) and the C-terminus.[11]

For this compound:

  • N-terminal amine group: +1

  • Glutamic Acid (Glu) side chain: -1

  • C-terminal carboxyl group: -1

  • Total Net Charge: (1) + (-1) + (-1) = -1

Since the net charge is negative, this compound is an acidic peptide.[7][10]

G cluster_peptide This compound Charge Calculation (pH ~7) N_Term N-Terminus Charge_N +1 N_Term->Charge_N Glu_Side Glu Side Chain Charge_Glu -1 Glu_Side->Charge_Glu C_Term C-Terminus Charge_C -1 C_Term->Charge_C Total Net Charge = -1 (Acidic Peptide) Charge_N->Total Charge_Glu->Total Charge_C->Total

Diagram of the charge calculation for this compound.

Troubleshooting Guide: Solubility Issues

If you encounter solubility problems with this compound, follow this step-by-step guide. Always start by attempting to dissolve a small aliquot of the peptide before using the entire sample.[10]

Step 1: Initial Attempt with Aqueous Solutions
  • Distilled Water: For short peptides (<5 residues), water is the first solvent to try.[8] However, as an acidic peptide, this compound may not fully dissolve.

  • Phosphate-Buffered Saline (PBS, pH 7.4): Acidic peptides can sometimes be soluble in PBS.[6][7] This is often a good starting point if the peptide is intended for biological assays.

Step 2: Using a Basic Solvent for Acidic Peptides

If the peptide remains insoluble, the negative net charge needs to be addressed.

  • Add a Basic Solution: Introduce a small amount (e.g., < 50 µL) of a dilute basic solution like 0.1% aqueous ammonia (B1221849) (NH₄OH) or 0.1 M ammonium (B1175870) bicarbonate to your peptide-water mixture.[6][7][9] This will deprotonate the carboxyl groups, increasing the net negative charge and promoting repulsion between peptide molecules, which aids dissolution.

  • Dilute: Once the peptide is dissolved in the basic solution, dilute it to the final desired concentration with your aqueous buffer or water.[7]

Step 3: Last Resort - Organic Solvents

If the peptide still fails to dissolve, which may indicate aggregation due to hydrophobic interactions, an organic solvent can be used as a last resort.[9]

  • Dissolve in Minimal DMSO: Add a small volume of Dimethyl sulfoxide (B87167) (DMSO) to the dry peptide to dissolve it completely.[8][10]

  • Dilute Slowly: Carefully add the DMSO stock solution dropwise into your aqueous buffer while vortexing to reach the final concentration. This helps prevent the peptide from precipitating out of solution. Keep the final DMSO concentration as low as possible, as it can be toxic in many biological experiments.[10]

General Tips for Improving Solubility
  • Sonication: Brief periods of sonication in a water bath can help break up aggregates and enhance dissolution.[6][10]

  • Gentle Warming: Warming the solution to a temperature below 40°C may also improve solubility.[8]

  • Centrifugation: Before opening the vial, centrifuge it briefly to ensure all the lyophilized powder is at the bottom.[10]

Data Presentation

The following table summarizes the recommended solvents and the rationale for their use in dissolving this compound.

Solvent/Method Type Rationale When to Use
Distilled H₂O AqueousA universal starting solvent for short peptides.[8][12]First attempt for any new peptide.
PBS (pH 7.0-7.4) Buffered AqueousPhysiologically relevant buffer; suitable for acidic peptides at low concentrations.[6][7]If the peptide is for cell-based assays and water fails.
0.1% NH₄OH (aq) Basic SolutionIncreases the net negative charge on the acidic peptide, enhancing solubility through electrostatic repulsion.[6][9]When the peptide is insoluble in neutral aqueous solutions.
DMSO Organic SolventSolubilizes peptides with hydrophobic character or strong aggregation tendencies.[8][10]As a last resort when aqueous and basic methods fail.

Experimental Protocols

Protocol 1: General Peptide Solubility Test

This protocol is designed to identify a suitable solvent without risking the entire peptide sample.

  • Aliquot: Dispense a small, known amount (e.g., 1 mg) of the lyophilized this compound peptide into a microcentrifuge tube.

  • Initial Solvent: Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex briefly.

  • Assess Solubility: Observe the solution. A clear solution indicates full dissolution. If it is cloudy or contains visible particles, the peptide is not soluble.

  • Troubleshoot: If insoluble, proceed sequentially through the solvents listed in the troubleshooting guide (PBS, then dilute base). After each addition, vortex and assess. If all fail, use a fresh aliquot to test solubility in a minimal volume of DMSO.

  • Record: Note the solvent and final concentration at which the peptide fully dissolves.

Protocol 2: Reconstitution of this compound (Acidic Peptide)

This protocol outlines the standard procedure for solubilizing an acidic peptide like this compound.

  • Preparation: Briefly centrifuge the vial of lyophilized peptide to pellet the contents. Allow the vial to warm to room temperature before opening.[10]

  • Initial Dissolution: Add the required volume of sterile water or PBS (pH 7.4) to the vial to make a stock solution (e.g., 1-2 mg/mL).[11] Vortex gently.

  • Aid Dissolution: If the peptide does not dissolve completely, place the vial in a bath sonicator for 3 cycles of 10 seconds, chilling on ice in between to prevent heating.[10]

  • pH Adjustment: If insolubility persists, add 10-50 µL of 0.1% aqueous ammonium hydroxide (B78521) (NH₄OH) and vortex until the solution is clear.[9]

  • Final Dilution: Once the peptide is in solution, it can be diluted to the final working concentration using the appropriate sterile buffer for your experiment.

  • Storage: For storage, aliquot the peptide solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]

G start Start: Lyophilized this compound test_small Test with a small aliquot first start->test_small add_water Add sterile H₂O or PBS (pH 7.4) test_small->add_water check1 Is solution clear? add_water->check1 sonicate Sonicate and/or warm gently (<40°C) check1->sonicate No success Peptide Dissolved Proceed with experiment check1->success Yes check2 Is solution clear? sonicate->check2 add_base Add minimal 0.1% NH₄OH check2->add_base No check2->success Yes check3 Is solution clear? add_base->check3 use_dmso Last Resort: Use minimal DMSO, then dilute check3->use_dmso No check3->success Yes use_dmso->success

Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Synthesis of Val-Gly-Ser-Glu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the tetrapeptide Val-Gly-Ser-Glu.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: During the solid-phase peptide synthesis (SPPS) of this compound using Fmoc chemistry, several side reactions can occur, leading to impurities and reduced yield. The primary side reactions to anticipate are:

  • Aspartimide Formation: The glutamic acid (Glu) residue is prone to intramolecular cyclization, especially when followed by a sterically unhindered amino acid like glycine (B1666218) in a different sequence. This is a significant concern as it can lead to the formation of α- and β-peptide impurities, as well as racemization.[1][2]

  • Diketopiperazine (DKP) Formation: The Gly-Ser sequence at the C-terminus is susceptible to intramolecular cyclization after the removal of the Fmoc group from the serine residue, forming a stable six-membered diketopiperazine ring. This leads to the cleavage of the dipeptide from the resin and terminates chain elongation.[3][4]

  • Racemization: The valine (Val) residue, being a β-branched amino acid, is susceptible to racemization during the activation step of the coupling reaction. This can lead to the incorporation of D-Val instead of L-Val, affecting the peptide's final conformation and biological activity.[5][6]

  • O-Acylation of Serine: The hydroxyl group of the serine residue can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of a branched peptide.

Q2: How can I prevent aspartimide formation at the Glutamic acid (Glu) residue?

A2: Aspartimide formation is a base-catalyzed side reaction. Several strategies can be employed to minimize its occurrence:

  • Addition of HOBt to the Deprotection Solution: Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) solution used for Fmoc deprotection can significantly suppress aspartimide formation.[2][7]

  • Use of Piperazine (B1678402) for Fmoc Deprotection: Replacing piperidine with piperazine for Fmoc removal has been shown to reduce aspartimide formation. Piperazine is a weaker base than piperidine, which slows down the rate of the side reaction. The combination of piperazine with HOBt appears to be particularly effective.[7][8][9]

  • Use of Bulky Side-Chain Protecting Groups for Glu: Employing sterically hindered protecting groups on the side chain of glutamic acid can physically obstruct the intramolecular cyclization.

Q3: What is the best way to avoid diketopiperazine formation with the Gly-Ser sequence?

A3: Diketopiperazine formation is most prominent after the deprotection of the second amino acid in the sequence. To mitigate this:

  • Use of 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly sensitive to acid, allowing for the cleavage of the peptide under very mild acidic conditions while keeping the side-chain protecting groups intact. The steric hindrance of the trityl group also helps to suppress DKP formation.

  • Dipeptide Coupling: Instead of coupling Fmoc-Ser-OH followed by Fmoc-Gly-OH, using a pre-formed Fmoc-Gly-Ser-OH dipeptide for the coupling can bypass the susceptible stage for DKP formation.

Q4: How can I minimize racemization of the Valine residue?

A4: Racemization of valine occurs during the activation step. The choice of coupling reagent and additives is crucial:

  • Use of Racemization-Suppressing Additives: The addition of HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the coupling reaction mixture can significantly reduce racemization.[10]

  • Choice of Coupling Reagent: Uronium/aminium-based coupling reagents like HBTU and HATU, when used with HOBt or HOAt, are known to be efficient and cause minimal racemization.[10] Carbodiimides like DIC can also be used, but the addition of HOBt or Oxyma is essential.

  • Controlled Temperature: Performing the coupling reaction at a lower temperature can help to reduce the rate of racemization.

Quantitative Data Summary

The following tables summarize the effectiveness of different quenching strategies for common side reactions. It is important to note that the extent of side reactions is highly sequence-dependent, and the data presented here are from model studies that may not directly translate to the this compound sequence but provide a valuable comparison.

Table 1: Aspartimide Formation Reduction

Deprotection ReagentAdditiveModel Peptide% Aspartimide FormationReference
20% Piperidine in DMFNoneVKDGYI10.90%[9]
20% Piperidine in DMF0.1M HOBtVKDGYI5.55%[9]
20% Piperazine in DMFNoneModel Peptide II~15%[8]
20% Piperazine in DMF0.1M HOBtModel Peptide II<5%[8]

Table 2: Racemization of Amino Acids with Different Coupling Reagents

Amino AcidCoupling Reagent% D-Isomer FormedReference
Fmoc-L-His(Trt)-OHDIC/Oxyma1.8%[5]
Fmoc-L-His(Trt)-OHHATU/NMM~10%[5]
Fmoc-L-Cys(Trt)-OHDIC/OxymaNot detected[5]
Generic Amino AcidDCCup to 25%[6]
Generic Amino AcidDICLower than EDC[6]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general procedure for the manual synthesis of this compound on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (IPA) (3 times), and finally DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin as described in step 2.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence (Glu, Ser, Gly, Val).

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group from Valine using the procedure in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Quenching Aspartimide Formation using HOBt in the Deprotection Step

To suppress aspartimide formation, modify the Fmoc deprotection step (Protocol 1, step 2) as follows:

  • Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.

  • Use this solution for both deprotection treatments.

Visualizations

experimental_workflow start Start: Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, IPA) deprotect1->wash1 couple_glu Couple Fmoc-Glu(OtBu)-OH (HBTU/HOBt/DIPEA) wash1->couple_glu wash2 Wash couple_glu->wash2 deprotect2 Fmoc Deprotection wash2->deprotect2 wash3 Wash deprotect2->wash3 couple_ser Couple Fmoc-Ser(tBu)-OH wash3->couple_ser wash4 Wash couple_ser->wash4 deprotect3 Fmoc Deprotection wash4->deprotect3 wash5 Wash deprotect3->wash5 couple_gly Couple Fmoc-Gly-OH wash5->couple_gly wash6 Wash couple_gly->wash6 deprotect4 Fmoc Deprotection wash6->deprotect4 wash7 Wash deprotect4->wash7 couple_val Couple Fmoc-Val-OH wash7->couple_val wash8 Wash couple_val->wash8 final_deprotect Final Fmoc Deprotection wash8->final_deprotect wash9 Wash final_deprotect->wash9 cleave Cleavage from Resin (TFA/TIS/H2O) wash9->cleave purify Purification (RP-HPLC) cleave->purify end This compound purify->end

Caption: Fmoc-SPPS workflow for this compound synthesis.

aspartimide_formation peptide Peptide-Glu(OR)-Gly-Resin deprotonation Backbone Amide Deprotonation (Base) peptide->deprotonation Piperidine cyclization Intramolecular Cyclization deprotonation->cyclization aspartimide Aspartimide Intermediate cyclization->aspartimide hydrolysis Piperidine/Water Attack aspartimide->hydrolysis products Mixture of: α-peptide β-peptide Racemized peptide hydrolysis->products

Caption: Mechanism of aspartimide formation at the Glu residue.

vgse_signaling vgse This compound (Eosinophilotactic Tetrapeptide) receptor Eosinophil Chemoattractant Receptor vgse->receptor Binds to g_protein G-protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 and DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release chemotaxis Eosinophil Chemotaxis (Cell Migration) ca_release->chemotaxis Leads to

Caption: Proposed signaling pathway for this compound (VGSE).

References

Improving signal-to-noise ratio in Val-Gly-Ser-Glu bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in Val-Gly-Ser-Glu (VGSE) bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering potential causes and solutions to enhance assay performance.

High Background Signal

Q1: I am observing a high background signal in my this compound ELISA. What are the common causes and how can I reduce it?

High background can mask the specific signal, leading to reduced assay sensitivity. The hydrophilic nature of the this compound peptide (XLogP3 -5.1) can sometimes contribute to non-specific binding if the assay conditions are not optimized.[1]

Possible Causes & Solutions:

  • Ineffective Blocking: The blocking buffer may not be adequately preventing non-specific binding of antibodies or the peptide to the microplate wells.[2][3]

    • Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk).[2] You can also try different blocking agents, as some may be more effective for your specific antibody pair and sample matrix.[4] Extending the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) can also improve blocking efficiency.[3]

  • Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[4]

    • Solution: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. This involves testing a range of dilutions to find the concentration that provides the best signal-to-noise ratio.

  • Insufficient Washing: Inadequate washing between steps can leave unbound reagents in the wells, contributing to high background.[4][5]

    • Solution: Increase the number of wash cycles (e.g., from 3 to 5). Ensure that the wells are completely filled and emptied during each wash. Adding a gentle detergent like Tween-20 (0.05%) to the wash buffer can also help reduce non-specific interactions.[6] A final soak in wash buffer for a few minutes before adding the substrate can be beneficial.[6]

  • Cross-Reactivity: The secondary antibody may be cross-reacting with other components in the sample or with the capture antibody.

    • Solution: Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species. Run a control with only the secondary antibody to check for non-specific binding.[7]

  • Contaminated Reagents: Buffers or other reagents may be contaminated.[5]

    • Solution: Use fresh, high-quality reagents and sterile, clean labware.[4][5]

Q2: My fluorescently-labeled this compound peptide is showing high background fluorescence. What could be the issue?

High background in fluorescent assays can be due to several factors, including the properties of the peptide and dye.

Possible Causes & Solutions:

  • Non-Specific Binding of the Labeled Peptide: The fluorescently labeled peptide may be binding non-specifically to the assay plate or other components.

    • Solution: Add a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.01-0.05%) to your assay buffer. Including a blocking agent such as bovine serum albumin (BSA) can also help.

  • Peptide Aggregation: At high concentrations, fluorescently labeled peptides can aggregate, leading to altered fluorescence properties and potentially higher background.

    • Solution: Work at the lowest effective peptide concentration. Perform a concentration titration to find the optimal range for your assay.

  • Autofluorescence: The sample matrix or the assay plate itself may be autofluorescent at the excitation and emission wavelengths of your fluorophore.

    • Solution: Run a blank control with the sample matrix and buffer but without the fluorescent peptide to quantify autofluorescence. If the plate is the issue, consider using low-autofluorescence plates.

Weak or No Signal

Q3: I am not getting a signal, or the signal is very weak in my this compound bioassay. What are the potential reasons?

A weak or absent signal can be due to a variety of factors, from reagent issues to suboptimal assay conditions.[7]

Possible Causes & Solutions:

  • Inactive Reagents: Antibodies or the peptide itself may have lost activity due to improper storage or handling.[7]

    • Solution: Ensure all reagents are stored at the recommended temperatures and have not expired. Avoid repeated freeze-thaw cycles. Test the activity of each component individually if possible.

  • Incorrect Antibody Concentration: The concentration of the primary or secondary antibody may be too low.[7]

    • Solution: Optimize the antibody concentrations through titration experiments to find the optimal dilution. You may need to increase the concentration of your primary antibody.[7]

  • Suboptimal Incubation Times or Temperatures: Incubation times may be too short, or the temperature may not be optimal for binding.[7]

    • Solution: Increase the incubation times for the primary and secondary antibodies (e.g., 2 hours at room temperature or overnight at 4°C for the primary antibody). Ensure the incubation temperature is appropriate for the antibodies being used.

  • Poor Peptide Coating (Direct ELISA): The this compound peptide may not be efficiently adsorbing to the microplate wells.

    • Solution: For direct ELISAs where the peptide is coated on the plate, ensure the coating buffer has an appropriate pH (e.g., carbonate buffer, pH 9.6).[6][8] If coating is inefficient, consider using a plate with a surface chemistry that is more conducive to binding hydrophilic peptides, or use a biotinylated version of the peptide with a streptavidin-coated plate.

Quantitative Data Summary

Optimizing assay parameters is crucial for achieving a high signal-to-noise ratio. The following tables provide illustrative data on how titrating key reagents can impact the outcome of a this compound ELISA. Note: This data is for exemplary purposes and actual results will vary depending on the specific antibodies, reagents, and laboratory conditions.

Table 1: Example of Primary Antibody Titration

Primary Antibody DilutionSignal (OD at 450 nm)Background (OD at 450 nm)Signal-to-Noise Ratio (Signal/Background)
1:5002.8500.4506.3
1:10002.5000.25010.0
1:2000 1.800 0.120 15.0
1:40000.9500.08011.9
1:80000.5000.0608.3

In this example, a 1:2000 dilution of the primary antibody provides the optimal signal-to-noise ratio.

Table 2: Example of Blocking Buffer Optimization

Blocking AgentSignal (OD at 450 nm)Background (OD at 450 nm)Signal-to-Noise Ratio (Signal/Background)
1% BSA in PBST1.6500.2008.25
3% BSA in PBST 1.800 0.120 15.0
1% Non-fat Dry Milk in PBST1.5000.15010.0
3% Non-fat Dry Milk in PBST1.7500.1809.7

In this example, 3% BSA in PBST was the most effective blocking agent for this particular assay.

Experimental Protocols

Protocol: Indirect ELISA for this compound

This protocol describes a general procedure for an indirect ELISA to detect antibodies against this compound.

Materials:

  • High-bind 96-well microplate

  • This compound peptide

  • Coating Buffer: 50 mM Sodium Carbonate, pH 9.6[6]

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)[8]

  • Blocking Buffer: 3% BSA in PBST

  • Primary Antibody (specific for this compound)

  • HRP-conjugated Secondary Antibody

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Peptide Coating: Dilute the this compound peptide to 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted peptide to each well. Incubate overnight at 4°C or for 2 hours at room temperature.[6]

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.[8]

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.[8]

  • Washing: Aspirate the blocking solution and wash the wells three times with 200 µL of Wash Buffer per well.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration (determined by titration). Add 100 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at 37°C or overnight at 4°C.[8]

  • Washing: Aspirate the primary antibody solution and wash the wells five times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer to its optimal concentration. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.[6]

  • Washing: Aspirate the secondary antibody solution and wash the wells five times with 200 µL of Wash Buffer per well.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

This compound and Eosinophil Chemotaxis

This compound is an Eosinophil Chemotactic Factor-A (ECF-A) tetrapeptide, suggesting it plays a role in attracting eosinophils to sites of inflammation.[9] The chemotaxis of eosinophils is often mediated by G-protein coupled receptors (GPCRs), such as CCR3, which is a major chemokine receptor on these cells.[10][11] Upon ligand binding, these receptors activate intracellular signaling cascades that lead to cell migration.

VGSE_Signaling_Pathway This compound Signaling Pathway in Eosinophils cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VGSE This compound (Ligand) GPCR GPCR (e.g., CCR3) VGSE->GPCR Binds to G_protein G-protein (αβγ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin Actin Polymerization Ca_release->Actin PKC->Actin Chemotaxis Chemotaxis Actin->Chemotaxis Leads to High_Background_Troubleshooting Troubleshooting High Background in this compound ELISA Start High Background Observed Check_Washing Review Washing Protocol Start->Check_Washing Optimize_Washing Increase Wash Steps Add Detergent (Tween-20) Check_Washing->Optimize_Washing Inadequate Check_Blocking Evaluate Blocking Step Check_Washing->Check_Blocking Adequate Optimize_Washing->Check_Blocking Optimize_Blocking Increase Blocker Conc. Change Blocking Agent Increase Incubation Time Check_Blocking->Optimize_Blocking Ineffective Titrate_Antibodies Titrate Primary & Secondary Antibodies Check_Blocking->Titrate_Antibodies Effective Optimize_Blocking->Titrate_Antibodies Optimize_Antibodies Use Optimal Antibody Concentrations Titrate_Antibodies->Optimize_Antibodies Suboptimal Check_Reagents Check Reagent Quality Titrate_Antibodies->Check_Reagents Optimal Optimize_Antibodies->Check_Reagents Use_Fresh_Reagents Prepare Fresh Buffers Use New Reagents Check_Reagents->Use_Fresh_Reagents Suspect Resolved Background Reduced Signal-to-Noise Improved Check_Reagents->Resolved High Quality Use_Fresh_Reagents->Resolved

References

Val-Gly-Ser-Glu storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of the tetrapeptide Val-Gly-Ser-Glu to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or lower.[1][2][3][4][5][6] Storing at -80°C is also a recommended option for preserving the peptide's integrity over extended periods.[6][7]

Q2: Can I store the lyophilized peptide at room temperature?

Short-term storage of lyophilized this compound at room temperature for a few days to weeks is generally acceptable, provided the peptide is protected from light and humidity.[1][8] However, for any extended period, cold storage is crucial to minimize degradation.[4]

Q3: My lyophilized this compound appears as a gel or is barely visible in the vial. Is it degraded?

This is not necessarily a sign of degradation. Peptides, especially short sequences, can be highly hygroscopic and may appear as a gel or a thin film.[8] The apparent volume of the lyophilized powder can also vary between vials containing the same amount of peptide.

Q4: How should I handle the lyophilized powder to prevent moisture absorption?

Because peptides like this compound, which contains hydrophilic residues (Ser and Glu), can be hygroscopic, it is critical to minimize moisture exposure.[2][3] Before opening, always allow the vial to warm to room temperature in a desiccator.[2][4][9] This prevents condensation from forming inside the vial. Weigh the desired amount quickly and tightly reseal the container.[2][3] For added protection, the vial can be purged with an inert gas like nitrogen or argon before sealing.[4]

Q5: What is the best way to store this compound once it is in solution?

Storing peptides in solution is not recommended for long periods due to their limited shelf-life.[2][3] If storage in solution is necessary, it is best to use a sterile buffer at a pH of 5-6.[3][7] The solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[3][7]

Q6: Why are repeated freeze-thaw cycles detrimental to the peptide?

Repeatedly freezing and thawing a peptide solution can accelerate its degradation.[1][3][9] Each cycle can introduce stress on the peptide's structure and increase the chance of ice crystal formation, which can damage the peptide. Aliquoting the reconstituted peptide into smaller, experiment-sized volumes is the best practice to avoid this issue.[1][3]

Q7: Are there any specific amino acids in this compound that are particularly susceptible to degradation?

While this compound does not contain the most labile amino acids like Cysteine or Methionine, Glutamic acid (Glu) can be susceptible to degradation.[3] In acidic conditions, Glutamic acid can undergo cyclization to form pyroglutamic acid. Glycine and Serine have also been noted to be less stable than Valine and Glutamic acid in some long-term stability studies of amino acids.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments Peptide degradation due to improper storage.Review storage conditions. Ensure lyophilized peptide is stored at -20°C or below and protected from light and moisture. For solutions, use aliquots to avoid freeze-thaw cycles.
Peptide degradation in solution.Prepare fresh solutions for each experiment. If storing solutions, use a sterile buffer at pH 5-6 and store at -20°C for a limited time.
Inconsistent experimental results Non-uniform peptide concentration due to incomplete solubilization.Ensure the peptide is fully dissolved. Gentle vortexing or sonication may aid dissolution.
Degradation of stock solution over time.Aliquot the stock solution upon initial reconstitution to ensure each use is from a fresh, unthawed sample.
Difficulty dissolving the lyophilized peptide The peptide may have poor solubility in the chosen solvent.While this compound is expected to be relatively soluble in aqueous solutions due to the Ser and Glu residues, if issues arise, consider using a small amount of a co-solvent like DMSO, followed by dilution with your aqueous buffer. Test solubility on a small amount of the peptide first.[9]

Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound in both lyophilized and solution forms.

Form Storage Duration Temperature Key Considerations
Lyophilized Long-term (months to years)-20°C or -80°CStore in a dark, dry environment. Use a desiccator. Avoid frost-free freezers due to temperature cycling.[1]
Medium-term (weeks)2-8°COnly if a -20°C freezer is unavailable. Ensure the container is tightly sealed.[1]
Short-term (days)Room TemperatureProtect from light and humidity.[1]
In Solution Short-term (days to a week)-20°CAliquot into single-use volumes to avoid freeze-thaw cycles. Use a sterile buffer at pH 5-6.[3][7]
Very short-term (hours)4°CFor immediate experimental use.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Equilibration: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening. This minimizes condensation and moisture absorption.[2][4][9]

  • Solvent Selection: Use a sterile, appropriate solvent. For many applications, sterile distilled water or a biological buffer (e.g., PBS at pH 7) is suitable.[9]

  • Dissolution: Add the desired volume of solvent to the vial. Gently swirl or vortex to dissolve the peptide completely.[1] Avoid aggressive agitation that could cause foaming or denaturation. Sonication in a water bath can be used to aid the dissolution of larger particles, but avoid excessive heating.[2][9]

  • Concentration Calculation: Calculate the final concentration based on the amount of peptide and the volume of solvent added.

  • Aliquoting and Storage: If not for immediate use, aliquot the peptide solution into sterile, single-use vials. Store these aliquots at -20°C.[3]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: A C18 or C8 column is typically used for peptide analysis.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 95% B over 30 minutes) is a common starting point for separating the parent peptide from potential degradation products.

  • Detection: UV detection at 214 nm or 280 nm.

  • Sample Preparation: Prepare a known concentration of the this compound solution in the initial mobile phase conditions.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peptide peak over time under various stress conditions (e.g., elevated temperature, different pH, light exposure) to assess stability.

Visual Guides

Storage_Workflow cluster_lyophilized Lyophilized Peptide Handling cluster_storage Storage Options cluster_solution Reconstitution & Solution Storage Receive Receive Peptide Equilibrate Equilibrate to Room Temp in Desiccator Receive->Equilibrate Weigh Weigh Quickly Equilibrate->Weigh Seal Tightly Reseal Vial Weigh->Seal Reconstitute Reconstitute in Sterile Buffer Weigh->Reconstitute LongTerm Long-Term Storage (-20°C or -80°C) Seal->LongTerm For long-term ShortTerm Short-Term Storage (Room Temp) Seal->ShortTerm For short-term Use_Immediately Use Immediately Reconstitute->Use_Immediately Aliquot Aliquot for Future Use Reconstitute->Aliquot Freeze Store Aliquots at -20°C Aliquot->Freeze Degradation_Factors Peptide_Integrity This compound Integrity Temperature Temperature Peptide_Integrity->Temperature Moisture Moisture (Humidity) Peptide_Integrity->Moisture Freeze_Thaw Freeze-Thaw Cycles Peptide_Integrity->Freeze_Thaw pH pH of Solution Peptide_Integrity->pH Light Light Exposure Peptide_Integrity->Light

References

Dealing with Val-Gly-Ser-Glu peptide sticking to labware

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Peptide Handling Solutions

Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling of the Val-Gly-Ser-Glu (VGSE) peptide, with a particular focus on preventing its adhesion to laboratory surfaces.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide solution seems to be losing concentration after preparation and storage. What could be the cause?

A1: A loss in the concentration of your VGSE peptide solution is often due to its adsorption to labware surfaces, such as glass or plastic tubes and pipette tips. This is a common issue with peptides, especially those with specific physicochemical properties. The glutamic acid residue in your peptide can contribute to its charge and potential for ionic interactions with surfaces, while the overall hydrophilicity can also play a role.

Q2: Why is my this compound peptide sticking to the walls of my microcentrifuge tubes and pipette tips?

A2: The sticking of your peptide is likely due to a combination of electrostatic interactions and hydrophobic adsorption. Labware surfaces can carry charges that interact with the charged residues of your peptide (Glutamic Acid). Additionally, non-specific binding can occur, leading to significant loss of your peptide, which is particularly problematic when working with low concentrations.

Q3: What types of labware are best for handling sticky peptides like this compound?

A3: For peptides prone to adsorption, it is recommended to use low-retention or low-binding microcentrifuge tubes and pipette tips. These products are specifically treated to create a highly repellent surface that minimizes peptide binding. Polypropylene is generally a better choice than glass for storing peptide solutions, as glass surfaces can have more sites for ionic interactions.

Troubleshooting Guide

Issue: Peptide Adsorption to Labware Surfaces

This section provides detailed protocols and strategies to mitigate the non-specific binding of this compound to your labware.

To reduce the active sites on labware surfaces available for peptide binding, a passivation step is recommended.

Experimental Protocol: Labware Passivation

  • Prepare a Passivation Solution: Create a 1% solution of a non-ionic surfactant, such as Tween 20 or Triton X-100, in ultrapure water.

  • Incubation: Fill or rinse the labware (e.g., microcentrifuge tubes, pipette tips) with the passivation solution. Ensure all surfaces that will come into contact with the peptide solution are coated. Let it sit for at least 2 hours at room temperature.

  • Washing: Thoroughly rinse the labware with ultrapure water to remove any excess surfactant. A minimum of 5-10 rinses is recommended.

  • Drying: Allow the labware to air dry completely in a dust-free environment or use a laboratory oven at a low temperature (e.g., 40-50°C).

Adjusting the composition of your peptide solution can significantly decrease its propensity to stick to surfaces.

Experimental Protocol: Solution Modification

  • Adjusting pH: The charge of your peptide is pH-dependent. The isoelectric point (pI) of this compound can be calculated based on the pKa values of its ionizable groups. Adjusting the pH of your buffer to be at least 1-2 units away from the peptide's pI can help to minimize precipitation and can influence its interaction with surfaces.

  • Inclusion of Solubilizing Agents:

    • Organic Solvents: For initial solubilization of the lyophilized peptide, consider using a small amount of an organic solvent like acetonitrile (B52724) (ACN) or dimethyl sulfoxide (B87167) (DMSO) before adding your aqueous buffer.

    • Chaotropic Agents: Incorporating agents like guanidinium (B1211019) hydrochloride or urea (B33335) at low concentrations in your buffer can help to disrupt non-specific interactions.

Data Summary: Effect of Additives on Peptide Recovery

Additive in BufferPeptide ConcentrationSurface TypePeptide Recovery (%)
None (Aqueous Buffer)1 mg/mLStandard Polypropylene75
0.1% Trifluoroacetic Acid (TFA)1 mg/mLStandard Polypropylene92
10% Acetonitrile (ACN)1 mg/mLStandard Polypropylene88
None (Aqueous Buffer)1 mg/mLLow-Binding Polypropylene95
0.1% Trifluoroacetic Acid (TFA)1 mg/mLLow-Binding Polypropylene98

Note: The data presented in this table is illustrative and may not represent the exact results for all experimental conditions.

Visual Guides

Below are diagrams illustrating key workflows and concepts discussed in this guide.

Workflow_for_Handling_Sticky_Peptides cluster_preparation Peptide Solution Preparation cluster_labware Labware Selection & Treatment cluster_experiment Experimental Use start Start: Lyophilized This compound solubilize Initial Solubilization (e.g., with DMSO or ACN) start->solubilize Step 1 dilute Dilute in Aqueous Buffer (Consider pH and additives) solubilize->dilute Step 2 use_peptide Use Peptide Solution in Assay dilute->use_peptide Step 3 select_labware Select Low-Binding Labware select_labware->use_peptide passivate Optional: Passivate Standard Labware passivate->use_peptide end End: Accurate Results use_peptide->end

Caption: Workflow for minimizing peptide adhesion during experiments.

Decision_Tree_for_Peptide_Loss q1 Experiencing Loss of This compound Peptide? a1_yes Suspect Adsorption to Labware q1->a1_yes Yes a1_no Investigate Other Causes (e.g., Degradation) q1->a1_no No q2 Using Standard Labware? a1_yes->q2 a2_yes Switch to Low-Binding Labware q2->a2_yes Yes a2_no Consider Solution Modification q2->a2_no No end_solution Problem Resolved a2_yes->end_solution q3 Buffer pH near Peptide pI? a2_no->q3 a3_yes Adjust Buffer pH q3->a3_yes Yes a3_no Add Solubilizing Agents (e.g., 0.1% TFA) q3->a3_no No a3_yes->end_solution a3_no->end_solution

Caption: Troubleshooting decision tree for peptide concentration loss.

Technical Support Center: Optimizing Val-Gly-Ser-Glu Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the tetrapeptide Val-Gly-Ser-Glu in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a tetrapeptide, also known as an Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A) tetrapeptide. Its primary biological activity is to act as a selective chemoattractant for eosinophils and to enhance their complement receptor-mediated functions.[1] Specifically, it has been shown to dose-dependently increase the number of human eosinophils that form rosettes with complement-coated sheep erythrocytes (EAC3b).[1]

Q2: What is a typical starting concentration range for this compound in a new cell-based assay?

While the optimal concentration is highly dependent on the specific cell type and assay, a common starting point for peptides in in vitro studies is to perform a broad dose-response experiment. A suggested range to begin with is from 0.1 µM to 100 µM, using serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). This initial screening will help identify a narrower, effective concentration range for more detailed subsequent experiments.

Q3: How should I dissolve and store this compound?

For many peptides, sterile water is a suitable solvent. However, for hydrophobic peptides, initial reconstitution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) may be necessary, followed by dilution in your aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent in your cell culture does not exceed a level toxic to your cells, which is typically less than 0.5%. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q4: How long should I incubate my cells with this compound?

The incubation time is a critical variable that depends on the biological question being addressed. For observing acute effects such as chemotaxis or rapid receptor activation, shorter incubation times (e.g., 30 minutes to a few hours) may be sufficient. For longer-term effects on cell function or gene expression, longer incubation periods (e.g., 24, 48, or 72 hours) may be necessary. A time-course experiment is recommended to determine the optimal incubation period for your specific experimental system.

Q5: What are appropriate controls for an experiment using this compound?

  • Negative Control: A vehicle control containing the same concentration of solvent (e.g., DMSO) as the highest dose of the peptide.

  • Untreated Control: Cells in culture medium alone.

  • Positive Control (if available): A known activator of the pathway or cellular response you are investigating. For eosinophil activation, other chemoattractants like C5a or eotaxin could be used as positive controls.

Troubleshooting Guides

Problem Possible Cause Solution
No observable biological effect. Peptide concentration is too low. Perform a dose-response experiment with a wider and higher concentration range.
Peptide has degraded. Ensure proper storage of the peptide stock solution (aliquoted at -20°C or -80°C). Prepare fresh dilutions for each experiment.
Incorrect incubation time. Perform a time-course experiment to determine the optimal incubation period.
Cell health is compromised. Ensure cells are healthy and in the logarithmic growth phase. Check for signs of stress or contamination.
High cell death or toxicity. Peptide concentration is too high. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. Use concentrations below this threshold for your functional assays.
High solvent (e.g., DMSO) concentration. Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.5% for DMSO). Run a vehicle control with the highest solvent concentration to confirm it has no effect on cell viability.
Inconsistent results between experiments. Variability in cell seeding density. Maintain consistent cell seeding densities across all experiments, as this can influence cellular responses.
Inconsistent peptide preparation. Prepare fresh dilutions of the peptide from a single, well-characterized stock solution for each experiment.
Variability in incubation times or conditions. Ensure consistent incubation times and conditions (temperature, CO2 levels) for all experiments.

Experimental Protocols

Protocol: Eosinophil Rosetting Assay for Optimizing this compound Concentration

This protocol is designed to determine the optimal concentration of this compound for enhancing the rosetting of human eosinophils with complement-coated sheep erythrocytes (EAC3b).

Materials:

  • Purified human eosinophils

  • Sheep red blood cells (SRBCs)

  • Anti-SRBC IgM antibody

  • C5-deficient human or mouse serum (as a source of complement components C1, C4, C2, C3)

  • This compound peptide stock solution

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Fetal Bovine Serum (FBS)

  • Trypan Blue solution

  • Microcentrifuge tubes

  • 96-well round-bottom plates

  • Microscope

Methodology:

  • Preparation of Complement-Coated Sheep Erythrocytes (EAC3b): a. Wash sheep red blood cells (SRBCs) three times with cold HBSS. b. Resuspend SRBCs to a concentration of 5 x 10^8 cells/mL in HBSS. c. Sensitize the SRBCs by incubating with an equal volume of a sub-agglutinating dilution of anti-SRBC IgM antibody for 30 minutes at 37°C. These are now EA cells. d. Wash the EA cells twice with cold HBSS. e. Resuspend the EA cells to the original volume in HBSS. f. Incubate the EA cells with an equal volume of C5-deficient serum (diluted 1:10 in HBSS) for 30 minutes at 37°C to generate EAC3b cells. g. Wash the EAC3b cells three times with cold HBSS and resuspend to a concentration of 1 x 10^8 cells/mL.

  • Eosinophil Preparation and Treatment: a. Isolate human eosinophils from peripheral blood using a standard method (e.g., negative selection with magnetic beads). b. Assess eosinophil purity and viability using a cell counter and Trypan Blue exclusion. Purity should be >95% and viability >98%. c. Resuspend purified eosinophils in HBSS with 0.1% FBS to a concentration of 2 x 10^6 cells/mL. d. Prepare serial dilutions of this compound in HBSS with 0.1% FBS to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control. e. In a 96-well round-bottom plate, add 50 µL of the eosinophil suspension to 50 µL of the various this compound dilutions or vehicle control. f. Incubate for 15-30 minutes at 37°C.

  • Rosetting Reaction: a. To each well containing the treated eosinophils, add 50 µL of the prepared EAC3b suspension. b. Gently mix the plate and centrifuge at 200 x g for 5 minutes at room temperature to facilitate cell pellet formation. c. Incubate the plate at 37°C for 15-30 minutes.

  • Quantification of Rosettes: a. Gently resuspend the cell pellets by slowly rotating the plate. b. Place a drop of the cell suspension onto a microscope slide and cover with a coverslip. c. Examine under a light microscope. An eosinophil with three or more attached EAC3b is considered a rosette. d. Count at least 200 eosinophils per sample and determine the percentage of rosette-forming cells.

Data Analysis:

  • Plot the percentage of rosette-forming eosinophils against the concentration of this compound.

  • Determine the EC50 (the concentration that gives half-maximal response) to identify the optimal working concentration range.

Signaling Pathways and Experimental Workflows

Diagram: Hypothetical Signaling Pathway of this compound in Eosinophils

VGSE_Signaling VGSE This compound CR Complement Receptor (e.g., CR1/CR3) VGSE->CR Binds to G_Protein G-Protein Activation CR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Influx Ca2+ Influx IP3->Ca_Influx Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin Actin Polymerization Ca_Influx->Actin Degranulation Degranulation Ca_Influx->Degranulation PKC->Actin Adhesion Increased Adhesion (e.g., Integrin Activation) PKC->Adhesion Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: Hypothetical signaling cascade initiated by this compound in eosinophils.

Diagram: Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Peptide_Prep Prepare this compound Stock and Dilutions Dose_Response Perform Dose-Response Assay (e.g., Rosetting, Chemotaxis) Peptide_Prep->Dose_Response Cytotoxicity Perform Cytotoxicity Assay (e.g., MTT, LDH) Peptide_Prep->Cytotoxicity Cell_Prep Isolate and Prepare Target Cells (e.g., Eosinophils) Cell_Prep->Dose_Response Cell_Prep->Cytotoxicity Analyze_Dose Analyze Dose-Response Data (Determine EC50) Dose_Response->Analyze_Dose Analyze_Tox Analyze Cytotoxicity Data (Determine Toxic Range) Cytotoxicity->Analyze_Tox Optimal_Conc Determine Optimal Concentration Range Analyze_Dose->Optimal_Conc Analyze_Tox->Optimal_Conc

Caption: Workflow for determining the optimal concentration of this compound.

References

Reducing non-specific binding in Val-Gly-Ser-Glu receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Val-Gly-Ser-Glu (VGSE) receptor assays. The following information is based on established principles for peptide-receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of high non-specific binding (NSB) in my this compound receptor assay?

A1: High non-specific binding can stem from several factors. Primarily, it is caused by the binding of the VGSE peptide or detection reagents to surfaces other than the intended receptor. Key causes include:

  • Hydrophobic Interactions: The peptide or other proteins in the sample may non-selectively adhere to the surfaces of your assay plate or membrane.[1][2]

  • Electrostatic Interactions: Charged molecules can bind to oppositely charged surfaces on the plate or membrane.[3] The this compound peptide possesses a net negative charge at physiological pH due to the glutamic acid residue, which could contribute to this.

  • Insufficient Blocking: The blocking agent may not have adequately covered all non-specific binding sites on the assay surface.[4][5]

  • Inadequate Washing: Residual unbound peptide and detection reagents may not be sufficiently washed away, leading to a high background signal.[5]

  • Reagent Quality and Concentration: Suboptimal concentrations of reagents, particularly the labeled ligand or antibodies, can increase NSB.[6] The quality of reagents like detergents can also play a role; for example, peroxides in detergents can interfere with protein activity.[7]

Q2: Which blocking agent is best for my VGSE peptide assay: BSA, Casein, or something else?

A2: The ideal blocking agent must be empirically determined for your specific assay system.[8] However, here are some general guidelines:

  • Bovine Serum Albumin (BSA): A common and effective blocking agent, typically used at concentrations of 1-3%.[8] It is particularly useful when detecting phosphoproteins.[8]

  • Casein: Often provides more effective blocking than BSA due to its smaller molecular size, which allows for a denser layer on the assay surface.[9][10] However, it is not suitable for assays involving biotin-avidin systems due to endogenous biotin (B1667282) content, or for detecting phosphoproteins.[11]

  • Normal Serum: Using normal serum (e.g., from the same species as the secondary antibody) at 5-10% can be very effective at reducing background from non-specific antibody binding.[12]

  • Synthetic Blockers: Peptide-based or synthetic polymer blockers can offer high lot-to-lot consistency.[9]

Q3: How can I optimize the washing steps to reduce non-specific binding?

A3: Proper washing is critical. Consider the following optimizations:

  • Increase Wash Volume and Number: Ensure each well is washed with a sufficient volume (e.g., 200-300 µL for a 96-well plate) and increase the number of wash cycles.[5]

  • Include a Detergent: Adding a non-ionic detergent like Tween-20 (typically at 0.05%) to your wash buffer can help disrupt non-specific hydrophobic interactions.[4]

  • Use Cold Buffer: Washing with ice-cold buffer can help reduce the dissociation of specifically bound ligands while washing away non-specifically bound molecules.

  • Automated Plate Washers: If available, use an automated plate washer for consistency.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background in all wells Insufficient blockingIncrease blocking time (e.g., to 2 hours at room temperature or overnight at 4°C).[5] Test different blocking agents (BSA, casein) and concentrations (1-5%).[8][13]
Inadequate washingIncrease the number of wash steps and the volume of wash buffer per well. Add a non-ionic detergent like 0.05% Tween-20 to the wash buffer.[4][5]
Suboptimal buffer compositionAdjust the ionic strength of your assay buffer by increasing the salt concentration (e.g., NaCl) to reduce electrostatic interactions.[3] Optimize the pH of the buffer.[3]
High variability between replicate wells Inconsistent pipettingEnsure pipettes are calibrated and use reverse pipetting for viscous solutions. Prepare a master mix of reagents for all plates.[5]
Uneven washingUse an automated plate washer if possible. If washing manually, ensure consistent force and volume for each well.[5]
Edge effectsAvoid using the outer wells of the plate, or ensure the plate is incubated in a humidified chamber to prevent evaporation.
Low specific binding signal Incorrect reagent concentrationsTitrate the concentration of your labeled VGSE peptide and receptor preparation to find the optimal signal-to-noise ratio.
Degraded reagentsEnsure all reagents, especially the peptide and receptor, are stored correctly and have not degraded. Prepare fresh buffers for each experiment.[6]
Incubation time is not optimalPerform a time-course experiment to determine the optimal incubation time for binding to reach equilibrium.[6]

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer
  • Prepare Blocking Buffers: Prepare a panel of blocking buffers to test. For example:

    • 1% BSA in PBS

    • 3% BSA in PBS

    • 1% Casein in TBS

    • Commercial blocking buffer

  • Coat Plate: Coat a 96-well high-binding microplate with the receptor preparation according to your standard protocol.

  • Wash: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[5]

  • Block: Add 200 µL of each prepared blocking buffer to a set of wells. Incubate for 2 hours at room temperature.[5]

  • Wash: Repeat the wash step.

  • Add Labeled Ligand: Add a constant, optimized concentration of labeled this compound peptide to all wells.

  • Incubate: Incubate according to your standard protocol.

  • Wash and Read: Perform final washes and measure the signal in each well.

  • Analyze: Compare the signal-to-noise ratio for each blocking buffer. The optimal buffer will provide the lowest background signal without significantly reducing the specific binding signal.

Protocol 2: General Receptor Binding Assay Workflow

This protocol provides a general workflow for a competitive binding assay.

  • Receptor Immobilization:

    • Dilute the receptor preparation in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted receptor to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution.

    • Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[5]

  • Blocking:

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.[5]

    • Incubate for 2 hours at room temperature to block non-specific binding sites.[5]

  • Competitive Binding:

    • Wash the plate three times as described in Step 2.

    • Prepare serial dilutions of unlabeled this compound (competitor).

    • Add the unlabeled competitor dilutions to the appropriate wells.

    • Add a constant concentration of labeled this compound to all wells.

    • Incubate for a predetermined optimal time and temperature (e.g., 1 hour at room temperature).

  • Final Washes:

    • Wash the plate five times with Wash Buffer to remove unbound ligand.

  • Detection:

    • Add the appropriate detection reagents (e.g., substrate for an enzyme-linked secondary antibody).

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Subtract the non-specific binding (wells with a high concentration of unlabeled ligand) from all other readings to determine specific binding.

    • Plot the specific binding as a function of the log of the competitor concentration to determine the IC50.

Visualizations

Below are diagrams illustrating key concepts and workflows for this compound receptor assays. Please note: As the specific receptor and signaling pathway for this compound are not definitively characterized in the provided search results, a generic G-protein coupled receptor (GPCR) pathway is used for illustrative purposes.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_membrane Cell Membrane VGSE This compound Receptor Receptor VGSE->Receptor 1. Binding G_Protein G-Protein Receptor->G_Protein 2. Activation Effector Effector Enzyme G_Protein->Effector 3. Modulation Second_Messenger Second Messenger Effector->Second_Messenger 4. Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Downstream Signaling

Caption: A generic G-protein coupled receptor signaling pathway.

Experimental_Workflow_for_Reducing_NSB cluster_prep Preparation cluster_assay Assay cluster_detection Detection Coat_Plate 1. Coat Plate with Receptor Wash_1 2. Wash Coat_Plate->Wash_1 Block 3. Block Non-Specific Sites (e.g., 1% BSA, 2h RT) Wash_1->Block Wash_2 4. Wash Block->Wash_2 Add_Ligands 5. Add Labeled & Unlabeled This compound Wash_2->Add_Ligands Incubate 6. Incubate Add_Ligands->Incubate Wash_3 7. Final Washes Incubate->Wash_3 Detect 8. Add Detection Reagents Wash_3->Detect Read 9. Read Plate Detect->Read

Caption: Experimental workflow for a competitive receptor binding assay.

Troubleshooting_Logic_Flow Start High Non-Specific Binding Detected Check_Blocking Optimize Blocking Conditions? (Agent, Time, Concentration) Start->Check_Blocking Check_Washing Optimize Washing Steps? (Volume, # of Washes, Detergent) Check_Blocking->Check_Washing No Resolved Problem Resolved Check_Blocking->Resolved Yes Check_Buffer Adjust Buffer Composition? (Ionic Strength, pH) Check_Washing->Check_Buffer No Check_Washing->Resolved Yes Check_Buffer->Resolved Yes Re_evaluate Re-evaluate Reagent Concentrations Check_Buffer->Re_evaluate No Re_evaluate->Resolved

Caption: A logical troubleshooting workflow for high non-specific binding.

References

Technical Support Center: Val-Gly-Ser-Glu (VGSE) Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the tetrapeptide Val-Gly-Ser-Glu (VGSE) in chemotaxis assays. Given that VGSE is recognized as an eosinophilotactic peptide, this guide is particularly relevant for studies involving eosinophil migration but can be adapted for other cell types.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during chemotaxis experiments with this compound in a question-and-answer format.

Question: Why am I observing little to no cell migration towards VGSE?

Answer: Insufficient cell migration is a common issue with several potential causes. Consider the following troubleshooting steps:

  • Suboptimal VGSE Concentration: The concentration of VGSE is critical for establishing an effective chemotactic gradient. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

  • Cell Viability and Health: Ensure that the cells are healthy and viable. Cells that have been passaged too many times may lose their migratory capacity.[3] It is also advisable to use cells that have been recently cultured.

  • Incorrect Pore Size: The pore size of the membrane in a Transwell or Boyden chamber assay must be appropriate for the cell type being used to allow for active migration without permitting passive movement.[4]

  • Serum Starvation: Serum in the culture medium contains growth factors and other chemoattractants that can mask the effect of VGSE.[4] Serum starving the cells for a few hours before the assay can increase their sensitivity to the chemoattractant.[3][5]

  • Peptide Degradation: Short peptides can be susceptible to degradation by proteases present in the cell culture.[6][7][8] This can lead to a collapse of the chemotactic gradient over time. Consider minimizing the assay duration and storing the VGSE stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Question: I'm seeing high background migration in my negative control wells. What could be the cause?

Answer: High background migration, where cells migrate in the absence of a chemoattractant, can confound results. Here are some potential reasons:

  • Presence of Unintended Chemoattractants: Serum components in the medium are a common cause. Ensure that the medium used in the upper chamber is serum-free.[4]

  • Cell Seeding Density: An excessively high cell density can lead to an oversaturation of the pores in the membrane, which may contribute to non-specific migration.[5][9]

  • Chemokinesis vs. Chemotaxis: The cells may be exhibiting increased random movement (chemokinesis) rather than directed migration (chemotaxis). This can sometimes be induced by components in the assay medium.

  • Assay Duration: Overly long incubation times can increase the likelihood of random cell migration.[4]

Question: The results of my VGSE chemotaxis assay are inconsistent and not reproducible. What should I check?

Answer: Lack of reproducibility can be frustrating. Here are some factors to investigate:

  • Inconsistent Cell Numbers: Ensure accurate and consistent cell counting and seeding in each well.

  • Unstable Chemotactic Gradient: The stability of the VGSE gradient is crucial. As mentioned, peptide degradation can be an issue.[10] Additionally, ensure that no air bubbles are trapped under the transwell insert, as this can interfere with gradient formation.[7]

  • VGSE Peptide Quality and Stability: The purity and stability of the VGSE peptide are important. Peptides containing amino acids like glutamic acid can be prone to modifications.[11] It is advisable to use a high-quality, purified peptide and handle it as recommended by the supplier.

  • Improper Handling of Assay Plates: Gentle handling of the plates is important to avoid disturbing the gradient.[3]

Frequently Asked Questions (FAQs)

Q1: What is the likely receptor for this compound?

A1: While the specific receptor for VGSE has not been definitively identified in the literature, its chemotactic effect on eosinophils suggests it may interact with a G protein-coupled receptor (GPCR) commonly found on these cells. A plausible candidate family is the formyl peptide receptors (FPRs), which are known to bind a variety of N-formylated and non-formylated peptides to mediate chemotaxis.[12][13][14] Another possibility, due to the presence of the glutamic acid residue, is an interaction with glutamate (B1630785) receptors, though this might represent an off-target effect.[9][15]

Q2: What signaling pathway is likely activated by VGSE?

A2: Assuming VGSE acts through a GPCR like an FPR, it would likely activate downstream signaling pathways common to chemoattractant receptors. This typically involves the activation of heterotrimeric G proteins, leading to downstream signaling cascades that result in actin cytoskeleton reorganization and cell migration.

Q3: What are the essential controls for a VGSE chemotaxis assay?

A3: To ensure the validity of your results, the following controls are essential:

  • Negative Control: Cells in the upper chamber with only assay medium (without VGSE) in the lower chamber to measure random migration.[16]

  • Positive Control: A known chemoattractant for your cell type in the lower chamber to confirm the cells are capable of migration.[17]

  • Checkerboard Analysis: To distinguish between chemotaxis (directed migration) and chemokinesis (random migration), a checkerboard analysis can be performed by placing VGSE in the upper chamber, lower chamber, or both at various concentrations.

Q4: How can I be sure that the observed migration is a true chemotactic response and not an artifact?

A4: Differentiating true chemotaxis from artifacts is critical. Besides the controls mentioned above, consider the following:

  • Use of Motility-Deficient Cells: If available, using non-motile or non-chemotactic mutant cell lines as negative controls can help rule out false positives.[18][19]

  • Gradient Confirmation: While technically challenging, methods to confirm the stability of the chemoattractant gradient can provide confidence in the results.

Quantitative Data Summary

The optimal conditions for a chemotaxis assay are highly dependent on the cell type and chemoattractant. The following tables provide general starting points for optimization.

Table 1: Recommended Starting Cell Densities for Transwell Assays

Cell Type24-Well Plate (6.5 mm insert)96-Well Plate (3 mm insert)
Eosinophils1 x 10⁵ - 5 x 10⁵ cells/well0.5 x 10⁵ - 2 x 10⁵ cells/well
Neutrophils1 x 10⁵ - 5 x 10⁵ cells/well0.5 x 10⁵ - 2 x 10⁵ cells/well
Monocytes/Macrophages0.5 x 10⁵ - 2 x 10⁵ cells/well0.2 x 10⁵ - 1 x 10⁵ cells/well
Lymphocytes1 x 10⁶ - 3 x 10⁶ cells/well0.5 x 10⁶ - 1 x 10⁶ cells/well

Table 2: General Chemoattractant Concentration Ranges for Optimization

ChemoattractantTypical Concentration Range
This compound (VGSE)10⁻¹⁰ M to 10⁻⁶ M (requires empirical determination)
fMLP (positive control)10⁻¹⁰ M to 10⁻⁷ M
C5a (positive control)1 ng/mL to 100 ng/mL
Serum (positive control)1% to 20%

Experimental Protocols

Protocol: Transwell Chemotaxis Assay

This protocol provides a general framework for a chemotaxis assay using a Transwell system.

Materials:

  • Transwell inserts (select appropriate pore size for your cells)

  • 24-well or 96-well companion plates

  • Cells of interest

  • This compound (VGSE)

  • Serum-free culture medium

  • Staining and fixation reagents (e.g., Diff-Quik, crystal violet)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells to a healthy, sub-confluent state.

    • If applicable, serum-starve the cells for 2-24 hours prior to the assay.

    • Harvest the cells and resuspend them in serum-free medium at the desired concentration.

  • Assay Setup:

    • Add the desired concentration of VGSE or control medium to the lower chamber of the companion plate.

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.

    • Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Incubation times can range from 30 minutes to 24 hours, depending on the cell type and should be optimized.

  • Quantification of Migration:

    • After incubation, remove the Transwell inserts from the plate.

    • Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or another suitable fixative.

    • Stain the cells with a stain such as crystal violet or Diff-Quik.

    • Count the number of migrated cells in several representative fields of view under a microscope.

Visualizations

Signaling Pathways and Experimental Workflows

VGSE_Signaling_Pathway Hypothetical VGSE Signaling Pathway VGSE This compound GPCR G Protein-Coupled Receptor (e.g., FPR) VGSE->GPCR Binding G_Protein Heterotrimeric G Protein (Gi) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin_Reorganization Actin Cytoskeleton Reorganization Ca_Influx->Actin_Reorganization PKC->Actin_Reorganization Cell_Migration Cell Migration Actin_Reorganization->Cell_Migration

Caption: Hypothetical signaling pathway for VGSE-induced chemotaxis.

Chemotaxis_Workflow Chemotaxis Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Serum_Starve Serum Starvation (Optional) Cell_Culture->Serum_Starve Harvest_Cells Harvest & Count Cells Serum_Starve->Harvest_Cells Resuspend Resuspend in Serum-Free Medium Harvest_Cells->Resuspend Add_Cells Add Cells to Upper Chamber Resuspend->Add_Cells Add_Chemoattractant Add VGSE/Controls to Lower Chamber Place_Insert Place Transwell Insert Add_Chemoattractant->Place_Insert Place_Insert->Add_Cells Incubate Incubate Add_Cells->Incubate Remove_Non_Migrated Remove Non-Migrated Cells Incubate->Remove_Non_Migrated Fix_Stain Fix & Stain Migrated Cells Remove_Non_Migrated->Fix_Stain Microscopy Microscopy & Cell Counting Fix_Stain->Microscopy Data_Analysis Data Analysis Microscopy->Data_Analysis

Caption: Experimental workflow for a Transwell chemotaxis assay.

Troubleshooting_Logic Troubleshooting Logic for Chemotaxis Assays cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Solution No_Migration No/Low Migration VGSE_Conc Suboptimal VGSE Concentration No_Migration->VGSE_Conc Cell_Health Poor Cell Health No_Migration->Cell_Health Peptide_Degradation Peptide Degradation No_Migration->Peptide_Degradation Incubation_Time Incorrect Incubation Time No_Migration->Incubation_Time High_Background High Background Migration Serum Serum in Medium High_Background->Serum High_Background->Incubation_Time Dose_Response Perform Dose-Response VGSE_Conc->Dose_Response Check_Cells Check Cell Viability Cell_Health->Check_Cells Aliquot_Peptide Aliquot & Store Peptide Properly Peptide_Degradation->Aliquot_Peptide Use_Serum_Free Use Serum-Free Medium Serum->Use_Serum_Free Optimize_Time Optimize Incubation Time Incubation_Time->Optimize_Time

Caption: Logical relationships in troubleshooting chemotaxis assays.

References

Validation & Comparative

Confirming the Biological Activity of Synthetic Val-Gly-Ser-Glu: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the synthetic tetrapeptide Val-Gly-Ser-Glu (VGSE). The information presented is based on available scientific literature and is intended to offer a framework for researchers investigating the therapeutic potential of this and similar molecules.

Introduction to this compound (VGSE)

The synthetic tetrapeptide this compound is recognized as an Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A).[1][2][3] Historical studies have identified its primary biological activity as the selective enhancement of human eosinophil complement receptors, which leads to an increased formation of rosettes with complement-coated sheep erythrocytes.[1][2][3] This activity suggests a specific role for VGSE in the chemotaxis and activation of eosinophils, a key cell type in allergic inflammatory responses.

Comparative Analysis of Eosinophil Chemoattractants

To contextualize the biological activity of this compound, it is compared with other known eosinophil chemoattractants. While direct quantitative comparisons with VGSE are limited in publicly available literature, the following table summarizes the effective concentrations of several potent alternatives.

ChemoattractantPeptide/Molecule ClassEffective Concentration for Eosinophil ChemotaxisReference(s)
This compound (VGSE) Tetrapeptide (ECF-A)Dose-dependent increase in eosinophil rosetting[1][2]
Eotaxin-1 (CCL11) CC Chemokine10 - 100 ng/mL[4]
RANTES (CCL5) CC Chemokine10⁻⁹ to 10⁻⁸ M[5]
Platelet-Activating Factor (PAF) Phospholipid10⁻⁸ to 10⁻⁵ M[6]
Complement component 5a (C5a) Anaphylatoxin10⁻⁸ M (optimal for chemotaxis)[7][8]

Experimental Protocols

Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This in vitro assay is a standard method for quantifying the chemotactic response of eosinophils to a test compound.

Objective: To determine the ability of a compound to induce directed migration of eosinophils.

Materials:

  • Purified human eosinophils

  • Boyden chamber apparatus

  • Polycarbonate membrane (3-5 µm pore size)

  • Chemoattractant (e.g., this compound, Eotaxin-1)

  • Control medium (e.g., RPMI 1640 with 1% BSA)

  • Fixative (e.g., methanol)

  • Stain (e.g., Giemsa or Diff-Quik)

  • Microscope

Procedure:

  • Cell Preparation: Isolate eosinophils from human peripheral blood using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity. Resuspend the purified eosinophils in the control medium at a concentration of 1 x 10⁶ cells/mL.

  • Chamber Assembly: Assemble the Boyden chamber, placing the polycarbonate membrane between the upper and lower wells.

  • Loading:

    • Add the test compound (dissolved in control medium at various concentrations) to the lower wells of the chamber. Use a known chemoattractant as a positive control and the control medium alone as a negative control.

    • Add the eosinophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 1-2 hours.

  • Cell Staining and Counting:

    • After incubation, disassemble the chamber and remove the membrane.

    • Wipe the cells from the upper side of the membrane.

    • Fix and stain the membrane to visualize the migrated cells on the lower side.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Express the results as the mean number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).

Eosinophil Rosette Assay

This assay measures the ability of a compound to enhance the expression or avidity of complement receptors on the surface of eosinophils.

Objective: To assess the effect of a compound on the binding of eosinophils to complement-coated particles.

Materials:

  • Purified human eosinophils

  • Sheep red blood cells (SRBCs)

  • Anti-SRBC IgM antibody

  • Complement-sufficient serum (as a source of complement)

  • Test compound (e.g., this compound)

  • Control medium

  • Microscope

Procedure:

  • Preparation of Complement-Coated SRBCs (EAC):

    • Sensitize SRBCs with a sub-agglutinating concentration of anti-SRBC IgM antibody.

    • Incubate the antibody-sensitized SRBCs with complement-sufficient serum to allow for the deposition of complement components (primarily C3b) on the cell surface.

    • Wash the resulting EACs to remove unbound complement components.

  • Eosinophil Treatment: Incubate purified eosinophils with various concentrations of the test compound or control medium for a specified time at 37°C.

  • Rosette Formation:

    • Mix the treated eosinophils with the EACs at a specific ratio (e.g., 1:50).

    • Centrifuge the cell mixture at a low speed to facilitate cell-to-cell contact.

    • Incubate the mixture on ice to allow for rosette formation.

  • Quantification:

    • Gently resuspend the cell pellet.

    • Count the number of eosinophils that have bound three or more EACs under a microscope. A cell with bound EACs is considered a rosette.

    • Express the results as the percentage of rosette-forming cells.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_chemotaxis Eosinophil Chemotaxis Assay Workflow cluster_rosette Eosinophil Rosette Assay Workflow iso Isolate Eosinophils load_eos Load Eosinophils iso->load_eos load_chemo Load Chemoattractant (e.g., VGSE) incubate_chemo Incubate load_chemo->incubate_chemo load_eos->incubate_chemo stain_count_chemo Stain & Count Migrated Cells incubate_chemo->stain_count_chemo prep_eac Prepare Complement-Coated Sheep RBCs (EAC) mix Mix Eosinophils and EACs prep_eac->mix treat_eos Treat Eosinophils with VGSE treat_eos->mix incubate_rosette Incubate mix->incubate_rosette count_rosettes Count Rosettes incubate_rosette->count_rosettes signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm vgse This compound comp_receptor Complement Receptor (e.g., CR3) vgse->comp_receptor enhances fc_receptor Fc Receptor (e.g., FcγRII) vgse->fc_receptor enhances pi3k PI3K Pathway comp_receptor->pi3k fc_receptor->pi3k mapk MAPK Pathway (p38, ERK) fc_receptor->mapk cytoskeletal Cytoskeletal Rearrangement pi3k->cytoskeletal degranulation Degranulation pi3k->degranulation mapk->cytoskeletal mapk->degranulation chemotaxis Chemotaxis cytoskeletal->chemotaxis

References

Comparative Analysis of Val-Gly-Ser-Glu and fMLP in Neutrophil Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Immunology and Drug Development

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical stimulus, is a fundamental process in the innate immune response and a critical area of study in inflammation and immunology. This guide provides a comparative overview of two chemoattractants: the well-established bacterial peptide mimic, N-formyl-methionyl-leucyl-phenylalanine (fMLP), and the less-characterized endogenous peptide, Val-Gly-Ser-Glu (VGSG).

fMLP is a potent, widely utilized chemoattractant that serves as a benchmark in neutrophil function studies.[1][2] VGSG, a tetrapeptide corresponding to the N-terminus of pro-urokinase-type plasminogen activator (pro-uPA), represents a class of endogenous molecules that may play a role in directing immune cell traffic. This comparison aims to juxtapose the known characteristics of fMLP with the available information on VGSG and the broader urokinase-type plasminogen activator (uPA)/uPAR system to which it belongs.

Head-to-Head Comparison: fMLP vs. VGSG

The following table summarizes the key characteristics of fMLP and VGSG, highlighting the extensive body of knowledge for fMLP versus the more nascent understanding of VGSG's role in neutrophil chemotaxis.

FeaturefMLP (N-formyl-methionyl-leucyl-phenylalanine) This compound (VGSG)
Origin Synthetic peptide mimicking bacterial protein products.[3]Endogenous peptide; N-terminus of pro-urokinase-type plasminogen activator (pro-uPA).
Receptor Primarily Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR).[4]Likely involves the urokinase-type plasminogen activator receptor (uPAR), which can form a complex with GPCRs like FPRL1/LXA4R to induce chemotaxis.[5]
Potency (EC50) High potency; chemotaxis is typically observed in the range of 10⁻¹¹ M to 10⁻⁸ M, with a peak response around 10⁻¹⁰ M.[6]Data not widely available; likely less potent than fMLP. The chemotactic response is mediated by the uPA/uPAR system, which can be initiated by uPA binding.
Signaling Pathway Well-characterized: Activation of pertussis toxin-sensitive Gαi proteins, leading to activation of Phospholipase C (PLC), PI3K, and MAP kinase cascades (p38, ERK1/2), resulting in increased intracellular Ca²⁺ and actin polymerization.[7][8]Involves uPAR, which lacks a transmembrane domain and requires a co-receptor (like a GPCR) for signal transduction. This complex can activate tyrosine kinases (Hck, Src), PI3K, and Rac.[5]
Primary Function Potent chemoattractant for neutrophils and other phagocytes, inducing migration, degranulation, and respiratory burst.[6][9]Part of the uPA/uPAR system, which is involved in fibrinolysis, cell adhesion, migration, and proliferation.[5][10] Chemotactic function is linked to uPAR's interaction with other receptors.[11]

Signaling Pathways in Neutrophil Chemotaxis

The signaling cascades initiated by fMLP are well-documented and serve as a model for GPCR-mediated chemotaxis. In contrast, the pathway for VGSG is inferred from studies on the uPA/uPAR system, which indicates a more complex, multi-receptor signaling mechanism.

fMLP Signaling Pathway

fMLP binding to its receptor, FPR1, triggers a cascade of intracellular events characteristic of Gαi-coupled receptors. This leads to cytoskeletal rearrangements essential for cell migration.

fMLP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol fMLP fMLP FPR1 FPR1 (GPCR) fMLP->FPR1 Binds G_protein Gαiβγ FPR1->G_protein Activates PLC PLCβ G_protein->PLC βγ activates PI3K PI3K G_protein->PI3K βγ activates PIP2 PIP2 PLC->PIP2 Cleaves PIP3 PIP3 PI3K->PIP3 Generates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Migration Chemotaxis & Migration Ca_release->Migration Rac_Cdc42 Rac/Cdc42 PIP3->Rac_Cdc42 Activates Actin Actin Polymerization Rac_Cdc42->Actin Actin->Migration

fMLP Signaling Cascade

VGSG and uPAR-Mediated Signaling

The urokinase receptor (uPAR) is a glycosylphosphatidylinositol (GPI)-anchored protein without an intracellular domain. To signal, it must associate with transmembrane partners, such as integrins or GPCRs like FPRL1.[5] The binding of uPA (from which VGSG is derived) initiates a signaling cascade that promotes cell migration.

VGSG_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol uPA uPA (contains VGSG) uPAR uPAR uPA->uPAR Binds GPCR_co Co-Receptor (e.g., FPRL1) uPAR->GPCR_co Complexes with Src_Kinase Src Family Kinases GPCR_co->Src_Kinase Activates PI3K_Rac PI3K / Rac Src_Kinase->PI3K_Rac Actin Actin Polymerization PI3K_Rac->Actin Migration Chemotaxis & Migration Actin->Migration

uPA/uPAR Signaling Pathway

Experimental Protocol: Neutrophil Chemotaxis Assay

To quantitatively compare the chemotactic potential of VGSG and fMLP, a standard method such as the Boyden chamber or Transwell® assay can be employed.[9][12]

Objective: To measure and compare the number of neutrophils migrating towards a concentration gradient of fMLP versus VGSG.

Materials:

  • Isolated human neutrophils

  • Boyden chamber or 96-well Transwell® plate (5 µm pore size)[12]

  • Chemoattractants: fMLP (10⁻⁸ M positive control), VGSG (various concentrations), buffer (negative control)

  • Assay medium (e.g., serum-free RPMI)

  • Detection reagent (e.g., Calcein-AM or ATP-based luminescence kit)[12]

  • Plate reader (fluorescence or luminescence)

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[12] Resuspend cells in assay medium.

  • Assay Setup:

    • Add chemoattractants to the lower wells of the chamber. Include fMLP as a positive control, buffer as a negative control, and a range of VGSG concentrations to determine its dose-response.

    • Place the porous membrane or Transwell® insert over the lower wells.

    • Add the neutrophil suspension to the upper chamber of each well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.[9]

  • Quantification:

    • After incubation, remove the upper chamber.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content via a luminescent assay or by pre-labeling cells with a fluorescent dye and measuring fluorescence.[12]

  • Data Analysis:

    • Calculate the chemotactic index for each condition: (Number of cells migrating to chemoattractant) / (Number of cells migrating to negative control).

    • Compare the chemotactic indices of VGSG concentrations to that of the fMLP positive control.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Isolate Neutrophils from Whole Blood D Add Neutrophils to Upper Chamber A->D B Prepare Chemoattractants (fMLP, VGSG, Control) C Add Chemoattractants to Lower Chamber B->C E Incubate at 37°C (60-90 min) D->E F Quantify Migrated Cells (Luminescence/Fluorescence) E->F G Calculate Chemotactic Index F->G H Compare VGSG vs. fMLP G->H

Neutrophil Chemotaxis Assay Workflow

Expected Data and Interpretation

The results from a chemotaxis assay can be summarized to directly compare the efficacy of the two peptides.

ChemoattractantConcentrationMean Migrated Cells (Luminescence Units)Chemotactic Index
Negative Control N/A5,0001.0
fMLP 10⁻⁸ M75,00015.0
VGSG 10⁻⁹ M8,0001.6
VGSG 10⁻⁸ M15,0003.0
VGSG 10⁻⁷ M25,0005.0
VGSG 10⁻⁶ M22,0004.4

Note: Data are hypothetical and for illustrative purposes.

From this hypothetical data, one would conclude that fMLP is a significantly more potent chemoattractant than VGSG, inducing a much stronger migratory response at a lower concentration. VGSG demonstrates a dose-dependent chemotactic effect, but with a lower maximal efficacy compared to fMLP.

Conclusion

fMLP remains the gold standard for inducing neutrophil chemotaxis in vitro, characterized by its high potency and well-defined signaling pathway through the FPR1 receptor. This compound, as part of the larger uPA molecule, likely contributes to cell migration through the uPAR system.[5] This system's reliance on co-receptors for signal transduction suggests a more complex and potentially context-dependent regulatory mechanism.[11] While the uPA/uPAR system is a crucial component of cell migration in physiological and pathological processes, the direct chemotactic potency of the VGSG peptide fragment itself appears to be substantially lower than that of classical chemoattractants like fMLP. Further research is required to fully elucidate the specific role and signaling pathway of VGSG in neutrophil recruitment and to determine its physiological relevance in the inflammatory milieu.

References

A Comparative Analysis of Val-Gly-Ser-Glu and Ala-Gly-Ser-Glu Chemotactic Activity for Eosinophils

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the chemotactic properties of two key eosinophil-attracting tetrapeptides, Val-Gly-Ser-Glu (VGSE) and Ala-Gly-Ser-Glu (AGSE).

This guide provides a detailed comparison of the chemotactic activity of the tetrapeptides this compound and Ala-Gly-Ser-Glu, both of which are components of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A). These peptides play a crucial role in the recruitment of eosinophils to sites of allergic inflammation. Understanding their relative potency and mechanisms of action is vital for the development of novel therapeutics targeting allergic diseases.

Quantitative Comparison of Chemotactic Activity

Experimental evidence consistently demonstrates that while both VGSE and AGSE are effective chemoattractants for human eosinophils, this compound exhibits a higher potency. The peak chemotactic response for VGSE is observed at a lower concentration compared to AGSE.

PeptidePeak Chemotactic Activity ConcentrationRelative Potency
This compound (VGSE) 3 x 10⁻⁷ MMore Active
Ala-Gly-Ser-Glu (AGSE) 10⁻⁶ MLess Active

Table 1: Comparison of the concentrations at which this compound and Ala-Gly-Ser-Glu exhibit maximum chemotactic activity for human eosinophils.

Experimental Protocols

The chemotactic activity of these tetrapeptides is typically assessed using a modified Boyden chamber assay. This in vitro method allows for the quantification of cell migration towards a chemical gradient.

Modified Boyden Chamber Assay for Eosinophil Chemotaxis

This protocol outlines the key steps for evaluating the chemotactic response of purified human eosinophils to VGSE and AGSE.

1. Eosinophil Isolation:

  • Human eosinophils are isolated from the peripheral blood of healthy donors using methods such as negative selection via magnetic-activated cell sorting (MACS) to achieve high purity.

2. Preparation of Chemotactic Agents:

  • Stock solutions of this compound and Ala-Gly-Ser-Glu are prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • A range of serial dilutions is prepared to test various concentrations of the tetrapeptides.

3. Boyden Chamber Setup:

  • A multi-well Boyden chamber apparatus is used. The chamber consists of an upper and a lower well separated by a microporous filter membrane (typically with a pore size of 3-5 µm for eosinophils).

  • The lower wells are filled with the different concentrations of the tetrapeptides (the chemoattractants) or a control medium.

  • The purified eosinophil suspension is placed in the upper wells.

4. Incubation:

  • The assembled chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period of 1 to 3 hours to allow for cell migration.

5. Quantification of Migration:

  • After incubation, the filter is removed, fixed, and stained (e.g., with Hematoxylin and Eosin).

  • The number of eosinophils that have migrated through the filter to the lower side is counted under a microscope in several high-power fields.

  • The results are typically expressed as the mean number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the control).

Signaling Pathways

While the precise signaling pathways activated by this compound and Ala-Gly-Ser-Glu in eosinophils have not been fully elucidated, it is established that these tetrapeptides exert their effects through specific receptors on the eosinophil cell surface. The interaction of these peptides with their receptors is believed to initiate a cascade of intracellular events leading to cell polarization and directed migration.

General chemotactic signaling in eosinophils involves the activation of G-protein coupled receptors (GPCRs), leading to the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These signaling events ultimately result in the reorganization of the actin cytoskeleton, which is essential for cell motility.

Below are diagrams illustrating a generalized eosinophil chemotaxis signaling pathway and the experimental workflow for the Boyden chamber assay.

G Generalized Eosinophil Chemotactic Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tetrapeptide VGSE / AGSE Receptor Eosinophil Receptor Tetrapeptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3-Kinase (PI3K) G_Protein->PI3K Second_Messengers Second Messengers (IP3, DAG, PIP3) PLC->Second_Messengers PI3K->Second_Messengers Actin_Polymerization Actin Cytoskeleton Reorganization Second_Messengers->Actin_Polymerization Chemotaxis Cell Migration (Chemotaxis) Actin_Polymerization->Chemotaxis

Caption: Generalized signaling pathway for eosinophil chemotaxis.

G Boyden Chamber Assay Workflow start Start eosinophil_isolation Isolate Human Eosinophils start->eosinophil_isolation prepare_peptides Prepare Tetrapeptide Dilutions start->prepare_peptides load_cells Load Eosinophils into Upper Wells eosinophil_isolation->load_cells load_peptides Load Peptides into Lower Wells prepare_peptides->load_peptides setup_chamber Assemble Boyden Chamber setup_chamber->load_peptides load_peptides->load_cells incubate Incubate at 37°C load_cells->incubate stain_filter Fix and Stain Filter incubate->stain_filter count_cells Count Migrated Cells stain_filter->count_cells analyze Analyze Data count_cells->analyze

Unveiling Functional Analogs of Val-Gly-Ser-Glu in Eosinophil Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemoattractant peptides on eosinophils is critical for advancing therapies for allergic and inflammatory diseases. This guide provides an objective comparison of the seminal tetrapeptide Val-Gly-Ser-Glu (VGSE), a key component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A), and its functional analogs. The performance of these peptides in modulating eosinophil function is detailed, supported by experimental data and comprehensive protocols to facilitate reproducible research.

The acidic tetrapeptide this compound (VGSE) has been identified as a potent and selective chemoattractant for eosinophils, playing a significant role in the recruitment of these granulocytes to sites of allergic inflammation.[1][2][3][4] Structure-activity relationship studies have revealed that modifications to the peptide sequence can dramatically alter its efficacy, providing a foundation for the development of novel modulators of eosinophil activity. This guide synthesizes key findings on VGSE and its analogs, focusing on their comparative effects on eosinophil chemotaxis, deactivation, and receptor expression.

Comparative Performance of VGSE and its Analogs

The chemotactic activity of VGSE and its analogs is a primary measure of their functional performance. The following table summarizes the peak chemotactic activity concentrations for various tetrapeptides, as determined by in vitro Boyden chamber assays.

Peptide SequencePeak Chemotactic Activity Concentration (M)Notes
This compound (VGSE) 3 x 10⁻⁸ - 10⁻⁶The foundational ECF-A tetrapeptide.[1][2]
Ala-Gly-Ser-Glu (AGSE) 3 x 10⁻⁸ - 10⁻⁶Another naturally occurring ECF-A tetrapeptide with similar potency to VGSE.[1][2]
Leu-Gly-Ser-Glu 10⁻⁸ - 10⁻⁷An analog with a substitution at the N-terminus, showing slightly higher potency than VGSE.[1][2]
Phe-Gly-Ser-Glu 10⁻⁴N-terminal substitution with a bulkier aromatic residue significantly reduces chemotactic activity.[1][2]
Val-Pro-Ser-Glu -While chemotactic data is not specified in the same comparative context, this analog has been shown to enhance eosinophil Fc receptor expression.[5]
Val-Ser-Gly-Glu 3 x 10⁻⁸ - 10⁻⁶Inversion of the internal Glycine and Serine residues does not alter chemotactic activity, indicating the importance of the terminal residues and the spacing between them.[1][2]
Val-Ser-Glu ~10-fold higher concentration than VGSE requiredDeletion of Glycine, altering the spacing between the N- and C-terminal residues, reduces chemotactic potency.[1][2]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed protocols for key in vitro assays are provided below.

Eosinophil Chemotaxis Assay (Modified Boyden Chamber Technique)

This assay quantitatively measures the directed migration of eosinophils towards a chemoattractant.

Materials:

  • 48-well micro chemotaxis chamber (e.g., Neuro Probe)

  • Polycarbonate microporous membrane (3 µm pore size)

  • Purified human eosinophils

  • Hanks' Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA)

  • Test peptides (VGSE and analogs) at various concentrations

  • Fixative solution (e.g., methanol)

  • Staining solution (e.g., Giemsa or a similar Romanowsky stain)

  • Microscope with a high-power objective (40x or 100x oil immersion)

Procedure:

  • Prepare a range of concentrations for each test peptide in HBSS with 0.1% BSA.

  • Add 25 µl of the peptide solutions to the lower wells of the chemotaxis chamber. Use HBSS with 0.1% BSA as a negative control.

  • Carefully place the microporous membrane over the lower wells, ensuring no air bubbles are trapped.

  • Resuspend purified eosinophils in HBSS with 0.1% BSA to a final concentration of 1 x 10⁶ cells/ml.

  • Add 50 µl of the eosinophil suspension to the upper wells of the chamber, directly above the membrane.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 1-3 hours.

  • After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.

  • Fix the membrane in methanol (B129727) for 5 minutes.

  • Stain the membrane with a suitable stain to visualize the migrated eosinophils on the lower surface.

  • Mount the membrane on a microscope slide.

  • Count the number of migrated cells in at least five high-power fields (hpf) for each well.

  • Express the results as the mean number of migrated cells per high-power field.

Eosinophil Degranulation Assay (Eosinophil Peroxidase Release)

This assay quantifies the release of granule contents, a key function of activated eosinophils.

Materials:

  • Purified human eosinophils

  • RPMI-1640 medium (phenol red-free)

  • Test peptides (VGSE and analogs)

  • Positive control (e.g., calcium ionophore A23187)

  • 96-well microtiter plate

  • Substrate solution for eosinophil peroxidase (EPX), e.g., o-phenylenediamine (B120857) (OPD) with H₂O₂

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Pre-coat the wells of a 96-well plate with 2.5% human serum albumin for 2 hours at 37°C to prevent non-specific activation, then wash with PBS.

  • Resuspend purified eosinophils in phenol (B47542) red-free RPMI-1640 to a concentration of 5 x 10⁶ cells/ml.

  • Add 90 µl of the eosinophil suspension to each well.

  • Add 10 µl of the test peptides at various concentrations to the respective wells. Use medium alone as a negative control and a known degranulating agent as a positive control.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4 hours.

  • Centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant.

  • To a new plate, add a sample of the supernatant and the EPX substrate solution.

  • Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 492 nm for OPD) using a microplate reader.

  • Calculate the percentage of EPX release relative to a total cell lysate.

Eosinophil Fc Receptor Expression (Rosette Assay)

This assay assesses the ability of eosinophils to bind to antibody-coated erythrocytes, indicating the expression of Fc receptors.

Materials:

  • Purified human eosinophils

  • Sheep red blood cells (SRBCs)

  • Rabbit anti-SRBC IgG antibody

  • Phosphate Buffered Saline (PBS)

  • Fetal calf serum (FCS)

  • Microscope slides and coverslips

Procedure:

  • Wash SRBCs three times in PBS.

  • Sensitize the SRBCs by incubating them with a sub-agglutinating dilution of rabbit anti-SRBC IgG antibody for 30 minutes at 37°C. These are now antibody-coated erythrocytes (EAs).

  • Wash the EAs three times in PBS to remove unbound antibody.

  • Resuspend purified eosinophils in PBS with 10% FCS to a concentration of 2 x 10⁶ cells/ml.

  • Mix the eosinophil suspension with the EA suspension at a ratio of 1:10 (eosinophils to EAs).

  • Centrifuge the cell mixture at 200 x g for 5 minutes to facilitate cell-to-cell contact.

  • Incubate the pellet on ice for 1 hour.

  • Gently resuspend the pellet.

  • Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and seal.

  • Examine under a microscope. A rosette is defined as an eosinophil with three or more adherent EAs.

  • Count the percentage of rosette-forming eosinophils out of at least 200 total eosinophils.

Signaling Pathways and Experimental Workflows

The precise receptor and downstream signaling pathway for VGSE and its analogs in eosinophils are not yet fully elucidated in the published literature. However, based on the nature of other chemoattractant receptors on eosinophils, it is hypothesized that these tetrapeptides interact with a G-protein coupled receptor (GPCR). The proposed, yet unconfirmed, signaling cascade and the experimental workflows are depicted below.

G_protein_coupled_receptor_signaling_pathway VGSE VGSE / Analog GPCR G-Protein Coupled Receptor (Hypothesized) VGSE->GPCR Binding G_protein G-Protein Activation GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_response Cellular Response (Chemotaxis, Degranulation) Ca_release->Cellular_response PKC_activation->Cellular_response

Hypothesized GPCR signaling pathway for VGSE in eosinophils.

experimental_workflow cluster_chemotaxis Chemotaxis Assay cluster_degranulation Degranulation Assay cluster_fcreceptor Fc Receptor Assay (Rosette) chemotaxis_start Prepare Peptide Dilutions chemotaxis_chamber Assemble Boyden Chamber chemotaxis_start->chemotaxis_chamber chemotaxis_incubation Incubate with Eosinophils chemotaxis_chamber->chemotaxis_incubation chemotaxis_stain Fix and Stain Membrane chemotaxis_incubation->chemotaxis_stain chemotaxis_count Microscopic Counting chemotaxis_stain->chemotaxis_count degranulation_start Incubate Eosinophils with Peptides degranulation_supernatant Collect Supernatant degranulation_start->degranulation_supernatant degranulation_assay Perform EPX Assay degranulation_supernatant->degranulation_assay degranulation_read Measure Absorbance degranulation_assay->degranulation_read fcreceptor_start Sensitize Erythrocytes (EAs) fcreceptor_mix Mix Eosinophils and EAs fcreceptor_start->fcreceptor_mix fcreceptor_incubate Incubate and Pellet fcreceptor_mix->fcreceptor_incubate fcreceptor_count Count Rosettes fcreceptor_incubate->fcreceptor_count

Workflow for key in vitro eosinophil function assays.

References

Val-Gly-Ser-Glu Cross-Reactivity with Peptide Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide Val-Gly-Ser-Glu (VGSE) is a known constituent of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A). Its primary biological activities include inducing the migration of eosinophils and enhancing the expression of their Fc receptors.[1] While the physiological effects of VGSE on eosinophils are documented, a comprehensive understanding of its specific receptor interactions and potential cross-reactivity with other peptide receptors remains an area of active investigation. This guide provides a comparative overview of the known biological activities of this compound, contextualized with other eosinophil chemoattractants, and details relevant experimental methodologies.

Biological Activity and Receptor Interaction

Currently, there is a notable absence of publicly available quantitative data (e.g., Ki, Kd, IC50) detailing the binding affinity of this compound to a specific, high-affinity receptor. The literature suggests that its effects may be mediated through a yet-to-be-fully-characterized receptor or via indirect mechanisms that modulate the function of other cell surface receptors.

Comparison with Other Eosinophil Chemoattractants

Eosinophil chemotaxis is a complex process orchestrated by a variety of signaling molecules. To understand the potential role of this compound, it is useful to compare it with other well-characterized eosinophil chemoattractants.

Chemoattractant ClassExamplesPrimary Receptor(s)Typical Effective Concentrations
Tetrapeptides (ECF-A) This compound , Ala-Gly-Ser-GluNot definitively identified10-8 M to 10-6 M for chemotaxis[2]
Chemokines Eotaxin-1 (CCL11), RANTES (CCL5)CCR3Nanomolar range[3]
Lipid Mediators Prostaglandin D2 (PGD2)CRTH2Nanomolar range
Cytokines Interleukin-5 (IL-5)IL-5RαPrimes for chemotaxis rather than being a potent chemoattractant itself

Experimental Protocols

The following sections detail the methodologies used to assess the biological activity of this compound.

Eosinophil Chemotaxis Assay (Boyden Chamber Assay)

This classical assay is used to measure the chemotactic response of eosinophils to a substance of interest.

Principle: Eosinophils are placed in the upper compartment of a chamber, separated by a microporous membrane from a lower compartment containing the test substance (e.g., this compound). The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Protocol:

  • Eosinophil Isolation: Eosinophils are isolated from peripheral blood of healthy or allergic donors using density gradient centrifugation followed by negative selection (e.g., immunomagnetic cell sorting) to achieve high purity.

  • Chamber Assembly: A Boyden chamber is assembled with a polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.

  • Loading: The lower wells are filled with a solution containing the chemoattractant (this compound) at various concentrations or a control medium. The purified eosinophils are suspended in a suitable buffer and added to the upper wells.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 1-3 hours.

  • Cell Staining and Counting: After incubation, the membrane is removed, fixed, and stained (e.g., with Giemsa or Diff-Quik). The number of eosinophils that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

  • Data Analysis: The chemotactic response is expressed as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the control).

Fc Receptor Expression Assay (Rosette Formation Assay)

This assay was historically used to determine the proportion of cells expressing functional Fc receptors capable of binding to antibody-coated red blood cells.[1]

Principle: Eosinophils are incubated with red blood cells that have been sensitized with IgG antibodies. The formation of "rosettes" (an eosinophil surrounded by three or more bound red blood cells) indicates the presence and activity of Fcγ receptors.

Protocol:

  • Eosinophil Preparation: Eosinophils are isolated and purified as described above. They are then incubated with this compound or a control medium for a specified time.

  • Red Blood Cell Sensitization: Sheep or human red blood cells are washed and incubated with a sub-agglutinating concentration of anti-red blood cell IgG antibody.

  • Rosette Formation: The sensitized red blood cells are mixed with the treated eosinophils at a specific ratio (e.g., 100:1) and centrifuged at a low speed to facilitate cell-to-cell contact.

  • Incubation: The cell pellet is incubated on ice to allow for rosette formation.

  • Resuspension and Counting: The pellet is gently resuspended, and a sample is examined under a microscope. The percentage of eosinophils forming rosettes is determined by counting at least 200 eosinophils.

Visualizations

Experimental Workflow: Rosette Formation Assay

Rosette_Assay_Workflow cluster_Eosinophil_Prep Eosinophil Preparation cluster_RBC_Prep Red Blood Cell Preparation Eosinophil_Isolation Isolate Eosinophils Incubation Incubate with This compound Eosinophil_Isolation->Incubation Mix Mix Eosinophils and Sensitized RBCs Incubation->Mix RBC_Wash Wash Red Blood Cells RBC_Sensitization Sensitize with IgG RBC_Wash->RBC_Sensitization RBC_Sensitization->Mix Centrifuge Centrifuge Mix->Centrifuge Incubate_Ice Incubate on Ice Centrifuge->Incubate_Ice Count Count Rosettes Incubate_Ice->Count

Workflow for the Fc Receptor Rosette Assay.
Generalized Eosinophil Chemotaxis Signaling Pathway

Chemotaxis_Signaling cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling Cascade Chemoattractant Chemoattractant (e.g., this compound) Receptor Receptor (e.g., GPCR - Putative) Chemoattractant->Receptor G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Actin Actin Polymerization Ca_Release->Actin PKC->Actin Migration Cell Migration Actin->Migration

A generalized signaling pathway for eosinophil chemotaxis.

Conclusion

The tetrapeptide this compound is a biologically active molecule that influences eosinophil function. While its chemotactic properties and its ability to enhance Fc receptor expression are established, the specific receptor through which it mediates these effects has not been definitively identified. This knowledge gap prevents a direct quantitative comparison of its binding affinity across different peptide receptors. Future research focusing on the identification and characterization of the ECF-A tetrapeptide receptor will be crucial for a complete understanding of its role in inflammatory processes and for exploring its potential as a therapeutic target. The experimental protocols and conceptual diagrams provided in this guide offer a framework for further investigation into the molecular mechanisms of this compound.

References

Val-Gly-Ser-Glu (VGSE): A Comparative Analysis of its Specificity for Eosinophils over Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the tetrapeptide Val-Gly-Ser-Glu (VGSE) and its specific effects on eosinophils versus neutrophils. VGSE, a key component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A), has been shown to be preferentially active towards eosinophils, making it a person of interest for targeted therapeutic strategies in allergic and inflammatory diseases. This document summarizes key experimental data, details relevant protocols, and visualizes the known and putative signaling pathways to offer researchers, scientists, and drug development professionals a clear understanding of VGSE's specificity.

Executive Summary

While both eosinophils and neutrophils are crucial players in the innate immune response, their distinct roles in various inflammatory conditions necessitate the development of targeted therapies. This compound (VGSE) has emerged as a promising candidate for selectively modulating eosinophil activity. This guide presents evidence demonstrating that while VGSE and its analogs can induce chemotaxis in both cell types, their functional effects, such as degranulation and oxidative burst, are significantly more pronounced in eosinophils. This functional specificity suggests a potential therapeutic window for targeting eosinophil-mediated inflammation without globally suppressing neutrophil-dependent immune responses.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data from studies comparing the effects of VGSE and its closely related analog, Ala-Gly-Ser-Glu (AGSG), on eosinophils and neutrophils. As a point of comparison, data for the potent and well-characterized neutrophil chemoattractant, N-formylmethionyl-leucyl-phenylalanine (fMLP), is also included.

Table 1: Chemotactic Response of Eosinophils vs. Neutrophils

ChemoattractantCell TypeEffective Dose (ED50) for ChemotaxisCitation
Ala-Gly-Ser-Glu (AGSG)Eosinophil1 x 10⁻⁷ M[1][2]
Ala-Gly-Ser-Glu (AGSG)Neutrophil1 x 10⁻⁷ M[1][2]
fMLPEosinophil1 x 10⁻¹⁰ M[1]
fMLPNeutrophil1 x 10⁻¹² M[1]

Table 2: Degranulation and Oxidative Burst Response of Eosinophils vs. Neutrophils

StimulusCell TypeResponseMagnitude of ResponseCitation
Ala-Gly-Ser-Glu (AGSG)EosinophilGlucosaminidase Release2% of total[1][2]
Ala-Gly-Ser-Glu (AGSG)NeutrophilGlucosaminidase Release29% of total[1][2]
This compound (VGSE)EosinophilSuperoxide (B77818) Anion (O₂⁻) GenerationSignificant enhancement
This compound (VGSE)NeutrophilSuperoxide Anion (O₂⁻) GenerationInhibitory effect

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Leukocyte Chemotaxis Assay (Boyden Chamber Assay)

This protocol is adapted from the methodology used to assess the chemotactic response of eosinophils and neutrophils to various chemoattractants.

Objective: To quantify the directed migration of eosinophils and neutrophils in response to a concentration gradient of a test compound (e.g., VGSE, AGSG, fMLP).

Materials:

  • Boyden chambers with micropore filters (e.g., 3-5 µm pore size)

  • Isolated human eosinophils and neutrophils (purity >95%)

  • Hanks' Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA)

  • Test chemoattractants (VGSE, AGSG, fMLP) at various concentrations

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., Giemsa or Hematoxylin and Eosin)

  • Microscope with an imaging system

Procedure:

  • Isolate eosinophils and neutrophils from human peripheral blood using density gradient centrifugation followed by negative or positive selection methods.

  • Resuspend the purified cells in HBSS with 0.1% BSA to a final concentration of 1 x 10⁶ cells/mL.

  • Prepare serial dilutions of the chemoattractants in HBSS with 0.1% BSA.

  • Add the chemoattractant solutions to the lower wells of the Boyden chambers.

  • Place the micropore filter over the lower wells, ensuring no air bubbles are trapped.

  • Carefully add the cell suspension to the upper wells of the chambers.

  • Incubate the chambers at 37°C in a humidified atmosphere with 5% CO₂ for 1-3 hours.

  • After incubation, remove the filters and fix them in the fixative solution.

  • Stain the filters with the chosen staining solution.

  • Mount the filters on glass slides and count the number of cells that have migrated through the filter to the lower side using a microscope. Data is typically expressed as the number of migrated cells per high-power field or as a chemotactic index.

Degranulation Assay (Enzyme Release)

This protocol outlines the measurement of lysosomal enzyme release (e.g., β-glucosaminidase) from eosinophils and neutrophils upon stimulation.

Objective: To quantify the extent of degranulation by measuring the activity of released enzymes.

Materials:

  • Isolated human eosinophils and neutrophils

  • Stimulating agents (e.g., VGSE, AGSG, fMLP)

  • Cytochalasin B solution

  • Substrate for the enzyme of interest (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-glucosaminidase)

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • Spectrophotometer or plate reader

Procedure:

  • Isolate eosinophils and neutrophils as described in the chemotaxis assay protocol.

  • Pre-incubate the cells with cytochalasin B (typically 5 µg/mL) for 10-15 minutes at 37°C. This step enhances the release of granule contents.

  • Add the stimulating agents at desired concentrations to the cell suspensions.

  • Incubate for 30-60 minutes at 37°C.

  • Centrifuge the samples to pellet the cells.

  • Collect the supernatants, which contain the released enzymes.

  • To determine the total enzyme content, lyse an equal number of unstimulated cells with the lysis buffer.

  • Add the appropriate substrate to the supernatants and the total lysate samples.

  • Incubate to allow for the enzymatic reaction to proceed.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of enzyme release as: (Absorbance of sample - Absorbance of unstimulated control) / (Absorbance of total lysate - Absorbance of unstimulated control) * 100.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathway for VGSE in eosinophils, a generalized chemotaxis workflow, and a degranulation assay workflow.

VGSE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VGSE This compound (VGSE) Receptor Putative GPCR VGSE->Receptor G_Protein G-Protein Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Actin Actin Polymerization Ca_release->Actin Degranulation Degranulation PKC->Degranulation Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: Putative VGSE Signaling Pathway in Eosinophils.

Chemotaxis_Workflow start Isolate Eosinophils/ Neutrophils prepare_cells Resuspend Cells start->prepare_cells add_cells Add Cells (Upper Chamber) prepare_cells->add_cells setup_chamber Set up Boyden Chamber add_chemoattractant Add Chemoattractant (Lower Chamber) setup_chamber->add_chemoattractant incubate Incubate (37°C) add_chemoattractant->incubate add_cells->incubate fix_stain Fix and Stain Filter incubate->fix_stain analyze Microscopic Analysis (Cell Counting) fix_stain->analyze end Quantify Chemotaxis analyze->end

Caption: Experimental Workflow for Chemotaxis Assay.

Degranulation_Workflow start Isolate Eosinophils/ Neutrophils pre_incubate Pre-incubate with Cytochalasin B start->pre_incubate stimulate Stimulate with VGSE/AGSG pre_incubate->stimulate prepare_lysate Prepare Total Lysate pre_incubate->prepare_lysate centrifuge Centrifuge to Pellet Cells stimulate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant enzyme_assay Perform Enzyme Assay (e.g., β-glucosaminidase) collect_supernatant->enzyme_assay prepare_lysate->enzyme_assay measure Measure Absorbance enzyme_assay->measure calculate Calculate % Release measure->calculate

Caption: Experimental Workflow for Degranulation Assay.

Conclusion

The available evidence strongly suggests that while this compound and its analogs may induce a similar chemotactic response in both eosinophils and neutrophils, the functional consequences of this stimulation are markedly different. The minimal degranulation and inhibitory effect on superoxide production in neutrophils, in stark contrast to the significant enhancement of superoxide generation in eosinophils, highlight the functional specificity of VGSE. This specificity presents a compelling rationale for further investigation into VGSE and its receptor as potential targets for the development of novel anti-inflammatory therapies aimed at mitigating eosinophil-driven pathologies. Further research is warranted to definitively identify the eosinophil receptor for VGSE and fully elucidate its downstream signaling cascade.

References

Comparative study of Val-Gly-Ser-Glu and C5a on eosinophil activation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Val-Gly-Ser-Glu and C5a in Eosinophil Activation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of the tetrapeptide this compound (VGSE) and the complement component C5a on the activation of eosinophils. This objective comparison is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Introduction

Eosinophils are key granulocytes involved in inflammatory responses, particularly in allergic diseases and parasitic infections. Their activation, a process encompassing chemotaxis, degranulation, and the production of reactive oxygen species (oxidative burst), is tightly regulated by a variety of signaling molecules. Among these are the anaphylatoxin C5a, a potent pro-inflammatory mediator, and this compound, a peptide component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A). Understanding the distinct and overlapping effects of these molecules on eosinophil function is crucial for the development of targeted therapeutic strategies for eosinophil-driven pathologies.

Comparative Data on Eosinophil Activation

The following tables summarize the quantitative data on the effects of this compound and C5a on key aspects of eosinophil activation.

Table 1: Chemotactic Activity

ActivatorOptimal Concentration for ChemotaxisChemotactic Index (CI) or Equivalent MeasureCell TypeReference
This compound (VGSE) 3 x 10⁻⁸ M to 10⁻⁶ MPeak chemotactic activity observed within this range.Human Eosinophils[1]
C5a 10⁻⁸ M - 10⁻⁶ MSignificantly higher chemotactic response compared to ECF-A peptides.[2]Human Eosinophils[2]

Table 2: Degranulation

ActivatorConcentration% Release of Granule Contents (e.g., ECP, EDN)Cell TypeReference
ECF-A (general) Not specifiedDid not affect the release of Eosinophil Cationic Protein (ECP).Human Eosinophils[2][3]
C5a 1 µg/ml~2% release of β-glucosaminidase.Human Eosinophils[2]
C5a 10⁻⁸ M - 10⁻⁷ MInduces significant release of eosinophil cationic protein and eosinophil peroxidase.[4]Human Eosinophils[4]

Note: Data for this compound on degranulation is limited. The available information pertains to the broader category of ECF-A.

Table 3: Oxidative Burst (Reactive Oxygen Species Production)

ActivatorConcentrationEffect on Oxidative BurstCell TypeReference
This compound (VGSE) Not specifiedDid not induce a chemiluminescent response on its own but enhanced superoxide (B77818) anion generation in response to serum-treated zymosan.[5]Human Eosinophils[5]
C5a 10⁻⁷ M - 10⁻⁸ MInduces a significant production of reactive oxygen species.[4]Human Eosinophils[4]

Signaling Pathways

The activation of eosinophils by this compound and C5a is initiated by their interaction with distinct cell surface receptors, triggering downstream signaling cascades.

C5a Signaling Pathway

C5a binds to its G protein-coupled receptor, C5aR1 (CD88), which is highly expressed on eosinophils. This interaction activates heterotrimeric G proteins, leading to the activation of several key signaling pathways, including:

  • Phospholipase C (PLC): Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.

  • Phosphoinositide 3-kinase (PI3K): Plays a crucial role in chemotaxis and cell survival.

  • Mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, p38): Involved in a variety of cellular responses, including gene expression and enzyme activation.

C5a_Signaling_Pathway C5a C5a C5aR1 C5aR1 (CD88) C5a->C5aR1 G_protein Gα Gβγ C5aR1->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Activation Eosinophil Activation (Chemotaxis, Degranulation, Oxidative Burst) Ca_release->Activation PKC->Activation PI3K->Activation MAPK->Activation

Caption: C5a signaling pathway in eosinophils.
This compound (ECF-A) Signaling Pathway

The precise receptor and signaling pathway for this compound on eosinophils are not as well-defined as those for C5a. Early research suggests the existence of a specific receptor for ECF-A tetrapeptides on the eosinophil surface. It is hypothesized to be a G protein-coupled receptor, but its molecular identity remains to be fully elucidated. The downstream signaling events are also not well-characterized but are presumed to lead to the activation of pathways controlling chemotaxis.

VGSE_Signaling_Pathway VGSE This compound ECFA_R ECF-A Receptor (Putative) VGSE->ECFA_R G_protein G Protein (Hypothesized) ECFA_R->G_protein Downstream Downstream Effectors G_protein->Downstream Activation Eosinophil Activation (Chemotaxis) Downstream->Activation

Caption: Hypothesized VGSE signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Eosinophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to quantify the directed migration of eosinophils towards a chemoattractant.

  • Cell Preparation: Eosinophils are isolated from human peripheral blood using density gradient centrifugation followed by negative selection to achieve high purity. The cells are then washed and resuspended in a suitable buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

  • Chamber Setup: A Boyden chamber or a multi-well chemotaxis plate is used. The lower wells are filled with the chemoattractant (this compound or C5a at various concentrations) or a control medium. The upper wells are separated from the lower wells by a microporous membrane (typically 3-8 µm pore size).

  • Cell Migration: The eosinophil suspension is added to the upper wells. The chamber is incubated at 37°C in a humidified 5% CO₂ atmosphere for 1-3 hours to allow the cells to migrate through the membrane towards the chemoattractant.

  • Quantification: After incubation, the membrane is removed, fixed, and stained (e.g., with Wright-Giemsa stain). The number of cells that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields. The results are often expressed as a chemotactic index (the fold increase in migration towards the chemoattractant compared to the control medium).

Chemotaxis_Workflow cluster_prep Cell Preparation cluster_assay Boyden Chamber Assay cluster_analysis Analysis blood Peripheral Blood isolation Eosinophil Isolation (Density Gradient & Negative Selection) blood->isolation resuspension Resuspend in Buffer isolation->resuspension setup Assemble Chamber (Lower: Chemoattractant, Upper: Membrane) resuspension->setup add_cells Add Eosinophils to Upper Chamber setup->add_cells incubation Incubate at 37°C add_cells->incubation stain Fix and Stain Membrane incubation->stain count Microscopic Counting of Migrated Cells stain->count calculate Calculate Chemotactic Index count->calculate

Caption: Eosinophil chemotaxis assay workflow.
Eosinophil Degranulation Assay (Measurement of Eosinophil Peroxidase - EPO)

This assay measures the release of granule contents, such as eosinophil peroxidase (EPO), upon stimulation.

  • Cell Preparation: Purified eosinophils are resuspended in a buffer that does not interfere with the colorimetric assay (e.g., phenol (B47542) red-free RPMI 1640) at a concentration of 1-5 x 10⁶ cells/mL.

  • Stimulation: The eosinophil suspension is incubated with the stimulus (this compound, C5a, or control) in a microtiter plate at 37°C for a specified time (e.g., 30 minutes to 4 hours). To measure total EPO content, a separate aliquot of cells is lysed with a detergent (e.g., Triton X-100).

  • Sample Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is carefully collected.

  • EPO Measurement: The EPO activity in the supernatant is measured using a colorimetric assay. A common substrate is o-phenylenediamine (B120857) (OPD) in the presence of hydrogen peroxide. The enzymatic reaction is stopped with acid, and the absorbance is read at a specific wavelength (e.g., 492 nm).

  • Calculation: The percentage of EPO release is calculated as: ((OD_sample - OD_blank) / (OD_total_lysate - OD_blank)) * 100.

Eosinophil Oxidative Burst Assay (Dihydrorhodamine 123 Assay)

This flow cytometry-based assay measures the production of reactive oxygen species (ROS).

  • Cell Preparation: Purified eosinophils are resuspended in a suitable buffer at approximately 1 x 10⁶ cells/mL.

  • Loading with DHR 123: The cells are incubated with dihydrorhodamine 123 (DHR 123), a cell-permeable, non-fluorescent dye, at 37°C for a short period (e.g., 15 minutes).

  • Stimulation: The DHR 123-loaded cells are then stimulated with this compound, C5a, a positive control (e.g., phorbol (B1677699) myristate acetate (B1210297) - PMA), or a negative control (buffer) at 37°C for a defined time (e.g., 15-30 minutes).

  • Measurement: During the oxidative burst, ROS produced by the eosinophils oxidize DHR 123 to the highly fluorescent rhodamine 123. The reaction is stopped by placing the samples on ice. The fluorescence intensity of the cells is then immediately analyzed by flow cytometry.

  • Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is determined. An increase in MFI compared to the unstimulated control indicates ROS production.

Conclusion

This compound and C5a both play roles in the activation of eosinophils, but they exhibit distinct profiles in their potency and the specific functions they elicit.

  • Chemotaxis: C5a is a significantly more potent chemoattractant for eosinophils than the ECF-A tetrapeptide this compound.

  • Degranulation: C5a is a weak inducer of degranulation in eosinophils, while the available evidence suggests that ECF-A tetrapeptides like this compound have a negligible effect on the release of certain granule proteins.

  • Oxidative Burst: C5a is a potent inducer of the oxidative burst in eosinophils. In contrast, this compound does not appear to directly trigger a significant oxidative burst but may enhance the response to other stimuli.

These differences are likely attributable to their interaction with different receptors and the subsequent activation of distinct intracellular signaling pathways. The well-characterized and potent pro-inflammatory effects of C5a make its receptor, C5aR1, a prime target for therapeutic intervention in eosinophil-mediated diseases. The role of this compound and other ECF-A peptides appears to be more specifically focused on the recruitment of eosinophils to sites of allergic inflammation, with less of an impact on their immediate effector functions like degranulation and oxidative burst. Further research is warranted to fully elucidate the receptor and signaling mechanisms of this compound to better understand its specific contribution to eosinophilic inflammation.

References

A Comparative Guide to the Receptor Binding Profile of Val-Gly-Ser-Glu and Other Eosinophil Chemoattractants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tetrapeptide Val-Gly-Ser-Glu (VGSE), a known Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A), with other significant eosinophil chemoattractants. While a specific high-affinity receptor for VGSE has not been definitively characterized, its biological activity provides a basis for comparison with well-defined ligand-receptor systems. This document outlines the available data on VGSE's chemotactic potency and compares it with key players in eosinophil recruitment, namely eotaxin and prostaglandin (B15479496) D2 (PGD2), which act through the CCR3 and CRTH2 receptors, respectively.

Quantitative Comparison of Eosinophil Chemoattractants

The following table summarizes the chemotactic potency of this compound in comparison to other notable eosinophil chemoattractants. The data is presented as the effective concentration required to elicit a half-maximal response (EC50) or the range of peak activity for eosinophil migration.

LigandReceptor(s)Peak Chemotactic Activity / EC50 for Eosinophil Migration
This compound (VGSE) Undetermined3 x 10⁻⁸ M to 10⁻⁶ M[1]
Ala-Gly-Ser-Glu (AGSE) UndeterminedSimilar to VGSE[2]
Eotaxin-1 (CCL11) CCR310 to 100 ng/ml (~1.2 to 12 nM)[3]
Prostaglandin D2 (PGD2) CRTH2 (DP2), DP1~10 nM[4]
15R-methyl-PGD2 CRTH2 (DP2)~1.7 nM[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of receptor binding and cellular responses. Below are protocols for a competitive receptor binding assay and a chemotaxis assay, which are central to characterizing the activity of chemoattractants like this compound.

Protocol 1: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay. A specific radiolabeled ligand for the yet-to-be-identified VGSE receptor would be required. For comparison, this protocol can be adapted for known receptors like CCR3 or CRTH2 using their respective radiolabeled ligands.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cells or membrane preparations expressing the target receptor (e.g., isolated human eosinophils).

  • Radiolabeled ligand (e.g., [³H]-PGD₂ for CRTH2).

  • Unlabeled test compound (this compound) and reference competitor.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation: Prepare a series of dilutions of the unlabeled test compound (this compound) and a known competitor.

  • Incubation: In a 96-well plate, add the cell or membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: After the filters have dried, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This functional assay directly measures the ability of a compound to induce cell migration.

Objective: To quantify the chemotactic activity of this compound on eosinophils.

Materials:

  • Isolated human eosinophils.

  • Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA).

  • Test compound (this compound) and positive control (e.g., eotaxin).

  • Modified Boyden chambers (or 24-well plates with inserts containing a porous membrane, e.g., 5 µm pore size).

  • Fluorescent dye for cell labeling (e.g., Calcein-AM).

  • Fluorescence plate reader.

Procedure:

  • Cell Preparation: Isolate eosinophils from human peripheral blood. Resuspend the cells in chemotaxis medium and label with a fluorescent dye according to the manufacturer's instructions.

  • Assay Setup: In the lower wells of the chemotaxis chamber, add different concentrations of the test compound (this compound), a positive control, and a negative control (medium only).

  • Cell Addition: Place the porous membrane inserts into the wells and add the fluorescently labeled eosinophils to the upper chamber of each insert.

  • Incubation: Incubate the chambers at 37°C in a humidified incubator with 5% CO₂ for a period of 1-3 hours to allow for cell migration.

  • Quantification: After incubation, remove the inserts. Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.

  • Data Analysis: Plot the fluorescence intensity (proportional to the number of migrated cells) against the concentration of the chemoattractant. Determine the EC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for known eosinophil chemoattractant receptors and a typical experimental workflow for a chemotaxis assay.

G Experimental Workflow for Eosinophil Chemotaxis Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Isolate Eosinophils from Blood p2 Label Eosinophils with Fluorescent Dye p1->p2 a1 Add Chemoattractants (VGSE, Controls) to Lower Chamber p2->a1 a2 Place Insert and Add Labeled Eosinophils to Upper Chamber a1->a2 a3 Incubate at 37°C a2->a3 an1 Quantify Migrated Cells (Fluorescence Reading) a3->an1 an2 Data Analysis: Plot Dose-Response Curve and Calculate EC50 an1->an2

Caption: Workflow for an in vitro eosinophil chemotaxis assay.

G Proposed Signaling Pathways for Eosinophil Chemoattractants cluster_vgse This compound (ECF-A) cluster_eotaxin Eotaxin (CCL11) cluster_pgd2 Prostaglandin D2 cluster_downstream Downstream Signaling vgse VGSE receptor_vgse Putative GPCR vgse->receptor_vgse g_protein Gαi/βγ receptor_vgse->g_protein Hypothesized eotaxin Eotaxin ccr3 CCR3 eotaxin->ccr3 ccr3->g_protein pgd2 PGD2 crth2 CRTH2 pgd2->crth2 crth2->g_protein pi3k PI3K g_protein->pi3k mapk MAPK (ERK, p38) g_protein->mapk akt Akt pi3k->akt chemotaxis Chemotaxis & Actin Polymerization akt->chemotaxis mapk->chemotaxis

Caption: Signaling pathways for eosinophil chemoattractants.

References

The Unseen Specificity: A Comparative Guide to Val-Gly-Ser-Glu and its Scrambled Peptide Control in Eosinophil Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the sequence-specific activity of a bioactive peptide is a cornerstone of rigorous scientific inquiry. This guide provides a comprehensive comparison of the eosinophilotactic tetrapeptide Val-Gly-Ser-Glu (VGSE) with its scrambled peptide negative control, offering insights into experimental design and data interpretation for chemotaxis assays.

The tetrapeptide this compound is a component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A) and has been demonstrated to be selectively chemotactic for human eosinophils.[1][2] This biological activity is presumed to be dependent on its specific amino acid sequence, a hypothesis best tested by direct comparison with a scrambled peptide. A scrambled peptide, containing the same amino acid residues but in a randomized order, serves as the ideal negative control to ensure that the observed chemotactic response is not due to non-specific effects such as charge, hydrophobicity, or general amino acid composition.

While the eosinophil chemotactic activity of VGSE has been documented, published literature to date has not presented a direct quantitative comparison with a specifically designed scrambled VGSE peptide. This guide will therefore outline the established principles and provide a detailed experimental framework for such a comparison, including a proposed scrambled sequence and a comprehensive chemotaxis assay protocol.

Data Presentation: A Framework for Comparison

To rigorously assess the sequence-specificity of this compound's chemotactic effect, a direct comparison with a scrambled peptide control is essential. The following table illustrates how such comparative data would be presented.

Peptide SequenceConcentrationMean Migrated Eosinophils (per high-power field)Standard DeviationP-value (vs. Control)
Control (Buffer) N/A15± 4N/A
This compound (VGSE) 1 µM85± 12< 0.001
Scrambled VGSE (e.g., Gly-Ser-Val-Glu) 1 µM18± 5> 0.05 (ns)

Note: The data presented in this table is illustrative and intended to demonstrate the expected outcome of a well-controlled chemotaxis experiment. The scrambled peptide is not expected to show a statistically significant increase in eosinophil migration compared to the buffer control.

Experimental Protocols

A robust and reproducible experimental protocol is critical for validating the chemotactic activity of this compound and demonstrating its sequence specificity. The modified Boyden chamber assay is a widely accepted method for assessing chemotaxis.[3][4][5]

Eosinophil Chemotaxis Assay using a Modified Boyden Chamber

1. Cell Preparation:

  • Isolate human eosinophils from peripheral blood of healthy donors using a method that ensures high purity, such as negative selection with magnetic beads.

  • Resuspend the purified eosinophils in a suitable assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

2. Peptide Preparation:

  • Synthesize this compound and a scrambled version (e.g., Gly-Ser-Val-Glu) to a high purity (>95%).

  • Dissolve the peptides in the assay medium to create stock solutions.

  • Prepare serial dilutions of both the active peptide and the scrambled control in the assay medium to the desired final concentrations (e.g., ranging from 10^-9 M to 10^-5 M).

3. Chemotaxis Assay:

  • Use a 48-well micro-chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.

  • Add the peptide solutions (VGSE, scrambled VGSE, and buffer control) to the lower wells of the chamber.

  • Add the eosinophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-3 hours.

4. Quantification of Migration:

  • After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.

  • Fix and stain the membrane (e.g., with Diff-Quik stain).

  • Count the number of eosinophils that have migrated to the lower surface of the membrane using a light microscope under high power (e.g., 400x magnification).

  • Perform counts for several fields per well and average the results.

5. Data Analysis:

  • Express the results as the mean number of migrated cells per high-power field ± standard deviation.

  • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the active peptide, the scrambled control, and the buffer control.

Mandatory Visualizations

Experimental Workflow for Eosinophil Chemotaxis Assay

G cluster_prep Preparation cluster_assay Boyden Chamber Assay cluster_analysis Analysis p1 Isolate Human Eosinophils a2 Load Eosinophils to Upper Wells p1->a2 p2 Synthesize & Purify Peptides (VGSE & Scrambled) a1 Load Peptides to Lower Wells p2->a1 a3 Incubate Chamber (37°C, 1-3h) a1->a3 a2->a3 an1 Fix & Stain Membrane a3->an1 an2 Microscopic Counting of Migrated Cells an1->an2 an3 Statistical Analysis an2->an3 G cluster_membrane Cell Membrane cluster_cytosol Cytosol vgse This compound receptor Putative GPCR vgse->receptor g_protein G-protein (αβγ) receptor->g_protein Activation plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Mobilization ip3->ca2 pkc PKC Activation dag->pkc actin Actin Polymerization ca2->actin pkc->actin chemotaxis Chemotaxis actin->chemotaxis

References

A Comparative Guide to Eosinophil Activation Markers in Val-Gly-Ser-Glu Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tetrapeptide Val-Gly-Ser-Glu (VGSE) and its effects on eosinophil activation. VGSE is one of the primary components of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A). Its performance is compared with well-characterized eosinophil activators, Interleukin-5 (IL-5) and Eotaxin-1 (CCL11), and the corticosteroid inhibitor, Budesonide (B1683875). This document is intended to support research and drug development efforts targeting eosinophil-mediated inflammation.

Executive Summary

This compound is a selective chemoattractant for eosinophils, playing a significant role in their recruitment to inflammatory sites.[1][2] Experimental data suggests that its primary function is to enhance the migratory capacity and expression of certain surface receptors on eosinophils, rather than directly inducing degranulation. In contrast, cytokines like IL-5 and chemokines such as Eotaxin-1 (CCL11) are potent activators of a broader range of eosinophil effector functions, including degranulation and upregulation of various activation markers. Corticosteroids like Budesonide effectively inhibit multiple aspects of eosinophil activation.

Data Presentation: Comparison of Eosinophil Activation Markers

The following table summarizes the effects of this compound and comparator molecules on key eosinophil activation markers.

Activation MarkerThis compound (VGSE)Interleukin-5 (IL-5)Eotaxin-1 (CCL11)Budesonide
Cellular Response
Chemotaxis/Migration↑ (Chemoattractant)[1][2]↑ (Enhances response)[3]↑ (Potent Chemoattractant)[4][5]↓ (Inhibits migration)[3]
Shape Change↑ (Expected as part of chemotaxis)[6][7][8][9]↑ (Induces polarization)[10][11]↑ (Induces shape change)[6][7][8][9]No direct data found
Surface Marker Expression
Fc Receptor↑ (Enhances expression)[12]No direct data foundNo direct data foundNo direct data found
CD11bNo direct data found↑[10][13][14]↑[10]↓ (Inhibits upregulation)[13][14]
L-selectin (CD62L)No direct data found↓ (Shedding)No direct data found↓ (Inhibits shedding)[13][14]
CD69No direct data found↑[15]No direct data foundNo direct data found
CD63No direct data found↑[10]No direct data foundNo direct data found
Granule Protein Release
Eosinophil Cationic Protein (ECP)↔ (No effect on release)↑ (Induces release)[16]↔ (No effect on release)[3]
Eosinophil-Derived Neurotoxin (EDN)No direct data found↑[10]No direct data found
Eosinophil Peroxidase (EPX)No direct data found↑[17]No direct data found

(↑ = Upregulation/Increase; ↓ = Downregulation/Decrease; ↔ = No significant change)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Eosinophil Chemotaxis Assay (Boyden Chamber Assay)
  • Cell Preparation: Isolate human eosinophils from peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity. Resuspend the purified eosinophils in a suitable buffer (e.g., RPMI-1640 with 1% FBS) at a concentration of 5 x 10^6 cells/mL.[18]

  • Chemoattractant Preparation: Prepare serial dilutions of the test substance (e.g., this compound, Eotaxin-1) and controls in the assay medium.

  • Assay Setup: Use a Boyden chamber apparatus with a polycarbonate filter (typically 5 µm pore size) separating the upper and lower wells. Add the chemoattractant solution to the lower wells and the eosinophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60-90 minutes).

  • Cell Counting: After incubation, remove the filter, fix, and stain it. Count the number of eosinophils that have migrated to the lower side of the filter using a microscope.

  • Data Analysis: Express the results as a chemotactic index (the fold increase in migrated cells in the presence of the chemoattractant compared to the buffer control).

Flow Cytometry for Surface Marker Expression (CD69/CD63)
  • Cell Stimulation: Incubate purified eosinophils with the test substance (e.g., this compound, IL-5) or controls for the desired time at 37°C.

  • Antibody Staining: After stimulation, wash the cells with cold PBS containing BSA. Resuspend the cells in a staining buffer and add fluorochrome-conjugated monoclonal antibodies specific for the markers of interest (e.g., anti-CD69-PE, anti-CD63-FITC) and eosinophil identification markers (e.g., anti-CD16-negative gating).[19] Incubate on ice in the dark for 30 minutes.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in a suitable sheath fluid and acquire data on a flow cytometer. Gate on the eosinophil population based on their characteristic high side scatter and autofluorescence, and negative staining for CD16.[19][20]

  • Data Analysis: Analyze the expression of the activation markers on the gated eosinophil population. Data can be presented as the percentage of positive cells or the mean fluorescence intensity (MFI).

ELISA for Granule Protein Release (ECP/EDN)
  • Cell Stimulation: Incubate purified eosinophils with the test substance (e.g., this compound, Eotaxin-1) or controls in a microplate at 37°C for a specified time.

  • Supernatant Collection: After incubation, centrifuge the microplate to pellet the cells. Carefully collect the supernatant, which contains the released granule proteins.

  • ELISA Procedure: Use a commercially available sandwich ELISA kit for human ECP or EDN.[21][22][23][24][25]

    • Coat a 96-well plate with a capture antibody specific for the target protein.

    • Add the collected supernatants, standards, and controls to the wells and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash again and add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the granule protein in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Eosinophil_Activation_Pathways cluster_VGSE This compound (VGSE) Pathway cluster_IL5 IL-5 Pathway cluster_Eotaxin Eotaxin-1 (CCL11) Pathway VGSE This compound VGSE_Receptor GPCR (putative) VGSE->VGSE_Receptor G_Protein G-protein signaling VGSE_Receptor->G_Protein Cytoskeletal_Rearrangement Cytoskeletal Rearrangement G_Protein->Cytoskeletal_Rearrangement FcR_Expression Fc Receptor Upregulation G_Protein->FcR_Expression Chemotaxis Chemotaxis Cytoskeletal_Rearrangement->Chemotaxis IL5 IL-5 IL5R IL-5 Receptor IL5->IL5R JAK_STAT JAK/STAT Pathway IL5R->JAK_STAT PI3K_Akt PI3K/Akt Pathway IL5R->PI3K_Akt Activation Upregulation of CD11b, CD69 JAK_STAT->Activation Degranulation_IL5 Degranulation (ECP, EDN) JAK_STAT->Degranulation_IL5 Survival Enhanced Survival PI3K_Akt->Survival Eotaxin Eotaxin-1 (CCL11) CCR3 CCR3 Receptor Eotaxin->CCR3 MAPK MAPK Pathway (ERK, p38) CCR3->MAPK Chemotaxis_Eotaxin Potent Chemotaxis MAPK->Chemotaxis_Eotaxin Degranulation_Eotaxin Degranulation (ECP) MAPK->Degranulation_Eotaxin

Caption: Simplified signaling pathways of eosinophil activation by VGSE, IL-5, and Eotaxin-1.

Experimental_Workflow cluster_Isolation Eosinophil Isolation cluster_Assays Activation Assays cluster_Analysis Data Analysis Start Peripheral Blood Collection Gradient Density Gradient Centrifugation Start->Gradient Negative_Selection Negative Selection (Magnetic Beads) Gradient->Negative_Selection Purified_Eos Purified Eosinophils Negative_Selection->Purified_Eos Stimulation Stimulation with VGSE / Comparators Purified_Eos->Stimulation Chemotaxis_Assay Chemotaxis Assay (Boyden Chamber) Stimulation->Chemotaxis_Assay Flow_Cytometry Flow Cytometry (Surface Markers) Stimulation->Flow_Cytometry ELISA ELISA (Granule Proteins) Stimulation->ELISA Data_Analysis Quantitative Analysis and Comparison Chemotaxis_Assay->Data_Analysis Flow_Cytometry->Data_Analysis ELISA->Data_Analysis

Caption: General experimental workflow for studying eosinophil activation.

References

In Vivo Validation of Val-Gly-Ser-Glu's Chemoattractant Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemoattractant properties of the tetrapeptide Val-Gly-Ser-Glu (VGSE), a component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A). While in vitro studies have established the chemotactic potential of VGSE for eosinophils, this guide aims to contextualize its performance by comparing it with other well-characterized chemoattractants for which in vivo data is available. The information presented herein is intended to support further research and development of novel chemoattractants.

Comparative Analysis of Chemoattractant Potency

This compound has been identified as a constituent of ECF-A and has demonstrated chemotactic activity for eosinophils in laboratory settings. However, to date, specific quantitative in vivo data on the chemoattractant potency of isolated this compound remains to be published. The following table summarizes the in vivo chemoattractant performance of established eosinophil chemoattractants to provide a benchmark for future in vivo studies of VGSE.

ChemoattractantAnimal ModelAssay TypeEffective DosePeak Cell Recruitment (cells/mm²)Target Cell Type(s)
This compound (VGSE) --In vivo data not availableIn vivo data not availableEosinophils (in vitro)
Eotaxin (CCL11) Guinea PigIntradermal Injection1-2 pmolSubstantial accumulationEosinophils
Leukotriene B4 (LTB4) MouseIntradermal Injection10 nmol~100Eosinophils, Neutrophils
Complement C5a RabbitSuperfusion of Mesentery10⁻⁸ - 10⁻⁶ M1.5-fold > C3aEosinophils, Neutrophils

Experimental Protocols

To facilitate the in vivo validation of this compound and other novel chemoattractants, detailed methodologies for key experiments are provided below.

Murine Model of Peritoneal Eosinophil Recruitment

This model is a robust method for quantifying the in vivo chemoattractant activity of a test compound.

Materials:

  • 8-12 week old male C57BL/6 mice

  • Test compound (e.g., this compound) dissolved in sterile, endotoxin-free phosphate-buffered saline (PBS)

  • Positive control (e.g., Eotaxin-1, 1 µg per mouse)

  • Negative control (sterile PBS)

  • Anesthesia (e.g., isoflurane)

  • Lavage buffer (ice-cold PBS containing 2 mM EDTA)

  • FACS buffer (PBS with 1% BSA and 0.05% sodium azide)

  • Antibodies for flow cytometry (e.g., anti-CCR3, anti-Siglec-F)

  • Hemocytometer or automated cell counter

  • Cytospin centrifuge and staining reagents (e.g., Wright-Giemsa)

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.

  • Injection: Anesthetize mice and administer the test compound, positive control, or negative control via intraperitoneal (i.p.) injection in a total volume of 200 µL.

  • Cell Recruitment: At a predetermined time point (e.g., 4, 24, or 48 hours) post-injection, humanely euthanize the mice.

  • Peritoneal Lavage: Expose the peritoneal cavity and inject 5 mL of ice-cold lavage buffer. Gently massage the abdomen for 1 minute to dislodge cells.

  • Cell Collection: Carefully aspirate the peritoneal fluid.

  • Cell Counting: Determine the total number of cells in the lavage fluid using a hemocytometer or an automated cell counter.

  • Differential Cell Staining: Prepare cytospin slides from the cell suspension and stain with Wright-Giemsa to perform a differential cell count and determine the percentage of eosinophils.

  • Flow Cytometry Analysis: For more precise quantification, stain the cells with fluorescently labeled antibodies against eosinophil-specific markers (e.g., CCR3 and Siglec-F) and analyze using a flow cytometer.

  • Data Analysis: Calculate the total number of recruited eosinophils per mouse. Compare the results from the test compound group to the positive and negative control groups.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in chemoattraction and the experimental procedures to study them, the following diagrams are provided.

G cluster_0 Experimental Workflow for In Vivo Chemoattractant Validation A Preparation of Test Compound (e.g., this compound) B Intraperitoneal Injection into Mouse Model A->B C Incubation Period (Cell Recruitment) B->C D Peritoneal Lavage and Cell Collection C->D E Total and Differential Cell Counting D->E F Flow Cytometry Analysis of Eosinophils D->F G Data Analysis and Comparison E->G F->G

Workflow for in vivo chemoattractant validation.

G cluster_1 Eosinophil Chemotaxis Signaling Pathway Chemoattractant Chemoattractant (e.g., VGSE, Eotaxin) GPCR G-Protein Coupled Receptor (e.g., CCR3) Chemoattractant->GPCR G_Protein G-Protein Activation (αβγ subunits) GPCR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Actin Actin Polymerization Ca_Release->Actin PKC->Actin Migration Cell Migration Actin->Migration

Simplified eosinophil chemotaxis signaling pathway.

A Comparative Guide to the Reproducibility of Val-Gly-Ser-Glu Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the systematic evaluation of the tetrapeptide Val-Gly-Ser-Glu (VGSE) across various cancer cell lines. Currently, direct experimental data on the comparative effects of VGSE in oncology is limited. The primary characterized role of VGSE is as an Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A) tetrapeptide, which selectively enhances human eosinophil complement receptors[1][2][3][4][5][6]. However, the individual amino acid components of VGSE—valine, glycine (B1666218), serine, and glutamate (B1630785)—are all deeply implicated in cancer cell metabolism and signaling pathways[7][8][9][10][11][12][13][14][15].

Notably, glutamate is a key excitatory neurotransmitter that can also function as a signaling molecule in cancer, activating pro-survival pathways such as PI3K/Akt and MAPK/ERK through glutamate receptors expressed on various tumor cells[16][17][18][19][20][21][22]. Furthermore, serine and glycine are crucial for the rapid proliferation of cancer cells by contributing to nucleotide synthesis and redox homeostasis[7][8][10][11][12][13][14][15][23].

Given this context, it is plausible that the this compound tetrapeptide could exert differential effects on cancer cells depending on their metabolic dependencies and expression of relevant receptors. This guide outlines a proposed series of experiments to test this hypothesis and systematically characterize the reproducibility of VGSE's effects.

Proposed Comparative Study: Experimental Design

To assess the reproducibility and differential effects of this compound, a panel of human cancer cell lines with varying metabolic profiles and glutamate receptor expression is proposed.

Proposed Cell Lines for Comparative Analysis:

Cell LineCancer TypeRationale for Inclusion
U-87 MG GlioblastomaHigh expression of glutamate receptors; dependent on glutamate signaling.
MCF-7 Breast Cancer (ER+)Known to be sensitive to metabolic perturbations; expresses glutamate receptors.
MDA-MB-231 Breast Cancer (TNBC)Aggressive subtype with distinct metabolic profile compared to MCF-7.
A375 MelanomaOften exhibit upregulated glutamate signaling.
HCT116 Colon CancerRepresents a common solid tumor with potential metabolic vulnerabilities.
HEK293 Normal Human Embryonic KidneyTo serve as a non-cancerous control for assessing cytotoxicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Cell Viability Assessment (MTT Assay)

This assay determines the effect of VGSE on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (VGSE) peptide

  • Selected cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of VGSE in complete culture medium (e.g., 0, 10, 50, 100, 250, 500 µM).

  • Remove the existing medium from the wells and replace it with 100 µL of the prepared VGSE dilutions.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader[24].

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by VGSE.

Materials:

  • VGSE peptide

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat cells with VGSE at predetermined concentrations (e.g., IC50 and 2x IC50 values from the MTT assay) for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour[25][26][27][28].

Signaling Pathway Analysis (Western Blot)

This technique will be used to assess the activation state of key proteins in the PI3K/Akt and MAPK/ERK pathways.

Materials:

  • VGSE peptide

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with VGSE at a selected concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescence detection system.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison of VGSE's effects across the different cell lines.

Table 1: Hypothetical IC50 Values of this compound Across Different Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
U-87 MGGlioblastoma150
MCF-7Breast Cancer (ER+)275
MDA-MB-231Breast Cancer (TNBC)180
A375Melanoma210
HCT116Colon Cancer350
HEK293Normal Kidney> 500

Table 2: Hypothetical Apoptosis Induction by this compound (at IC50) after 48h

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
U-87 MG25.215.8
MCF-718.510.2
MDA-MB-23122.113.5
A37519.811.7
HCT11615.38.9
HEK2934.12.3

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Proposed Experimental Workflow for VGSE Analysis cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Comparison cell_lines Select Cell Lines (U-87, MCF-7, MDA-MB-231, A375, HCT116, HEK293) mtt_assay Cell Viability (MTT Assay) - Treat with VGSE (0-500 µM) - Determine IC50 values cell_lines->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) - Treat with IC50 of VGSE - Annexin V/PI Staining mtt_assay->apoptosis_assay Use IC50 western_blot Signaling Pathway Analysis (Western Blot) - Treat with IC50 of VGSE - Probe for p-Akt, p-ERK mtt_assay->western_blot Use IC50 data_analysis Comparative Data Analysis - Tabulate IC50 and Apoptosis data - Compare protein expression changes apoptosis_assay->data_analysis western_blot->data_analysis G Hypothesized VGSE Signaling Pathway vgse This compound glut_receptor Glutamate Receptor (e.g., mGluR) vgse->glut_receptor pi3k PI3K glut_receptor->pi3k ras Ras glut_receptor->ras akt Akt pi3k->akt p_akt p-Akt akt->p_akt proliferation Decreased Proliferation p_akt->proliferation Inhibition apoptosis Increased Apoptosis p_akt->apoptosis Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK erk->p_erk p_erk->proliferation Inhibition p_erk->apoptosis Activation

References

Val-Gly-Ser-Glu Bioactivity: A Comparative Guide to Long-Term Storage Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and retained bioactivity of peptides after long-term storage is critical for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of the bioactivity of the tetrapeptide Val-Gly-Ser-Glu (VGSE) when freshly prepared versus after extended storage. The comparison is supported by detailed experimental protocols and hypothetical data presented for clarity.

Long-Term Storage Protocols for Peptides

To ensure the long-term stability of synthetic peptides like this compound, proper storage is paramount. Lyophilized peptides are significantly more stable than those in solution.[1][2] For long-term preservation, it is recommended to store lyophilized peptides at -20°C or, preferably, at -80°C in a sealed container with a desiccant to minimize moisture and prevent degradation.[3][4][5] Exposure to moisture can greatly decrease the long-term stability of lyophilized peptides.[4] Before use, it is crucial to allow the peptide container to equilibrate to room temperature before opening to prevent condensation.[3][5]

Peptides containing certain amino acids such as Cysteine, Methionine, Tryptophan, Asparagine, and Glutamine are more susceptible to degradation.[2][6] While VGSE does not contain the most labile residues, long-term storage can still lead to subtle degradation through oxidation, deamidation, and hydrolysis.[7]

Comparative Bioactivity Data

The following tables present hypothetical data comparing the bioactivity of fresh this compound with a sample stored for two years at -20°C. The comparison includes key bioactivities attributed to short-chain peptides: antioxidant, anti-inflammatory, and ACE inhibitory activities. As a benchmark, a well-characterized antioxidant peptide, Gly-Gly-His (GGH), is included.

Table 1: Antioxidant Activity Comparison

Peptide SampleDPPH Radical Scavenging (IC50, µM)Oxygen Radical Absorbance Capacity (ORAC, µmol TE/µmol peptide)
Fresh this compound150 ± 121.8 ± 0.2
Stored this compound185 ± 151.5 ± 0.3
Fresh Gly-Gly-His80 ± 92.5 ± 0.2
Stored Gly-Gly-His95 ± 112.2 ± 0.3

Table 2: Anti-Inflammatory Activity Comparison

Peptide SampleInhibition of NO Production in LPS-stimulated Macrophages (IC50, µM)Inhibition of COX-2 Activity (%) at 100 µM
Fresh this compound250 ± 2045 ± 5
Stored this compound310 ± 2538 ± 6
Fresh N-Acetyl-Cysteine (Control)180 ± 1560 ± 4
Stored N-Acetyl-Cysteine (Control)190 ± 1858 ± 5

Table 3: ACE Inhibitory Activity Comparison

Peptide SampleACE Inhibition (IC50, µM)
Fresh this compound120 ± 10
Stored this compound145 ± 12
Captopril (Positive Control)0.02 ± 0.005

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Materials : DPPH solution (0.1 mM in methanol), peptide samples, methanol, 96-well plate, spectrophotometer.

  • Protocol :

    • Prepare serial dilutions of the peptide samples in methanol.

    • In a 96-well plate, add 100 µL of each peptide dilution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

    • The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the peptide concentration.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant inhibition of peroxyl radical-induced oxidation.

  • Materials : Fluorescein (B123965), AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox (a water-soluble vitamin E analog), peptide samples, 96-well black microplate, fluorescence plate reader.

  • Protocol :

    • Prepare a working solution of fluorescein and AAPH in phosphate (B84403) buffer (pH 7.4).

    • Add peptide samples and Trolox standards to the wells of the microplate.

    • Add the fluorescein solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the fluorescence decay every minute for 60-90 minutes (excitation at 485 nm, emission at 520 nm).

    • Calculate the area under the curve (AUC) for each sample and standard.

    • The ORAC value is expressed as Trolox equivalents (TE).

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the anti-inflammatory potential of the peptide by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Materials : RAW 264.7 cells, DMEM media, fetal bovine serum (FBS), LPS, Griess reagent, peptide samples.

  • Protocol :

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the peptide samples for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent by measuring the absorbance at 540 nm.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the ability of the peptide to inhibit the activity of ACE, an enzyme involved in blood pressure regulation.[8]

  • Materials : ACE (from rabbit lung), substrate (e.g., Hippuryl-His-Leu or FAPGG), peptide samples, buffer solution (e.g., Tris-HCl), spectrophotometer.[9][10]

  • Protocol :

    • Pre-incubate the ACE enzyme with various concentrations of the peptide sample for 10 minutes at 37°C.

    • Add the ACE substrate to initiate the reaction.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction (e.g., by adding HCl).

    • Measure the product of the enzymatic reaction (e.g., hippuric acid or the change in absorbance for FAPGG) using a spectrophotometer.[9]

    • The percentage of ACE inhibition is calculated, and the IC50 value is determined.

Visualizing Experimental Workflows and Pathways

To further clarify the processes, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.

Experimental_Workflow cluster_storage Peptide Storage cluster_assays Bioactivity Assays cluster_data Data Analysis Fresh Fresh VGSE Antioxidant Antioxidant Fresh->Antioxidant AntiInflammatory Anti-inflammatory Fresh->AntiInflammatory ACE ACE Inhibitory Fresh->ACE Stored Stored VGSE (-20°C, 2 years) Stored->Antioxidant Stored->AntiInflammatory Stored->ACE Compare Compare IC50/ Activity Antioxidant->Compare AntiInflammatory->Compare ACE->Compare

Bioactivity testing workflow for fresh vs. stored peptide.

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation NO->Inflammation VGSE This compound VGSE->NFkB Inhibits Logical_Comparison Peptide Peptide Stability & Bioactivity Storage Long-Term Storage (-20°C, Lyophilized) Peptide->Storage Fresh Fresh Peptide Peptide->Fresh Stored Stored Peptide Storage->Stored Bioactivity_Fresh Optimal Bioactivity Fresh->Bioactivity_Fresh Bioactivity_Stored Potentially Reduced Bioactivity Stored->Bioactivity_Stored Degradation Potential Degradation (Oxidation, Hydrolysis) Stored->Degradation Degradation->Bioactivity_Stored

References

A Comparative Analysis of Signaling Pathways Activated by the Eosinophil Chemoattractant Val-Gly-Ser-Glu and Other Potent Chemoattractants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the intracellular signaling cascades initiated by various chemoattractant molecules, with a special focus on the tetrapeptide Val-Gly-Ser-Glu (VGSG).

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, immune surveillance, and wound healing. This guide provides a comparative overview of the signaling pathways activated by the eosinophil-specific chemoattractant this compound (VGSG) and other well-characterized chemoattractants, namely N-formyl-methionyl-leucyl-phenylalanine (fMLP), complement component 5a (C5a), and chemokines. Understanding the nuances of these pathways is critical for the development of targeted therapeutics for a range of inflammatory and immunological disorders.

Introduction to Chemoattractants

Chemoattractants are a diverse group of molecules that guide the movement of cells, particularly leukocytes. They play a pivotal role in orchestrating the inflammatory response by recruiting immune cells to sites of infection or injury. This guide will focus on the following chemoattractants:

  • This compound (VGSG): A tetrapeptide identified as a component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A).[1][2][3] It exhibits preferential chemotactic activity for eosinophils, a type of white blood cell involved in allergic reactions and parasitic infections.[1][4][5]

  • N-formyl-methionyl-leucyl-phenylalanine (fMLP): A potent bacterial-derived tripeptide that acts as a powerful chemoattractant for neutrophils and other phagocytic cells.[6][7]

  • Complement Component 5a (C5a): A protein fragment produced during activation of the complement system, a key component of the innate immune system. C5a is a potent chemoattractant for a variety of leukocytes, including neutrophils, eosinophils, and monocytes.[8][9]

  • Chemokines: A large family of small cytokines that are major regulators of leukocyte trafficking. They are classified into four main subfamilies (CXC, CC, CX3C, and C) based on the arrangement of conserved cysteine residues.

Comparative Analysis of Signaling Pathways

While the signaling pathway for VGSG is not yet fully elucidated, the pathways for fMLP, C5a, and chemokines are well-established and share common themes, primarily involving G protein-coupled receptors (GPCRs). Based on its peptide nature and chemoattractant function, it is hypothesized that VGSG also signals through a GPCR.

Receptor Activation and G Protein Coupling

The initial step in chemoattractant signaling is the binding of the ligand to its specific GPCR on the cell surface. This binding induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins.

  • fMLP: Binds to the formyl peptide receptor (FPR) family of GPCRs, primarily FPR1 and FPR2.[6][10] These receptors couple to pertussis toxin-sensitive G proteins of the Gi family.[6][10]

  • C5a: Interacts with the C5a receptor (C5aR or CD88), a classical GPCR that couples to Gi proteins.[8][9][11]

  • Chemokines: Bind to a diverse family of chemokine receptors (e.g., CXCR1-7, CCR1-10). These receptors also predominantly couple to Gi proteins.[12][13]

  • VGSG: The specific receptor for VGSG has not yet been definitively identified. However, given its role as an ECF-A tetrapeptide, it is likely to bind to a specific GPCR on the surface of eosinophils.

Upon activation, the G protein dissociates into its Gα and Gβγ subunits, which then initiate downstream signaling cascades.

Key Downstream Signaling Cascades

The activation of G proteins by chemoattractant receptors triggers several key intracellular signaling pathways that ultimately orchestrate the cellular response of migration. The most prominent of these are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Phospholipase C (PLC) pathway leading to calcium mobilization.

Signaling PathwayfMLPC5aChemokinesThis compound (VGSG)
Primary Receptor Formyl Peptide Receptors (FPRs)C5a Receptor (C5aR/CD88)Chemokine Receptors (e.g., CXCR, CCR)Unknown GPCR (Hypothesized)
G Protein Coupling GiGiGiGi (Hypothesized)
PI3K/Akt Pathway ActivatedActivatedActivatedUnknown
MAPK Pathway (ERK, p38) ActivatedActivatedActivatedUnknown
PLC/Calcium Mobilization ActivatedActivatedActivatedUnknown

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for establishing cell polarity and directional sensing. The Gβγ subunit of the activated G protein activates PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B), which are critical for actin polymerization and pseudopod formation at the leading edge of the migrating cell.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Chemoattractant signaling also leads to the activation of the MAPK cascade, including extracellular signal-regulated kinase (ERK) and p38 MAPK. These kinases are involved in a wide range of cellular processes, including gene expression, cell survival, and the regulation of cytoskeletal dynamics necessary for cell motility.

Phospholipase C (PLC) and Calcium Mobilization: The Gβγ subunits can also activate PLC, which cleaves PIP2 into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical signal for many cellular processes, including the activation of various enzymes and the regulation of cytoskeletal contractility.

Visualizing the Signaling Pathways

To illustrate the intricate networks of chemoattractant signaling, the following diagrams were generated using Graphviz.

fMLP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular fMLP fMLP FPR FPR fMLP->FPR G_protein Gi Protein FPR->G_protein G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PI3K PI3K G_betagamma->PI3K PLC PLC G_betagamma->PLC MAPK_cascade MAPK Cascade (ERK, p38) G_betagamma->MAPK_cascade PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PIP2->PLC Akt Akt PIP3->Akt Chemotaxis Chemotaxis Akt->Chemotaxis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Ca2_release->Chemotaxis MAPK_cascade->Chemotaxis

Caption: Signaling pathway activated by fMLP.

C5a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular C5a C5a C5aR C5aR C5a->C5aR G_protein Gi Protein C5aR->G_protein G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PI3K PI3K G_betagamma->PI3K PLC PLC G_betagamma->PLC MAPK_cascade MAPK Cascade (ERK, p38) G_betagamma->MAPK_cascade PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PIP2->PLC Akt Akt PIP3->Akt Chemotaxis Chemotaxis Akt->Chemotaxis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Ca2_release->Chemotaxis MAPK_cascade->Chemotaxis

Caption: Signaling pathway activated by C5a.

Chemokine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Chemokine Chemokine ChemokineR Chemokine Receptor Chemokine->ChemokineR G_protein Gi Protein ChemokineR->G_protein G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PI3K PI3K G_betagamma->PI3K PLC PLC G_betagamma->PLC MAPK_cascade MAPK Cascade (ERK, p38) G_betagamma->MAPK_cascade PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PIP2->PLC Akt Akt PIP3->Akt Chemotaxis Chemotaxis Akt->Chemotaxis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Ca2_release->Chemotaxis MAPK_cascade->Chemotaxis

Caption: General signaling pathway for chemokines.

Experimental Protocols for Studying Chemotaxis

The study of chemoattractant-induced signaling pathways relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Chemotaxis Assay (Boyden Chamber Assay)

This assay is a classic method for quantifying the chemotactic response of cells.

Principle: Cells are placed in the upper chamber of a two-chamber device (Boyden chamber), separated from the lower chamber by a microporous membrane. The chemoattractant is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Protocol:

  • Cell Preparation:

    • Culture the cells of interest (e.g., eosinophils, neutrophils) to the desired confluency.

    • Harvest the cells and wash them with a serum-free culture medium.

    • Resuspend the cells in a serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add the chemoattractant (e.g., VGSG, fMLP, C5a, or chemokine) at various concentrations to the lower wells of the Boyden chamber plate. Include a negative control with a medium only.

    • Place the microporous membrane (pore size appropriate for the cell type, e.g., 5 µm for neutrophils) over the lower wells.

    • Add the cell suspension to the upper chamber (the insert).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for cell migration (typically 1-4 hours, depending on the cell type and chemoattractant).

  • Quantification:

    • After incubation, remove the upper chamber.

    • Scrape off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, fluorescently labeled cells can be used, and the fluorescence of the migrated cells in the lower chamber can be measured using a plate reader.

Chemotaxis_Assay_Workflow A Prepare Cell Suspension D Add Cell Suspension to Upper Chamber A->D B Add Chemoattractant to Lower Chamber C Place Microporous Membrane B->C C->D E Incubate (e.g., 37°C, 1-4h) D->E F Remove Non-migrated Cells E->F G Fix and Stain Migrated Cells F->G H Quantify Migrated Cells (Microscopy or Fluorescence) G->H

Caption: Workflow for a Boyden chamber chemotaxis assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a chemoattractant, the resulting increase in intracellular calcium leads to a change in the fluorescence of the dye, which can be measured over time.

Protocol:

  • Cell Preparation:

    • Harvest and wash the cells as described for the chemotaxis assay.

    • Resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Dye Loading:

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM, or Fluo-4 AM) in the dark at room temperature or 37°C for 30-60 minutes.

    • Wash the cells to remove excess extracellular dye.

  • Measurement:

    • Place the dye-loaded cells in a cuvette or a multi-well plate suitable for a fluorometer or a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the chemoattractant at the desired concentration and immediately begin recording the fluorescence intensity over time.

    • A positive control (e.g., a calcium ionophore like ionomycin) and a negative control (buffer only) should be included.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. The data is typically presented as a ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2 and Indo-1) or as a change in fluorescence intensity over baseline (for single-wavelength dyes like Fluo-4).

Receptor Binding Assay

This assay is used to determine the affinity and specificity of a chemoattractant for its receptor.

Principle: A radiolabeled or fluorescently labeled chemoattractant is incubated with cells or cell membranes expressing the receptor of interest. The amount of bound ligand is measured, and competition with an unlabeled ligand is used to determine binding affinity (Ki) and receptor density (Bmax).

Protocol:

  • Preparation of Cells or Membranes:

    • Cells expressing the receptor of interest are harvested and washed. For membrane preparations, cells are lysed, and the membrane fraction is isolated by centrifugation.

  • Binding Reaction:

    • Incubate a fixed concentration of the labeled chemoattractant with the cells or membranes in a binding buffer.

    • For competition assays, a range of concentrations of the unlabeled chemoattractant (or other potential ligands) is included in the incubation mixture.

    • Non-specific binding is determined by including a high concentration of the unlabeled ligand in some samples.

  • Separation of Bound and Free Ligand:

    • After incubation to equilibrium, the bound ligand is separated from the free ligand. This is typically done by rapid filtration through a glass fiber filter, which traps the cells or membranes with the bound ligand.

  • Quantification:

    • The amount of radioactivity or fluorescence on the filter is measured using a scintillation counter or a fluorescence detector, respectively.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Saturation binding data can be analyzed using Scatchard plots to determine Bmax and the dissociation constant (Kd).

    • Competition binding data is used to calculate the inhibitory concentration (IC50), from which the inhibition constant (Ki) can be derived.

Conclusion

The signaling pathways activated by well-characterized chemoattractants such as fMLP, C5a, and chemokines are remarkably conserved, relying on a GPCR-Gαi signaling axis that branches into the PI3K/Akt, MAPK, and PLC/calcium mobilization pathways. While the specific receptor and downstream signaling cascade for the eosinophil chemoattractant this compound remain to be fully elucidated, it is highly probable that it utilizes a similar GPCR-mediated mechanism. Further research is warranted to identify the VGSG receptor and dissect its intracellular signaling network. A comprehensive understanding of these pathways will be instrumental in the development of novel therapeutic strategies to modulate leukocyte trafficking in a variety of disease contexts.

References

Cross-Validation of Val-Gly-Ser-Glu Bioassay Results with Orthogonal Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a primary bioassay for the tetrapeptide Val-Gly-Ser-Glu (VGSE) with two orthogonal methods for cross-validation. VGSE is recognized as an eosinophil chemotactic factor of anaphylaxis (ECF-A), playing a role in the inflammatory response.[1] Accurate and robust measurement of its activity is crucial for research and potential therapeutic applications. The use of orthogonal methods, which rely on different analytical principles, is essential for ensuring the reliability and accuracy of experimental findings.

Data Presentation: Comparative Analysis of Bioassay and Orthogonal Methods

To facilitate a clear comparison, the following table summarizes hypothetical, yet representative, quantitative data from the primary bioassay and the two orthogonal validation methods.

MethodPrincipleParameter MeasuredHypothetical Result (VGSE)ProsCons
Primary Bioassay: Eosinophil Chemotaxis Assay Cell MigrationChemotactic Index (CI)2.5 ± 0.3Measures biological function; High sensitivity.Indirect measurement; Susceptible to cellular variability.
Orthogonal Method 1: LC-MS/MS Quantification Mass SpectrometryConcentration (ng/mL)10.2 ± 0.8 ng/mLDirect and absolute quantification; High specificity.Does not measure biological activity.
Orthogonal Method 2: Surface Plasmon Resonance (SPR) BiosensingBinding Affinity (KD)50 nMReal-time kinetics; Label-free.Requires purified receptor; Can be complex to optimize.

Experimental Protocols

Detailed methodologies for the primary bioassay and the orthogonal methods are provided below.

Primary Bioassay: Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay measures the chemotactic activity of VGSE by quantifying the migration of eosinophils through a porous membrane towards the peptide.

1. Eosinophil Isolation:

  • Isolate eosinophils from fresh human peripheral blood using density gradient centrifugation followed by negative magnetic selection to achieve high purity.

  • Resuspend the purified eosinophils in a suitable assay buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 106 cells/mL.

2. Assay Setup:

  • Use a 48-well Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size).

  • In the lower wells, add different concentrations of VGSE (e.g., 10-9 M to 10-6 M) or a negative control (assay buffer).

  • Place the membrane over the lower wells.

  • Add 50 µL of the eosinophil suspension to the upper wells.

3. Incubation:

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.

4. Quantification:

  • After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

  • Count the number of migrated cells in several high-power fields for each well using a microscope.

  • The chemotactic index is calculated as the ratio of cells migrated towards VGSE to the cells migrated towards the negative control.

Orthogonal Method 1: LC-MS/MS Quantification of this compound

This method provides a direct and absolute quantification of the VGSE peptide in a given sample.

1. Sample Preparation:

  • To 100 µL of the sample containing VGSE, add an internal standard (e.g., a stable isotope-labeled version of VGSE).

  • Perform protein precipitation by adding acetonitrile (B52724).

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

2. LC Separation:

  • Use a C18 reversed-phase HPLC column.

  • The mobile phase can consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • The flow rate is typically set between 0.2-0.5 mL/min.

3. MS/MS Detection:

  • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Optimize the multiple reaction monitoring (MRM) transitions for VGSE and the internal standard. For VGSE (MW ~390.4 g/mol ), a potential precursor ion would be [M+H]+ at m/z 391.2. Product ions would be determined by fragmentation.

  • Generate a standard curve using known concentrations of VGSE to quantify the amount in the sample.

Orthogonal Method 2: Surface Plasmon Resonance (SPR) Analysis

SPR measures the real-time binding kinetics between VGSE and its putative receptor, providing data on association and dissociation rates.

1. Receptor Immobilization:

  • The putative receptor for VGSE (e.g., a G protein-coupled receptor like CCR3, which is a common chemoattractant receptor on eosinophils) is immobilized on a sensor chip (e.g., CM5 chip) using amine coupling chemistry.[2]

  • Activate the carboxymethylated dextran (B179266) surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Inject the purified receptor over the activated surface.

  • Deactivate any remaining active esters with ethanolamine.

2. Binding Analysis:

  • Prepare a series of dilutions of VGSE in a suitable running buffer (e.g., HBS-EP+).

  • Inject the VGSE solutions over the immobilized receptor surface at a constant flow rate.

  • Monitor the change in the refractive index, which is proportional to the mass of VGSE binding to the receptor, in real-time.

  • After the association phase, flow running buffer over the chip to monitor the dissociation of the VGSE-receptor complex.

3. Data Analysis:

  • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Mandatory Visualization

The following diagrams illustrate the key biological and experimental processes discussed in this guide.

G This compound Signaling Pathway in Eosinophils VGSE This compound GPCR G Protein-Coupled Receptor (e.g., CCR3) VGSE->GPCR Binding G_protein Heterotrimeric G-protein (αβγ) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cytoskeletal_rearrangement Cytoskeletal Rearrangement (Actin Polymerization) Ca_release->Cytoskeletal_rearrangement PKC->Cytoskeletal_rearrangement Chemotaxis Eosinophil Chemotaxis (Cell Migration) Cytoskeletal_rearrangement->Chemotaxis

Caption: Hypothetical signaling pathway of this compound in eosinophils, leading to chemotaxis.

G Experimental Workflow: Cross-Validation of Bioassays cluster_primary Primary Bioassay cluster_orthogonal Orthogonal Methods Primary_Assay Eosinophil Chemotaxis Assay Result1 Functional Activity (Chemotactic Index) Primary_Assay->Result1 Cross_Validation Cross-Validation & Data Integration Result1->Cross_Validation LC_MS LC-MS/MS Quantification Result2 Absolute Concentration LC_MS->Result2 SPR Surface Plasmon Resonance Result3 Binding Kinetics (ka, kd, KD) SPR->Result3 Result2->Cross_Validation Result3->Cross_Validation Sample This compound Sample Sample->Primary_Assay Sample->LC_MS Sample->SPR

Caption: Workflow illustrating the cross-validation of a primary bioassay with orthogonal methods.

References

Safety Operating Guide

Proper Disposal of Val-Gly-Ser-Glu: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The tetrapeptide Val-Gly-Ser-Glu is a sequence of amino acids. While many synthetic peptides are not classified as hazardous, their biological activity requires careful handling and disposal to prevent unintended environmental release or exposure to personnel.[2] All waste generated from handling this peptide should be treated as chemical laboratory waste.[3]

Immediate Safety and Handling

Before handling this compound, it is crucial to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.[2]

  • Eye Protection: Safety glasses or goggles are mandatory.[2]

  • Lab Coat: A standard lab coat should be worn at all times.[2]

Work Area:

  • Confine all handling of the peptide to a designated, clean laboratory area to avoid cross-contamination.[1]

  • Disinfect the bench or work surface before and after use.[3]

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on its form (solid, liquid, or contaminated sharps). Segregation of waste is a critical step in proper laboratory waste management.[4][5]

This category includes unused or expired lyophilized peptide and contaminated consumables like weigh boats and wipes.[2]

  • Step 1: Collection. Place all solid peptide waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]

  • Step 2: Labeling. The container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the accumulation start date.

  • Step 3: Storage. Store the sealed container in a designated satellite accumulation area within the laboratory.[6] This area should be at or near the point of generation.[6]

  • Step 4: Disposal. Contact your institution's EH&S department to schedule a pickup for the waste container.[1][6]

This includes peptide solutions, buffers, and waste from analytical equipment. Never pour peptide solutions down the sink. [3]

  • Step 1: Collection.

    • Aqueous Solutions: Collect all aqueous waste containing this compound in a compatible, leak-proof container. Plastic is often preferred for chemical waste storage.[6]

    • Solvent-Based Waste: If organic solvents were used (e.g., in HPLC), collect this waste in a separate, clearly labeled hazardous waste container. Do not mix chlorinated and non-chlorinated solvents.[2]

  • Step 2: Labeling. Label the liquid waste container with "Hazardous Waste," the chemical names of all constituents (including solvents and buffers) with their approximate percentages, and the accumulation start date.

  • Step 3: Storage. Keep the container tightly sealed when not in use and store it in your lab's satellite accumulation area.[4][6]

  • Step 4: Disposal. Arrange for disposal through your institution's hazardous waste management program.[2]

This includes any items that can puncture the skin and are contaminated with this compound.

  • Step 1: Collection. Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[2]

  • Step 2: Labeling. The container should be clearly labeled to indicate it contains chemically contaminated sharps.[2]

  • Step 3: Disposal. Once the container is full, seal it and arrange for disposal through your institution's hazardous waste stream, which typically involves incineration.[2]

Waste Minimization

To reduce environmental impact and disposal costs, laboratories should adopt waste minimization practices.[5]

  • Order only the smallest quantity of peptide required for your research.[6]

  • Reduce the scale of experiments whenever possible to decrease the volume of waste produced.[6]

  • Maintain a current inventory of chemicals to avoid ordering duplicates.[4]

Quantitative Data Summary

While no specific quantitative disposal limits for this compound were found, general hazardous waste accumulation limits set by regulations like the Resource Conservation and Recovery Act (RCRA) must be followed.[7]

Waste Accumulation LimitMaximum QuantityTime Limit
Hazardous Waste (General) 55 gallonsUp to 12 months
Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kg (solid)Up to 12 months

Table 1: Standard Satellite Accumulation Area Limits.[6] Note: this compound is not expected to be a P-listed waste, but these limits are provided for context on laboratory chemical waste regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharp Sharp Waste cluster_disposal Final Disposal start Generate this compound Waste waste_type Solid, Liquid, or Sharp? start->waste_type solid_container Collect in Labeled Solid Waste Container waste_type->solid_container Solid liquid_container Collect in Labeled Liquid Waste Container (Segregate Solvents) waste_type->liquid_container Liquid sharp_container Collect in Labeled Sharps Container waste_type->sharp_container Sharp store Store Sealed Container in Satellite Accumulation Area solid_container->store liquid_container->store sharp_container->store contact_ehs Contact EH&S for Pickup store->contact_ehs

Caption: Disposal decision workflow for this compound waste.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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